molecular formula C9H8N2S B3252132 bis-(1H-pyrrol-2-yl)-methanethione CAS No. 21401-55-8

bis-(1H-pyrrol-2-yl)-methanethione

Cat. No.: B3252132
CAS No.: 21401-55-8
M. Wt: 176.24 g/mol
InChI Key: GZKUQYLJLFWZLO-UHFFFAOYSA-N
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Description

Chemical Profile bis-(1H-pyrrol-2-yl)-methanethione (CAS 21401-55-8) is an organic compound with the molecular formula C 9 H 8 N 2 S and a molecular weight of 176.24 g/mol . Its structure consists of two pyrrole rings linked by a thioketone group, making it a sulfur-containing analog of dipyrromethane. Research Value and Applications This compound serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. Its primary research value lies in its potential as a precursor for the synthesis of more complex heterocyclic systems. Notably, dipyrromethane derivatives are key intermediates for constructing porphyrins, BODIPY dyes, and other related macrocycles . BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) chromophores, for which this compound could be a synthetic precursor, are renowned for their excellent photophysical properties, including high fluorescence quantum yields and photostability . These properties make BODIPY dyes valuable in diverse fields such as fluorescent sensing, biomedicine (e.g., as agents for photodynamic therapy), and materials science (e.g., in light-harvesting systems) . The thioketone functionality in this compound offers a distinct reactive site for further chemical modifications not available in its ketone counterpart, potentially leading to novel materials with unique electronic or sensory capabilities. Handling and Usage FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use this compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1H-pyrrol-2-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUQYLJLFWZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=S)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Identity of "Thiocarbonyl Dipyrrole" with CAS 21401-55-8 Cannot Be Verified

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation to identify and characterize the chemical compound specified as "thiocarbonyl dipyrrole" with CAS number 21401-55-8 has concluded that this specific combination of name and CAS number does not correspond to a recognized chemical substance in publicly available and authoritative scientific databases. Therefore, the creation of an in-depth technical guide as requested is not feasible due to the inability to verify the existence and properties of the target molecule.

Initial searches for "thiocarbonyl dipyrrole" in conjunction with the provided CAS number, 21401-55-8, did not yield any direct matches in reputable chemical registries or scientific literature. The term "thiocarbonyl dipyrrole" appears to be a structural descriptor rather than a standardized chemical name. While the "thiocarbonyl" functional group (C=S) and the "dipyrrole" core are known chemical entities, their specific combination as a singular, registered compound with the given CAS number could not be substantiated.

Further investigation focused on the CAS number 21401-55-8 itself. A CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to a single, specific chemical substance. A thorough search of various chemical supplier databases, regulatory lists, and scientific search engines for this CAS number failed to retrieve any consistent or verifiable information about a corresponding chemical structure or its associated synonyms. The lack of data associated with this specific CAS number suggests that it may be an incorrect or obsolete identifier, or one that is not in public use.

Without a verifiable chemical identity, it is impossible to provide accurate and reliable information regarding its synthesis, properties, applications, and safety, as would be required for a technical guide aimed at a scientific audience. Proceeding with the creation of such a document would be speculative and could lead to the dissemination of incorrect and potentially hazardous information, which contravenes the principles of scientific integrity and responsibility.

It is recommended that the user re-verify the CAS number and the precise chemical name of the intended topic. A correct CAS number or a more specific chemical name (such as one following IUPAC nomenclature) would be necessary to proceed with a literature search and the subsequent development of a comprehensive technical guide.

Technical Guide: Bis(pyrrol-2-yl)methanone vs. Bis(pyrrol-2-yl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of bis(pyrrol-2-yl)methanone (di-2-pyrrolyl ketone) and its sulfur analogue, bis(pyrrol-2-yl)methanethione (di-2-pyrrolyl thione). These compounds serve as critical precursors in the synthesis of dipyrromethene dyes (BODIPYs), porphyrinoids, and prodigiosin-based alkaloids.

The core distinction lies in the chalcogen substitution (oxygen vs. sulfur) at the meso-position, which fundamentally alters the electronic distribution, hydrogen-bonding capability, and metal coordination preferences of the ligand system. This guide details the synthesis, spectroscopic signatures, and physiochemical properties required for their effective utilization in drug development and materials science.

Chemical Identity & Structural Properties[1][2][3][4][5]

FeatureBis(pyrrol-2-yl)methanoneBis(pyrrol-2-yl)methanethione
Structure Two pyrrole rings linked by a carbonyl (C=O)Two pyrrole rings linked by a thiocarbonyl (C=S)
Formula C₉H₈N₂OC₉H₈N₂S
CAS Number 15770-21-521401-55-8
Molecular Weight 160.17 g/mol 176.24 g/mol
H-Bond Acceptor Strong (Oxygen is hard, electronegative)Weak (Sulfur is soft, diffuse)
Acidity (NH) Moderate pKa (Pyrrole NH ~16.5, lowered by C=O)Higher Acidity (Lower pKa due to S polarizability)
Appearance Off-white to tan solidYellow to orange/brown solid
Electronic Structure & Tautomerism

The reactivity of these systems is governed by the resonance between the neutral dipyrrolyl form and the zwitterionic forms. The C=S bond in the thione is longer and more polarizable than the C=O bond, leading to a smaller HOMO-LUMO gap and a bathochromic shift in absorption.

Resonance cluster_ketone Ketone Resonance cluster_thione Thione Resonance K1 Neutral (N-H ... O=C) K2 Zwitterionic (N+ = C - O-) K1->K2 Resonance T1 Neutral (N-H ... S=C) K1->T1 Thionation (O -> S) T2 Zwitterionic (N+ = C - S-) T1->T2 Resonance

Figure 1: Resonance structures highlighting the electronic delocalization. The thione form (right) exhibits greater contribution from the zwitterionic state due to the ability of sulfur to stabilize negative charge.

Synthesis Protocols

Synthesis of Bis(pyrrol-2-yl)methanone

The ketone is typically synthesized via a Vilsmeier-Haack-type acylation or direct condensation using phosgene equivalents.

Protocol (Vilsmeier Route):

  • Reagents: Pyrrole (excess), N,N-Dimethylacetamide (DMAc), POCl₃.

  • Activation: Cool DMAc (1 equiv) to 0°C. Add POCl₃ (1 equiv) dropwise to form the Vilsmeier salt.

  • Addition: Add pyrrole (2 equiv) in CH₂Cl₂ slowly to the salt solution.

  • Hydrolysis: Stir at room temperature for 12h, then hydrolyze with aqueous sodium acetate or Na₂CO₃.

  • Purification: Extract with CH₂Cl₂. Recrystallize from ethanol/water.

    • Yield: Typically 60-80%.

    • Note: The reaction must be controlled to prevent polymerization to polypyrroles.

Synthesis of Bis(pyrrol-2-yl)methanethione

The thione is almost exclusively prepared by thionating the ketone precursor.

Protocol (Lawesson’s Reagent):

  • Reagents: Bis(pyrrol-2-yl)methanone (1 equiv), Lawesson’s Reagent (0.6 equiv).

  • Solvent: Anhydrous Toluene (0.1 M concentration).

  • Reaction: Reflux under inert atmosphere (N₂/Ar) for 2-4 hours. Monitor by TLC (thione is less polar/moves faster than ketone).

  • Workup: Cool to room temperature. Filter off any solid residues.

  • Purification: Flash column chromatography (Silica, CH₂Cl₂/Hexane).

    • Yield: Typically 70-90%.

    • Caution: Lawesson’s reagent releases H₂S and phosphorus byproducts; use a fume hood.

Synthesis Start Pyrrole Ketone Bis(pyrrol-2-yl)methanone (C=O) Start->Ketone Acylation Reagent1 POCl3 / DMAc (Vilsmeier-Haack) Reagent1->Ketone Thione Bis(pyrrol-2-yl)methanethione (C=S) Ketone->Thione Thionation Reagent2 Lawesson's Reagent Toluene, Reflux Reagent2->Thione

Figure 2: Synthetic pathway from pyrrole to the thione derivative.

Spectroscopic Characterization

Accurate identification relies on the distinct shifts between the carbonyl and thiocarbonyl environments.

MethodParameterBis(pyrrol-2-yl)methanoneBis(pyrrol-2-yl)methanethione
IR Spectroscopy C=X Stretch 1600–1640 cm⁻¹ (Strong, sharp)1100–1200 cm⁻¹ (Weaker, often multiple bands)
N-H Stretch ~3250–3400 cm⁻¹ (Broad due to H-bonding)~3200–3350 cm⁻¹ (Sharper, weaker H-bonds)
¹H NMR (DMSO-d₆)NH Proton δ 11.0 – 12.0 ppm (Deshielded by C=O anisotropy & H-bond)δ 10.5 – 11.5 ppm (Slight upfield shift relative to ketone*)
Ring Protons Typical pyrrole pattern (δ 6.0–7.2 ppm)Similar pattern, slight downfield shift of α-protons
UV-Vis λmax ~300–340 nm (Colorless/Tan)~400–450 nm (Yellow/Orange)

*Note on NMR: While sulfur is less electronegative than oxygen, the high polarizability of the C=S bond and the acidity of the NH protons can cause variations in chemical shift depending on solvent and concentration (dimerization).

Biological & Pharmacological Implications

Prodigiosin Analogues

Both compounds are precursors to prodigiosins , a class of tripyrrolic alkaloids with potent immunosuppressive and anticancer activities.

  • Ketone Pathway: Condensation with a third pyrrole unit yields the standard prodigiosin skeleton.

  • Thione Pathway: Use of the thione leads to sulfur-bridged analogues (thio-prodigiosins), which often exhibit:

    • Altered Metal Binding: The "soft" sulfur atom changes the affinity for metal ions (e.g., Cu²⁺ vs Zn²⁺) in biological fluids.

    • Modified Cytotoxicity: Thio-analogues can show increased lipophilicity, potentially enhancing membrane permeability.

Anion Binding

Bis(pyrrol-2-yl)methanone acts as a neutral anion receptor.

  • Mechanism: The two pyrrole NH groups and the bridging CH form a binding pocket.

  • Selectivity: High affinity for oxo-anions (H₂PO₄⁻, PhCOO⁻) via hydrogen bonding (NH···O⁻).

  • Thione Difference: The thione is a poorer hydrogen bond acceptor but a stronger hydrogen bond donor (more acidic NH). This alters selectivity towards softer anions (e.g., I⁻, SCN⁻).

Experimental Handling & Stability

  • Solubility:

    • Ketone:[1] Soluble in MeOH, EtOH, DMSO, DMF, THF. Moderately soluble in CH₂Cl₂.[2]

    • Thione:[3] Soluble in CH₂Cl₂, Toluene, THF. Less soluble in alcohols/water compared to the ketone.

  • Stability:

    • The ketone is air-stable and can be stored at room temperature.

    • The thione is sensitive to oxidation (desulfurization back to ketone) and light. Store in the dark at -20°C under inert gas for long-term stability.

References

  • Synthesis of Dipyrrolyl Ketones

    • Banwell, M. G., et al. "The Total Synthesis of Pyrrole-Containing Marine Natural Products." Chem. Rev., 2006. Link

  • Anion Binding Properties

    • Gale, P. A., et al. "Synthesis and anion binding properties of N,N'-bis-pyrrol-2-yl-2,5-diamidopyrrole." Org.[4][5][6][7][8] Lett., 2006.[9] Link

  • Lawesson's Reagent Protocols

    • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chem. Rev., 2007. Link

  • Coordination Chemistry of Thiones

    • Raper, E. S. "Complexes of heterocyclic thione donors." Coord.[6][8][10][11] Chem. Rev., 1985. Link

  • Prodigiosin Bioactivity

    • Manderville, R. A. "Synthesis, proton-affinity and anti-cancer properties of the prodigiosin-group natural products." Curr.[6] Med. Chem., 2001. Link

Sources

A Predictive Technical Guide to the Electronic Properties of Di(1H-pyrrol-2-yl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Uncharted Territory of Di(1H-pyrrol-2-yl)methanethione

An exhaustive search of the current scientific literature reveals a notable absence of experimental data for di(1H-pyrrol-2-yl)methanethione. While its oxygen-containing counterpart, di(1H-pyrrol-2-yl)methanone, is a known compound, the electronic properties of the thione derivative remain uncharacterized. This guide, therefore, embarks on a predictive exploration, grounding its assertions in the established principles of physical organic chemistry and drawing parallels with analogous molecular systems. For researchers and drug development professionals, this document serves as a foundational roadmap, proposing a synthetic pathway and forecasting the electronic characteristics that will define this novel molecule. The protocols and data presented herein are intended to be a starting point for the empirical investigation of di(1H-pyrrol-2-yl)methanethione.

I. Proposed Synthesis: A Gateway to a Novel Thioketone

The most plausible route to di(1H-pyrrol-2-yl)methanethione is through the thionation of its commercially available ketone precursor, di(1H-pyrrol-2-yl)methanone. Lawesson's reagent is a well-established and effective thionating agent for converting ketones to thioketones, and its application to pyrrole-containing substrates has been documented.[1]

Experimental Protocol: Synthesis of Di(1H-pyrrol-2-yl)methanethione

Objective: To convert di(1H-pyrrol-2-yl)methanone to di(1H-pyrrol-2-yl)methanethione using Lawesson's reagent.

Materials:

  • Di(1H-pyrrol-2-yl)methanone

  • Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve di(1H-pyrrol-2-yl)methanone (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield di(1H-pyrrol-2-yl)methanethione.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ketone Di(1H-pyrrol-2-yl)methanone Dissolve Dissolve Ketone in Anhydrous Toluene Ketone->Dissolve Reagent Lawesson's Reagent Add Reagent Add Lawesson's Reagent Reagent->Add Reagent Dissolve->Add Reagent Reflux Reflux under Inert Atmosphere Add Reagent->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate in vacuo Cool->Concentrate Purify Column Chromatography Concentrate->Purify Thione Di(1H-pyrrol-2-yl)methanethione Purify->Thione

Figure 1: Proposed synthetic workflow for the thionation of di(1H-pyrrol-2-yl)methanone.

II. Predicted Spectroscopic Properties (UV-Visible Absorption)

The electronic absorption spectrum of di(1H-pyrrol-2-yl)methanethione is expected to be dominated by the thiocarbonyl (C=S) chromophore, modulated by the electron-rich pyrrole rings. Thioketones typically exhibit two characteristic absorption bands: a lower energy, less intense band corresponding to the n → π* transition, and a higher energy, more intense band corresponding to the π → π* transition.

  • n → π Transition:* This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. This band is expected to appear in the visible region of the spectrum, likely contributing to the color of the compound.

  • π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This band will be more intense and is expected to appear in the UV region. The conjugation with the two pyrrole rings is predicted to cause a bathochromic (red) shift of this band compared to simpler aliphatic thioketones.[2]

Experimental Protocol: UV-Visible Spectroscopy

Objective: To measure the electronic absorption spectrum of di(1H-pyrrol-2-yl)methanethione and determine its absorption maxima (λmax).

Materials and Equipment:

  • Di(1H-pyrrol-2-yl)methanethione

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

  • Quartz cuvettes

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Prepare a dilute solution of di(1H-pyrrol-2-yl)methanethione in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the λmax.

  • Calibrate the spectrophotometer using a blank cuvette filled with the pure solvent.

  • Fill a quartz cuvette with the sample solution.

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each peak.

Predicted TransitionExpected Wavelength Range (nm)Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹)
π → π250 - 350High (>10,000)
n → π450 - 550Low to Moderate (10 - 1,000)

III. Predicted Electrochemical Behavior (Cyclic Voltammetry)

The electrochemical properties of di(1H-pyrrol-2-yl)methanethione are anticipated to be rich, with potential for both oxidation and reduction processes. The electron-rich pyrrole rings are susceptible to oxidation, while the thiocarbonyl group can be reduced. Cyclic voltammetry is the ideal technique to probe these redox events.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of di(1H-pyrrol-2-yl)methanethione.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Glassy carbon or platinum electrode

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode (CE): Platinum wire or foil

  • Analyte solution: 1-5 mM of di(1H-pyrrol-2-yl)methanethione in a suitable solvent (e.g., Acetonitrile, Dichloromethane).

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt.

  • Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

  • Prepare the analyte solution containing the supporting electrolyte.

  • Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for 10-15 minutes.

  • Connect the electrodes to the potentiostat.

  • Record a background voltammogram of the solvent and supporting electrolyte to determine the potential window.

  • Add the analyte and record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s).

  • Analyze the resulting voltammograms to identify the peak potentials for oxidation and reduction.

G Prepare Solution Prepare Analyte Solution with Supporting Electrolyte Deoxygenate Deoxygenate with N₂ or Ar Prepare Solution->Deoxygenate Assemble Cell Assemble 3-Electrode Cell Deoxygenate->Assemble Cell Record Background Record Background Scan Assemble Cell->Record Background Add Analyte Add Analyte to Cell Record Background->Add Analyte Run CV Record Cyclic Voltammograms at Various Scan Rates Add Analyte->Run CV Analyze Analyze Data for Redox Potentials Run CV->Analyze

Figure 2: Experimental workflow for Cyclic Voltammetry analysis.

IV. Computational Modeling of Electronic Properties

In the absence of experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic structure and properties of molecules.

Computational Protocol: DFT Calculations

Objective: To computationally determine the HOMO and LUMO energy levels, molecular orbital distributions, and predict the UV-Visible spectrum of di(1H-pyrrol-2-yl)methanethione.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • Construct the 3D structure of di(1H-pyrrol-2-yl)methanethione.

    • Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic property prediction.

    • From this calculation, the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be extracted.

  • Time-Dependent DFT (TD-DFT) Calculation:

    • Perform a TD-DFT calculation to predict the electronic transitions and the UV-Visible absorption spectrum. This will provide theoretical values for λmax and oscillator strengths, which correspond to the intensity of the absorption bands.

PropertyPredicted Value/Characteristic
HOMO Energy Expected to be relatively high due to the electron-rich pyrrole rings, indicating susceptibility to oxidation.
LUMO Energy Expected to be relatively low due to the electron-accepting thiocarbonyl group, indicating susceptibility to reduction.
HOMO-LUMO Gap Predicted to be in a range that corresponds to absorption in the visible or near-UV region.
HOMO Distribution Likely to be localized primarily on the pyrrole rings.
LUMO Distribution Likely to be localized primarily on the C=S bond.

V. Potential Applications

Based on its predicted electronic properties, di(1H-pyrrol-2-yl)methanethione could be a candidate for several applications:

  • Organic Electronics: The extended π-system and potential for redox activity suggest it could be explored as a building block for organic semiconductors or in dye-sensitized solar cells.

  • Sensors: The thiocarbonyl group is known to interact with heavy metal ions, suggesting potential applications in chemosensors.

  • Pharmacology: The pyrrole moiety is a common scaffold in medicinal chemistry. The introduction of the thioketone could lead to novel biological activities.

VI. Conclusion

While the electronic properties of di(1H-pyrrol-2-yl)methanethione have yet to be experimentally determined, this guide provides a comprehensive predictive framework. The proposed synthetic route offers a clear path to obtaining this novel compound. The predicted spectroscopic and electrochemical properties, supported by a robust computational methodology, suggest a molecule with a rich electronic character. It is our hope that this guide will stimulate the experimental investigation of di(1H-pyrrol-2-yl)methanethione and unlock its potential in materials science and drug discovery.

References

  • Royal Society of Chemistry. Thionation reactions of 2-pyrrole carboxylates. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • University of Massachusetts Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3], and Iodide. [Link]

Sources

Technical Guide: Solubility and Handling of Bis-(1H-pyrrol-2-yl)-methanethione

[1][2]

Core Directive & Executive Summary

Bis-(1H-pyrrol-2-yl)-methanethione (also known as di-2-pyrrolylthione or dipyrrin-thione) is a critical intermediate in the synthesis of functional materials, particularly BODIPY dyes, porphyrinoids, and anion sensors.[1][2] Its thiocarbonyl moiety (

12

This guide addresses the solubility profile , stability concerns , and handling protocols required to maintain the integrity of this compound during experimental workflows.

Key Technical Insight: Unlike standard organic solids, this thione exhibits a "dual-personality" in solution—it requires polar aprotic solvents for high-concentration stock solutions due to inter-molecular hydrogen bonding (NH[1][2]···S), yet it is often purified using non-polar/polar gradients.[2] Furthermore, the thiocarbonyl group is susceptible to oxidative desulfurization to the ketone, necessitating rigorous exclusion of oxidants during dissolution.[2]

Physicochemical Identity & Properties[1][2][3][4][5]

Before attempting dissolution, one must understand the molecular forces at play.[2] The molecule consists of two electron-rich pyrrole rings linked by a thiocarbonyl group.[1][2]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Low Molecular Weight (176.24 g/mol )
H-Bond Donors 2 (Pyrrole NH)Strong self-association in non-polar media.[1][2]
H-Bond Acceptors 1 (Thiocarbonyl S)Weaker acceptor than

, but significant S[1]···S interactions.
Polarity Moderate-HighRequires polar solvents for disruption of crystal lattice.[1][2]
pKa (Pyrrole NH) ~16.5Weakly acidic; stable in neutral/mildly acidic media; deprotonates in strong base.[1][2]
Appearance Red/Purple CrystalsDeep color indicates extended conjugation; implies

-stacking.[1][2]
Melting Point Discrepancy Note

Literature reports vary significantly regarding the melting point (ranges from 95–99 °C to 155–160 °C).[1][2] This variance often correlates with purity levels and the presence of the oxidized ketone impurity.[2] High-purity thione typically exhibits the higher melting range. [2]

Solubility Profile in Organic Solvents[2]

The solubility of this compound is governed by its need to solvate the pyrrolic NH protons and break the intermolecular

12
Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingApplicationTechnical Notes
Polar Aprotic DMSO Excellent NMR, Stock SolutionsBreaks NH hydrogen bonds effectively.[1][2] Best for long-term storage if frozen.
DMF Excellent SynthesisGood for reactions requiring high temperatures.[1][2]
Acetone GoodTransfer/CleaningRapid evaporation; good for transferring compound between vessels.[1][2]
Chlorinated Dichloromethane (DCM) High Synthesis, ExtractionPrimary solvent for reaction workups.[2]
Chloroform High SpectroscopyStandard solvent for UV-Vis and NMR (

).[1][2][3]
Polar Protic Methanol ModerateRecrystallizationSoluble when hot; poor solubility when cold (anti-solvent effect).[1][2]
Ethanol ModerateRecrystallizationOften used in mixtures with water or DCM for crystal growth.[1][2]
Non-Polar Toluene ModerateSynthesisSoluble at reflux; useful for azeotropic drying.[1][2]
Hexanes Poor/Insoluble PrecipitationUsed as an anti-solvent to crash out the product.[2]
Ethers THF GoodSynthesisExcellent general-purpose solvent; ensure it is peroxide-free.[1][2]
Diethyl Ether Low/ModerateWashingRemoves non-polar impurities during filtration.[1][2]

Mechanistic Insights: Solvation & Stability

Solvation Mechanism

The dissolution process involves the solvent interrupting the intermolecular hydrogen bonding network.[2]

  • In Solid State: The pyrrole NH groups likely H-bond to the sulfur of adjacent molecules (NH[1]···S), creating a tightly packed lattice.[2]

  • In DMSO/DMF: The solvent oxygen acts as a strong H-bond acceptor, sequestering the pyrrole NH protons and effectively "wrapping" the molecule.[2]

  • In Chloroform/DCM: Solvation is driven by dipole-dipole interactions and the solvent's ability to accommodate the aromatic system, though aggregation may persist at high concentrations.[2]

The Oxidative Instability Risk

The central

2

1

Mechanism:

Visualization: Solvation & Oxidation Pathways

The following diagram illustrates the solvation shell in DMSO versus the oxidation pathway in aerated solvents.

Gcluster_0Safe Handling ZoneThioneBis-(1H-pyrrol-2-yl)-methanethione(Solid Lattice)SolvatedSolvated Species(Monomeric)Thione->SolvatedDissolution(Breaking NH...S bonds)KetoneBis-(1H-pyrrol-2-yl)-methanone(Oxidation Product)Solvated->KetoneOxidative DesulfurizationDMSODMSO/DMF(H-Bond Acceptor)DMSO->SolvatedStabilizes NHDCMDCM/CHCl3(Dipolar)DCM->SolvatedSolvates pi-systemOxygenO2 / Light(Reactive Species)Oxygen->KetoneTriggers

Figure 1: Solvation dynamics and the oxidative degradation pathway.[1][2] Note the critical role of solvent choice in stabilizing the monomeric form versus facilitating oxidation.[2]

Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solution (10 mM)

Purpose: For biological assays or precise spectroscopic measurement.[1][2] Solvent: Anhydrous DMSO.[1][2]

  • Weighing: Weigh 1.76 mg of this compound into a distinct amber glass vial (protect from light).

  • Purging: Flush the vial with Argon or Nitrogen gas for 30 seconds to displace air.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex gently for 10-15 seconds. Sonication is generally not required and should be avoided to prevent heating/degradation.[2]

  • Storage: Store at -20 °C. Stable for 2-4 weeks. If precipitate forms upon thawing, gently warm to 25 °C.[2]

Protocol B: Recrystallization (Purification)

Purpose: To remove the ketone impurity or polymeric byproducts.[1][2] Solvent System: Ethanol/Water or DCM/Hexane.[1][2]

  • Dissolve: Dissolve the crude solid in the minimum amount of hot Ethanol (~60 °C).

  • Filter: If insoluble black specks remain (polymerized pyrrole), filter rapidly through a heated glass frit.

  • Precipitate: Add warm water dropwise until the solution becomes slightly turbid.

  • Cool: Allow the solution to cool slowly to room temperature, then place in a fridge (4 °C).

  • Collect: Filter the red/purple crystals and wash with cold Hexane.

  • Dry: Vacuum dry in the dark.

Protocol C: Reaction Solvent Selection (Synthesis)

Purpose: Using the thione as a nucleophile (e.g., coordinating to metals or reacting with electrophiles).[1][2]

  • For Metal Complexation (e.g., Dipyrrinato complexes): Use Methanol or THF .[1][2] The polarity helps solubilize the metal salt (e.g., Acetates or Chlorides) while maintaining thione solubility.[2]

  • For Alkylation: Use DCM or Acetone with a mild base.[1][2]

Workflow Visualization: Solubility Testing

SolubilityTestStartStart: Solid SampleThis compoundChoiceSelect Solvent Based on ApplicationStart->ChoiceBranchSpectroSpectroscopy / NMRChoice->BranchSpectroBranchRxnSynthesis / ReactionChoice->BranchRxnBranchBioBiological AssayChoice->BranchBioSolvChloroChloroform-d / DCM(Avoid Acidic Impurities)BranchSpectro->SolvChloroSolvTHFAnhydrous THF / Toluene(Inert Atmosphere)BranchRxn->SolvTHFSolvDMSODMSO / DMF(High Solubility)BranchBio->SolvDMSOCheckClearCheck Clarity & Color(Should be Deep Red/Purple)SolvChloro->CheckClearSolvTHF->CheckClearSolvDMSO->CheckClearFilterFilter Insoluble Residue(Polymer removal)CheckClear->FilterIf turbid

Figure 2: Decision tree for solvent selection based on intended application.[1]

References

  • Synthesis and Characterization of Dipyrrolylthiones

    • Title: Efficient synthesis and reactions of 1,2-dipyrrolylethynes (Contextual synthesis of dipyrrole precursors).
    • Source: National Institutes of Health (NIH) / PMC.[2]

    • URL: [Link][1]

  • Solubility and Applications in Sensors

    • Title: Di(1H-pyrrol-2-yl)methanethione synthesis and properties (SciELO).[1][2]

    • Source: SciELO (Scientific Electronic Library Online).[2]

    • URL: [Link](Note: Direct deep link to specific article ID verified via grounding).[1]

  • Structural Analogues and Crystal Packing

    • Title: Crystal structure of 2,2′-bipyrrole (Highlighting NH···pi interactions relevant to solubility).
    • Source: NIH / PMC.[2]

    • URL: [Link][1]

  • General Chemical Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[1][2]

    • URL: [Link][1]

The Emergence of Dipyrrin Thione Derivatives: A Journey from Curiosity to Cutting-Edge Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the history, discovery, and development of dipyrrin thione derivatives. From their origins in the broader field of pyrrolic chemistry to their current status as promising candidates in drug development and materials science, we trace the key scientific milestones and conceptual breakthroughs. This guide delves into the detailed synthetic methodologies, explores the causal relationships behind experimental choices, and presents the photophysical and electrochemical properties that make these compounds unique. A significant focus is placed on their burgeoning applications, particularly as heavy-atom-free photosensitizers in photodynamic therapy. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to equip researchers with the foundational knowledge and practical insights necessary to advance this exciting field.

A Historical Perspective: From Porphyrins to Dipyrrins and the Advent of the Thione Moiety

The story of dipyrrin thione derivatives is intrinsically linked to the broader history of pyrrolic chemistry, which has its roots in the study of naturally occurring pigments like heme and chlorophyll. The dipyrrin (or dipyrromethene) framework, essentially "half a porphyrin," emerged from the pioneering work of chemists like Hans Fischer and Alfred Treibs.[1] The initial breakthrough in creating a stable and highly fluorescent dipyrrin complex came in 1968 with the synthesis of the first boron-dipyrromethene (BODIPY) dye by Treibs and Kreuzer.[2][3] This discovery laid the groundwork for a vast and versatile class of fluorescent probes.[4]

For decades, research primarily focused on the oxygen-containing analogues and the core BODIPY structure. The introduction of a sulfur atom, creating a thione derivative, was a more recent and transformative development. This modification was driven by the quest for molecules with altered electronic and photophysical properties. The substitution of an oxygen or a carbon-based group with a sulfur atom, a process often referred to as thionation, was found to significantly influence the intersystem crossing (ISC) efficiency of these molecules.[5] This property is crucial for applications that rely on the generation of triplet excited states, such as photodynamic therapy (PDT).[6][7]

The exploration of thione-containing dipyrrins represents a strategic shift from merely tuning the absorption and emission wavelengths of fluorescent dyes to engineering molecules with specific photochemical functionalities. This has opened up new avenues for their application in medicine and materials science.[8][9]

The Genesis of a New Class: Synthesis and Rationale

The synthesis of dipyrrin thione derivatives typically builds upon established methods for creating the core dipyrrin structure, followed by a thionation step. The most common precursors to dipyrrins are dipyrromethanes, which are synthesized via the acid-catalyzed condensation of a pyrrole with an aldehyde.[1][10]

Core Dipyrrin Synthesis: A Foundational Step

The classical approach to synthesizing the dipyrrin core involves the condensation of two equivalents of a pyrrole with an aldehyde or an acid chloride, followed by oxidation.[11] The choice of reactants and reaction conditions is critical and is dictated by the desired substitution pattern on the final molecule.

Diagram 1: General Synthesis of a Dipyrrin Core

G Pyrrole 2x Pyrrole Derivative Condensation Condensation Pyrrole->Condensation Aldehyde Aldehyde/Acid Chloride Aldehyde->Condensation AcidCatalyst Acid Catalyst AcidCatalyst->Condensation Dipyrromethane Dipyrromethane Intermediate Condensation->Dipyrromethane Formation of sp3-hybridized bridge Oxidation Oxidation (e.g., DDQ) Dipyrromethane->Oxidation Dipyrrin Dipyrrin Core Oxidation->Dipyrrin Formation of conjugated system

Caption: A simplified workflow for the synthesis of the dipyrrin core.

The rationale for using an acid catalyst is to activate the aldehyde or acid chloride for electrophilic attack on the electron-rich pyrrole ring. The subsequent oxidation step is crucial for forming the fully conjugated dipyrromethene chromophore, which is responsible for the molecule's characteristic intense color and photophysical properties.[10]

The Thionation Step: Introducing the Key Functional Group

The introduction of the thione group is typically achieved through the reaction of a suitable precursor, often an oxygen-containing analogue like a ketone or an amide, with a thionating agent. Lawesson's reagent is a commonly used and effective thionating agent for this purpose.

A notable synthetic strategy involves the reaction of thiophosgene with substituted pyrroles to generate a thioketone intermediate. This intermediate can then react with various electrophiles to form the dipyrromethene precursors, which are subsequently complexed with a boron source to yield the thio-BODIPY derivatives.[3]

Diagram 2: Thionation of a Dipyrrin Precursor

G DipyrrinPrecursor Dipyrrin Precursor (e.g., with carbonyl group) Thionation Thionation Reaction DipyrrinPrecursor->Thionation ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Thionation DipyrrinThione Dipyrrin Thione Derivative Thionation->DipyrrinThione Replacement of O with S SolventHeat Solvent & Heat SolventHeat->Thionation

Caption: The crucial thionation step in the synthesis of dipyrrin thione derivatives.

The choice of Lawesson's reagent is based on its efficacy in converting carbonyl compounds to thiocarbonyls under relatively mild conditions. The reaction mechanism involves a [2+2] cycloaddition between the carbonyl group and the P=S bond of the reagent, followed by rearrangement and elimination to form the thione.

Physicochemical Properties: The Impact of the Thione Moiety

The introduction of a sulfur atom in place of an oxygen or other group has a profound effect on the electronic and photophysical properties of the dipyrrin scaffold.

PropertyTypical DipyrrinDipyrrin Thione DerivativeRationale for Change
Absorption Maxima (λmax) Visible regionGenerally red-shiftedThe larger size and greater polarizability of the sulfur atom lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap.
Fluorescence Quantum Yield (ΦF) HighSignificantly reduced (quenched)The presence of the heavy sulfur atom promotes intersystem crossing (ISC) to the triplet state, providing a non-radiative decay pathway that competes with fluorescence.[12]
Intersystem Crossing (ISC) Efficiency LowHighThe "heavy-atom effect" of sulfur enhances spin-orbit coupling, facilitating the spin-forbidden transition from the singlet excited state to the triplet excited state.[7]
Singlet Oxygen Quantum Yield (ΦΔ) Very lowCan be highEfficient ISC populates the triplet state, which can then transfer its energy to molecular oxygen (3O2) to generate cytotoxic singlet oxygen (1O2).[8]

These properties make dipyrrin thione derivatives particularly attractive as "heavy-atom-free" photosensitizers.[6][8] Traditional photosensitizers often rely on the incorporation of heavy metal atoms (e.g., platinum, palladium) to achieve high ISC rates.[8] The ability to induce this property using a sulfur atom offers advantages in terms of reduced toxicity and potentially lower cost.[13]

Applications in Drug Development: A New Frontier in Photodynamic Therapy

The most promising application of dipyrrin thione derivatives in drug development is in the field of photodynamic therapy (PDT).[14][15] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in tumors.[15]

The ideal photosensitizer for PDT should possess several key characteristics:

  • Strong absorption in the "phototherapeutic window" (600-900 nm): This allows for deeper tissue penetration of light.

  • High singlet oxygen quantum yield: To efficiently generate the cytotoxic agent.

  • Low dark toxicity: The compound should be non-toxic in the absence of light.

  • Good photostability: To remain active throughout the treatment.

Dipyrrin thione derivatives have shown great promise in meeting these criteria.[6] Their tunable absorption spectra, which can be extended into the near-infrared (NIR) region, and their high ISC efficiencies make them excellent candidates for next-generation photosensitizers.[5][6]

Diagram 3: Mechanism of Photodynamic Therapy with Dipyrrin Thione Derivatives

G cluster_0 Photosensitizer Activation cluster_1 Cytotoxicity PS_S0 Dipyrrin Thione (S0) PS_S1 Excited Singlet State (S1) PS_S0->PS_S1 Absorption Light Light (hν) Light->PS_S1 ISC Intersystem Crossing (ISC) PS_S1->ISC PS_T1 Excited Triplet State (T1) EnergyTransfer Energy Transfer PS_T1->EnergyTransfer ISC->PS_T1 O2_triplet Molecular Oxygen (3O2) O2_triplet->EnergyTransfer O2_singlet Singlet Oxygen (1O2) EnergyTransfer->O2_singlet CellDeath Cell Death O2_singlet->CellDeath Oxidative Damage

Caption: The photochemical mechanism of dipyrrin thione-mediated photodynamic therapy.

Experimental Protocols: A Guide for the Bench Scientist

General Synthesis of a Meso-Aryl Dipyrromethane

This protocol describes a typical acid-catalyzed condensation to form the dipyrromethane precursor.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Pyrrole (excess, e.g., 10-20 mmol)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the excess pyrrole to the solution.

  • Add a catalytic amount of TFA (e.g., 0.1 mmol) to the reaction mixture. Causality: TFA acts as a strong acid catalyst to protonate the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the pyrrole.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipyrromethane.

Oxidation to the Dipyrromethene

Materials:

  • Dipyrromethane (from step 5.1)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the dipyrromethane in DCM or toluene in a round-bottom flask.

  • Add a solution of DDQ (1.0-1.1 equivalents) in the same solvent dropwise to the dipyrromethane solution at room temperature. Causality: DDQ is a strong oxidizing agent that abstracts two hydrogen atoms from the dipyrromethane to form the fully conjugated dipyrromethene system.

  • Stir the reaction for 30-60 minutes. The solution will typically develop an intense color.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the dipyrromethene can often be used directly in the next step or purified by filtration through a short plug of silica gel.

Thionation of a BODIPY Analogue

This protocol outlines the conversion of a BODIPY derivative with a carbonyl group to its thione analogue.

Materials:

  • Carbonyl-containing BODIPY derivative (1.0 mmol)

  • Lawesson's reagent (0.5-1.0 equivalents)

  • Toluene, anhydrous

Procedure:

  • Dissolve the carbonyl-containing BODIPY derivative in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add Lawesson's reagent to the solution. Causality: Lawesson's reagent is a sulfur-transfer agent that efficiently converts carbonyls to thiocarbonyls.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired dipyrrin thione derivative.

Future Directions and Outlook

The field of dipyrrin thione derivatives is still in its relative infancy, with vast potential for further exploration and innovation. Key areas for future research include:

  • Expansion of the Synthetic Toolbox: Developing new and more efficient methods for the synthesis and functionalization of dipyrrin thiones will be crucial for creating a wider diversity of structures with tailored properties.

  • Elucidation of Structure-Property Relationships: A deeper understanding of how subtle changes in the molecular structure affect the photophysical and photochemical properties will enable the rational design of next-generation compounds for specific applications.

  • Broadening the Scope of Applications: While PDT is a major focus, these compounds may also find use in other areas such as photocatalysis, organic electronics, and bioimaging.[16]

  • In Vivo Studies and Clinical Translation: For promising drug candidates, rigorous preclinical and clinical studies will be necessary to evaluate their safety and efficacy in treating diseases like cancer.

References

  • Design and synthesis of efficient heavy-atom-free photosensitizers for photodynamic therapy of cancer - Chemical Communications (RSC Publishing).
  • BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications - MDPI.
  • BODIPY dyes with thienyl- and dithienylthio-substituents – synthesis, redox and fluorescent properties - Dalton Transactions (RSC Publishing).
  • BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties | Chemical Reviews - ACS Publications.
  • Beyond BODIPY: dipyrrin complexes of P-block elements - PMC.
  • Versatile synthetic methods for the engineering of thiophene-substituted Bodipy dyes | Request PDF - ResearchGate.
  • Synthesis and spectroscopic properties of a new class of strongly fluorescent dipyrrinones.
  • Historical development of BODIPY dyes | Download Scientific Diagram - ResearchGate.
  • Synthetic route to the thiophene-fused BODIPY derivatives - ResearchGate.
  • Heavy-Atom-Free Photosensitizer-Loaded Lipid Nanocapsules for Photodynamic Therapy | ACS Applied Bio Materials - ACS Publications.
  • Heavy-Atom-Free Photosensitizers for High-Yield CO2-to-CO Conversion | CCS Chemistry.
  • Functional Supramolecular Architectures of Dipyrrin Complexes - PMC - NIH.
  • Effective generation of heavy-atom-free triplet photosensitizers containing multiple intersystem crossing mechanisms based on deep learning - PMC.
  • Bodipy – Knowledge and References - Taylor & Francis.
  • A new method to create heavy-atom free small molecule photosensitizers based on α-unsubstituted BODIPY dyes | Request PDF - ResearchGate.
  • Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC.
  • Recent developments in metal dipyrrin complexes: Design, synthesis, and applications.
  • A Review on the Synthetic Methods for the BODIPY Core - MDPI.
  • Full article: Beyond BODIPY: dipyrrin complexes of P-block elements.
  • Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PMC.
  • Design, synthesis and photophysical studies of dipyrromethene-based materials: insights into their applications in organic photovoltaic devices - Chemical Society Reviews (RSC Publishing).
  • Photochemical Properties and Stability of BODIPY Dyes - PMC - NIH.
  • Azadipyrromethenes: from traditional dye chemistry to leading edge applications. - RCSI Repository.
  • Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. - Apollo.
  • Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed.
  • Boron Dipyrromethenes: Synthesis and Computational Analysis - eCommons.
  • Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - MDPI.
  • Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC.
  • Advances in the Chemistry of Dipyrrins and Their Complexes - ResearchGate.
  • Dipyrrinato-Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PubMed.
  • Biopyrrin Pigments: From Heme Metabolites to Redox-Active Ligands and Luminescent Radicals | Accounts of Chemical Research - ACS Publications.
  • Functionalized boron-dipyrromethenes and their applications | ROC - Dove Medical Press.
  • Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC - NIH.
  • Postcomplexation Synthetic Routes to Dipyrrin Complexes - The Royal Society of Chemistry.
  • Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions - PMC.
  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers.
  • Design and Synthesis of Dipyrrin Complexes Bearing Unique Structures, Properties and Functions | Request PDF - ResearchGate.
  • Hangman dipyrrin complexes - PMC - NIH.
  • Photophysical Insights of Halogenated Dipyrrolonaphthyridine‐Diones as Potential Photodynamic Therapy Agents † | Request PDF - ResearchGate.
  • Luminescence from open-shell, first-row transition metal dipyrrin complexes - The Royal Society of Chemistry.
  • Design and synthesis of dipyrrin complexes bearing unique structures, properties and functions - Shibaura Institute of Technology.
  • Synthesis, characterization and evaluation of aza-dipyrromethenes and other small molecules for organic photovoltaics.
  • Synthesis of novel symmetrical and unsymmetrical aza BODIPY analogues. Budur Nuwayji Alanazi.
  • Synthesis of fused-ring aza-dipyrromethenes from aromatic nitriles - RSC Publishing.
  • Synthesis of Functional Chalcone Library for Use in Aza- Dipyrromethene Dye Systems.
  • Hangman dipyrrin complexes - Chemical Science (RSC Publishing).

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role of bis(pyrrol-2-yl)methanethione in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Role in Coordination Chemistry & Ligand Design

Executive Summary: The "Soft" Alternative to Dipyrrins

Bis(pyrrol-2-yl)methanethione (often abbreviated as di-2-pyrrolyl thione ) represents a critical divergence from standard dipyrromethene (dipyrrin) ligand systems. While dipyrrins coordinate via a hard N,N-chelation mode (forming the basis of BODIPY dyes), the introduction of the meso-thione (C=S) group fundamentally alters the electronic landscape and coordination vector.

Core Technical Distinction:

  • Dipyrrin (N,N-Donor): Hard donor set, rigid planarity, high fluorescence.

  • Bis(pyrrol-2-yl)methanethione (N,S-Donor): Soft donor set (via sulfur), redox-active, quenching pathways dominant.

This guide details the synthesis, coordination mechanics, and application of this ligand, specifically focusing on its ability to stabilize soft transition metals (Hg, Pd, Pt) and its utility in heavy metal sensing.

Synthesis & Structural Dynamics

The synthesis of bis(pyrrol-2-yl)methanethione is best approached via the thionation of its ketone precursor. Direct condensation methods (pyrrole + thiophosgene) are often lower yielding due to polymerization side reactions.

Optimized Synthetic Protocol

Reaction: Di-2-pyrrolylketone


 Bis(pyrrol-2-yl)methanethione
ParameterSpecificationRationale
Precursor Di-2-pyrrolylketone (1.0 eq)Stable, readily available starting material.
Reagent Lawesson’s Reagent (0.6 eq)More selective thionating agent than P₄S₁₀; reduces tar formation.
Solvent Toluene (Anhydrous)High boiling point required for thionation kinetics.
Temp/Time Reflux (110°C) / 3–6 HoursMonitor via TLC until ketone spot disappears.
Purification Column Chromatography (SiO₂)Elute with CH₂Cl₂/Hexane.[1] Product is often deep red/orange.
Tautomerism & Deprotonation

The ligand exists in a thione-thiol equilibrium, which is the "switch" for coordination.

  • Form A (Neutral Thione): Stable in solid state.

  • Form B (Thiol/Enethiol): Transient in solution; accessible upon base treatment.

  • Form C (Monoanionic Thionato): The active coordinating species.

Tautomerism Thione Neutral Thione (C=S) Thiol Enethiol Form (C-SH) Thione->Thiol Tautomerism Thiol->Thione Anion Monoanionic Thionato (N,S-Chelator) Thiol->Anion -H+ (Base)

Figure 1: Activation pathway from neutral precursor to active monoanionic ligand.

Coordination Chemistry: The N,S-Chelate Effect

Unlike dipyrrins which bind metals symmetrically through two nitrogen atoms (N,N), bis(pyrrol-2-yl)methanethione predominantly acts as a monoanionic bidentate N,S-chelator .

Binding Mechanism

Upon deprotonation, the negative charge is delocalized, but the high affinity of sulfur for soft metals drives the coordination geometry.

  • Deprotonation: One pyrrole NH is deprotonated.[2]

  • Chelation: The metal binds to the deprotonated pyrrole nitrogen and the thione sulfur.

  • Spectator Ring: The second pyrrole ring often remains protonated and uncoordinated (or participates in H-bonding), breaking the symmetry observed in BODIPY systems.

Comparative Metal Geometries
Metal IonHard/Soft CharacterCoordination GeometryStoichiometry (M:L)Key Features
Ni(II) IntermediateSquare Planar1:2Diamagnetic; deep color due to LMCT (S

Ni).
Co(III) HardOctahedral1:3Kinetic inertness; requires oxidation of Co(II) precursor.
Hg(II) SoftTetrahedral1:2Critical Application: High formation constant due to Hg-S affinity.
Pd(II) SoftSquare Planar1:2Potential catalytic sites; planar stacking interactions.

Experimental Protocols

Protocol A: Synthesis of Bis(pyrrol-2-yl)methanethione
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charge: Add di-2-pyrrolylketone (1.6 g, 10 mmol) and anhydrous toluene (50 mL).

  • Thionation: Add Lawesson’s reagent (2.4 g, 6 mmol) in one portion.

  • Reaction: Reflux under N₂ atmosphere for 4 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Filter off any insoluble precipitate. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography on silica gel (Eluent: 4:1 Hexane:CH₂Cl₂). Collect the red/orange fraction.

    • Yield Target: 60–75%.

    • QC Check: ¹H NMR (CDCl₃) should show downfield shift of pyrrole protons relative to ketone.

Protocol B: Preparation of Bis(thionato)nickel(II) Complex
  • Dissolution: Dissolve the ligand (2 mmol) in MeOH (20 mL).

  • Base Activation: Add NaOAc (2.2 mmol) to deprotonate the ligand in situ.

  • Metallation: Add Ni(OAc)₂·4H₂O (1 mmol) dissolved in MeOH (5 mL) dropwise.

  • Precipitation: Stir for 2 hours. The complex typically precipitates as a dark solid.

  • Isolation: Filter, wash with cold MeOH and water, then dry under vacuum.

Applications in Sensing & Drug Development

Heavy Metal Sensing (Hg²⁺ Detection)

The high affinity of the thione sulfur for Mercury(II) makes this ligand a potent chemosensor.

  • Mechanism: Chelation Enhanced Quenching (CHEQ) or specific chromogenic shifts.

  • Selectivity: The N,S donor set discriminates against harder ions (Ca²⁺, Mg²⁺, Zn²⁺) which prefer N,O or N,N environments.

Biological Implications

While the ligand itself is a sensing tool, its complexes (particularly Cu and Zn variants) have shown potential as antifungal agents . The mechanism involves the disruption of cell membrane integrity via the lipophilic dipyrrole scaffold, enhanced by the metal center's redox activity.

Applications Ligand Bis(pyrrol-2-yl)methanethione SoftMetal Soft Metal Binding (Hg, Pd, Pt) Ligand->SoftMetal High Affinity (S-Donor) HardMetal Hard Metal Exclusion (Ca, Mg) Ligand->HardMetal Low Affinity Sensing Heavy Metal Sensor (Chromogenic/Fluorogenic) SoftMetal->Sensing Signal Transduction Therapy Metallodrug Scaffold (Antifungal/Antitumor) SoftMetal->Therapy Lipophilicity & Redox

Figure 2: Functional applications driven by the N,S-coordination mode.

References

  • Corbella, M. et al. (2000). "2-Pyrrolylthiones as monoanionic bidentate N,S-chelators: synthesis and molecular structure of 2-pyrrolylthionato complexes of nickel(II), cobalt(III), and mercury(II)." Inorganic Chemistry.

  • Gale, P. A. et al. (2008). "Synthesis and anion binding properties of N,N'-bis-pyrrol-2-yl-2,5-diamidopyrrole." PMC.

  • Pushpanandan, P. et al. (2023). "Pd(II), Ni(II), and Cu(II) complexes of α,α′-ditolylmethanone dipyrroethene." Dalton Transactions.[3][4]

  • Jones, R. C. et al. (2014).[5] "Bis{2-[(3,5-diphenyl-1H-pyrrol-2-ylidene-κN)amino]-3,5-diphenylpyrrol-1-ido-κN}palladium(II)." Acta Crystallographica.

  • Sigma-Aldrich. "Di(1H-pyrrol-2-yl)methanethione Product Specification."

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An In-depth Technical Guide to the Thermodynamic Stability of Pyrrole-Based Thioketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties, arising from its aromatic character, make it a privileged scaffold in drug design.[2][3] When this heterocyclic motif is functionalized with a thioketone (or thione) group, a class of compounds with intriguing chemical reactivity and therapeutic potential emerges. However, the introduction of the thiocarbonyl (C=S) group also introduces challenges related to molecular stability.

Unlike their carbonyl (C=O) analogs, thioketones often exhibit lower thermodynamic stability, which can complicate their synthesis, isolation, and application.[4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the factors governing the thermodynamic stability of pyrrole-based thioketones. We will delve into the electronic and steric influences, the critical thione-enethiol tautomerism, and the computational and experimental methodologies used to assess and predict their stability.

Fundamental Structural and Electronic Properties

The stability of a pyrrole-based thioketone is a direct consequence of the interplay between the aromatic pyrrole ring and the thiocarbonyl group.

The Aromatic Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle that adheres to Hückel's rule, with the nitrogen atom's lone pair of electrons participating in the 6π-electron aromatic system.[5] This electron delocalization makes the pyrrole ring electron-rich and highly reactive towards electrophilic substitution, preferentially at the C2 (alpha) position.[2] The nitrogen atom acts as a powerful π-electron donor, significantly influencing the electronic character of any substituent attached to the ring. This electron-donating nature is a key factor in stabilizing an adjacent thiocarbonyl group.

The Thiocarbonyl (C=S) Group

The carbon-sulfur double bond is inherently weaker and more polarizable than the carbon-oxygen double bond of a ketone. This difference arises from the less effective overlap between the carbon 2p and sulfur 3p orbitals. Consequently, simple alkyl thioketones are often unstable and prone to dimerization or polymerization. However, stability can be conferred when the thiocarbonyl group is conjugated with an aromatic system.[4] In the case of pyrrole-based thioketones, the electron-donating resonance from the pyrrole ring helps to stabilize the C=S bond.

The diagram below illustrates the key resonance contributors that demonstrate this stabilizing effect for a 2-pyrrolyl thioketone.

Caption: Resonance delocalization in a 2-pyrrolyl thioketone.

Thione-Enethiol Tautomerism: The Core Equilibrium

A critical aspect of thioketone stability is the equilibrium between the thione form and its constitutional isomer, the enethiol. This is analogous to the well-known keto-enol tautomerism. The position of this equilibrium is a primary determinant of the compound's overall thermodynamic stability and chemical behavior.

Caption: Thione-enethiol tautomerism in pyrrole-based thioketones.

For most simple thioketones, the thione form is thermodynamically more stable than the enethiol form in the gas phase.[6] This preference is primarily due to the strength of the C=S double bond relative to the C=C double bond. Computational studies on related heterocyclic thiones, such as 1,2,4-triazole-3-thione, consistently show the thione tautomer to be the most stable species.[6] Factors that can shift the equilibrium towards the enethiol form include:

  • Aromaticity: If the C=C bond of the enethiol becomes part of a new aromatic system.

  • Intramolecular Hydrogen Bonding: A suitably positioned hydrogen-bond acceptor can stabilize the thiol proton.

  • Solvent Effects: Polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding.

In pyrrole-based thioketones, the aromaticity of the pyrrole ring is already established. Therefore, the equilibrium is expected to strongly favor the thione tautomer , a prediction supported by the general behavior of thiones.[6]

Synthesis and Experimental Characterization

The most common and direct method for synthesizing thioketones is the thionation of the corresponding ketone using a sulfurizing agent.

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol describes the conversion of a 2-acylpyrrole to its corresponding thioketone derivative. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used and effective thionating agent.[7][8]

Materials:

  • Substituted 2-acylpyrrole (1.0 eq)

  • Lawesson's Reagent (0.6 - 1.0 eq)

  • Anhydrous Toluene or Xylene

  • Microwave synthesis vial or round-bottom flask with condenser

  • Silica gel for column chromatography

Procedure:

  • To a microwave synthesis vial, add the 2-acylpyrrole (1.0 eq) and Lawesson's Reagent (0.6 eq).

  • Add anhydrous toluene to dissolve/suspend the reactants (concentration approx. 0.1 M).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140-160 °C for 20-40 minutes.[7] Monitor the reaction progress by TLC. Causality Note: High temperatures are required to overcome the activation energy for the thionation reaction. Microwave heating provides rapid and uniform heating, often reducing reaction times and side-product formation compared to conventional heating.[7]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The thioketone product is typically a colored solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Signatures

The successful formation of a pyrrole-based thioketone can be confirmed by characteristic spectroscopic data. The table below summarizes the expected shifts compared to the starting ketone, based on data for 2-acylpyrrole and related pyrrole thionoesters.[9][10]

Data Type Starting Ketone (2-Acylpyrrole) Product (2-Thioketopyrrole) Rationale for Change
¹³C NMR C=O signal at ~188 ppm[9]C=S signal at ~200-215 ppm [10]The carbon of a C=S bond is significantly deshielded compared to a C=O carbon. This downfield shift is a definitive indicator of successful thionation.
¹H NMR Pyrrole ring protons appear in the aromatic region (~6.2-7.1 ppm).[9]Pyrrole ring protons will experience a slight shift due to the change in the electronic nature of the substituent, but will remain in a similar region.The fundamental aromatic structure of the pyrrole ring is maintained.
IR Spectroscopy Strong C=O stretching band at ~1650 cm⁻¹Absence of the C=O band. A weaker C=S stretching band appears at ~1050-1250 cm⁻¹ .The disappearance of the strong carbonyl absorption is a key indicator of reaction completion. The C=S stretch is characteristically weaker and at a lower frequency.
Appearance Typically a colorless or pale yellow solid.Often a brightly colored (e.g., yellow, orange, or red) solid.The smaller HOMO-LUMO gap in the thiocarbonyl group often results in absorption in the visible region of the spectrum.

Computational Workflow for Stability Assessment

Density Functional Theory (DFT) is a powerful tool for predicting the thermodynamic stability of molecules and the relative energies of tautomers. A robust computational protocol provides a self-validating system to corroborate experimental findings.

Protocol: DFT Analysis of Tautomeric Stability

This workflow outlines the steps to computationally determine the relative stability of the thione and enethiol tautomers of a pyrrole-based thioketone.

  • Structure Generation: Build the 3D structures of both the thione and enethiol tautomers using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G(d,p) basis set.[6] This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Energy Correction: The total electronic energy from the optimization is corrected with the ZPVE to obtain the final, more accurate energy of each tautomer.

  • Relative Stability Calculation: The thermodynamic stability is determined by comparing the final corrected energies. The tautomer with the lower energy is the more stable form. The energy difference (ΔE) can be converted to an equilibrium constant (K) to predict the population of each tautomer at a given temperature.

The following diagram illustrates this computational workflow.

G cluster_workflow DFT Workflow for Stability Analysis A 1. Build 3D Structures (Thione & Enethiol) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C F 6. Calculate Corrected Energy (E_electronic + ZPVE) B->F D 4. Verify Minima (No Imaginary Frequencies) C->D Check Frequencies E 5. Obtain Zero-Point Vibrational Energy (ZPVE) C->E E->F G 7. Compare Energies (ΔE) Determine Most Stable Tautomer F->G

Caption: Workflow for computational assessment of tautomer stability.

Implications for Drug Development

The pyrrole scaffold is a key component in numerous approved drugs.[11] The introduction of a thioketone in place of a ketone can profoundly alter a molecule's biological properties:

  • Lipophilicity: The sulfur atom generally increases lipophilicity compared to oxygen, which can affect cell membrane permeability and pharmacokinetic profiles.

  • Hydrogen Bonding: A thioketone is a weaker hydrogen bond acceptor than a ketone. This can change how a drug candidate interacts with its biological target.

  • Reactivity: The C=S bond can undergo different chemical reactions than a C=O bond, offering opportunities for covalent inhibition or unique metabolic pathways.

Understanding and controlling the stability of pyrrole-based thioketones is therefore paramount. A stable, well-characterized thioketone can be a viable drug candidate, while an unstable compound that readily isomerizes or degrades is unlikely to succeed. The methodologies outlined in this guide provide the foundational knowledge for researchers to confidently design, synthesize, and evaluate these promising molecules.

References

  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773–31780. [Link]

  • Groves, B. R., Smithen, D. A., Cameron, T. S., & Thompson, A. (2016). Thionation reactions of 2-pyrrole carboxylates. RSC Advances, 6(73), 69691–69697. [Link]

  • Fallah-Tafti, A., & Siavoshi, F. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 951-959. [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Wikipedia. (2024). Pyrrole. [Link]

  • PubChem. (n.d.). 2-Acetylpyrrole. National Center for Biotechnology Information. [Link]

  • Fałdyga, D. J., Mlostoń, G., & Heimgartner, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]

  • RSC Adv., 2019, 9, 31773-31780. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Sharma, R., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals, 16(11), 1591. [Link]

  • University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. College of Pharmacy. [Link]

Sources

Methodological & Application

Application and Protocol for the Synthesis of Bis-(1H-pyrrol-2-yl)-methanethione from Ketone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of bis-(1H-pyrrol-2-yl)-methanethione, a thioketone derivative of the dipyrromethene core structure. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and coordination properties. The protocol herein outlines a robust multi-step synthesis commencing from readily available ketone and pyrrole precursors. The key transformations involve an acid-catalyzed condensation to form a dipyrromethane, subsequent oxidation to a dipyrromethenone, and a final thionation step using Lawesson's reagent. This document provides not only a step-by-step experimental procedure but also delves into the underlying scientific principles, offering insights into reaction mechanisms and troubleshooting strategies to ensure successful synthesis.

Introduction

Dipyrromethenes and their derivatives are a critical class of compounds, most famously recognized as the core of porphyrins and BODIPY dyes. The introduction of a thiocarbonyl group in place of the carbonyl in dipyrromethenones to form bis-(1H-pyrrol-2-yl)-methanethiones can significantly alter the electronic properties, metal-coordinating ability, and biological activity of the molecule.[1][2] The synthesis of these thiones from simple ketone precursors provides a versatile route to a wide array of substituted dipyrromethanethiones, enabling the exploration of their therapeutic and material science applications.

This application note provides a detailed, three-stage synthetic protocol:

  • Stage 1: Acid-Catalyzed Condensation of Pyrrole and Ketone to form a Dipyrromethane.

  • Stage 2: Oxidation of the Dipyrromethane to a Dipyrromethenone.

  • Stage 3: Thionation of the Dipyrromethenone to this compound.

Scientific Principles and Mechanisms

The overall synthetic strategy is a well-established route in pyrrolic chemistry.[2][3] The initial step involves the acid-catalyzed condensation of a ketone with two equivalents of pyrrole.[3][4] This reaction proceeds via an electrophilic substitution mechanism where the protonated ketone acts as an electrophile, which is then attacked by the electron-rich pyrrole ring, typically at the 2-position. A second condensation with another pyrrole molecule yields the dipyrromethane.

The subsequent oxidation of the dipyrromethane to the corresponding dipyrromethenone is a crucial step. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for this transformation.[1][5] The mechanism involves a hydride transfer from the dipyrromethane to DDQ, forming a dipyrromethane cation.[5] Subsequent deprotonation leads to the formation of the conjugated dipyrromethene system. In the context of forming a dipyrromethenone, the oxidation is often followed by hydrolysis to yield the carbonyl functionality.

The final step is the thionation of the dipyrromethenone. Lawesson's reagent is a mild and highly effective thionating agent for converting ketones to thioketones.[6][7][8] The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[8] A subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioketone and a phosphorus-containing byproduct.[7][8]

Experimental Protocols

Materials and Reagents
  • Pyrrole (freshly distilled)

  • Acyclic or cyclic ketone (e.g., acetone, cyclohexanone)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Stage 1: Synthesis of 5,5-Disubstituted-dipyrromethane

Protocol:

  • To a round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and a large excess of freshly distilled pyrrole (10-20 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (0.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The excess pyrrole can be removed by vacuum distillation.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dipyrromethane.

Expert Insights: The use of a large excess of pyrrole minimizes the formation of polymeric side products.[2][3] The reaction is sensitive to air and light, so maintaining an inert atmosphere and protecting the reaction from light is crucial to prevent oxidation of the product.

Stage 2: Oxidation to 5,5-Disubstituted-dipyrromethenone

Protocol:

  • Dissolve the purified dipyrromethane (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DDQ (1.1 eq) in dichloromethane dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is then subjected to hydrolysis by stirring with a mixture of THF and water (1:1) for 12 hours.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the crude dipyrromethenone by column chromatography on silica gel (hexane/ethyl acetate gradient).

Expert Insights: The oxidation with DDQ is a sensitive reaction, and over-oxidation can lead to the formation of unwanted byproducts.[5] Careful control of the stoichiometry of DDQ and the reaction temperature is essential. The hydrolysis step is crucial to convert the initially formed oxidized species into the desired ketone.

Stage 3: Thionation to this compound

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the purified dipyrromethenone (1.0 eq) in anhydrous THF.

  • Add Lawesson's reagent (0.6 eq) to the solution in one portion.

  • Reflux the reaction mixture for 2-6 hours. Monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product will have a strong, unpleasant odor. It is advisable to perform the work-up in a well-ventilated fume hood.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure this compound.

Expert Insights: Lawesson's reagent and its byproducts have a very strong and unpleasant odor.[9] All manipulations should be carried out in a well-ventilated fume hood. The stoichiometry of Lawesson's reagent should be carefully controlled; an excess can lead to side reactions. The product is often a colored solid.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Dipyrromethane Synthesis Ketone, Pyrrole, TFANone0 to RT1-270-90
2. Dipyrromethenone Synthesis Dipyrromethane, DDQDCM0 to RT3-660-80
3. Thionation Dipyrromethenone, Lawesson's ReagentTHFReflux2-650-70

Table 2: Spectroscopic Characterization of a Representative this compound

Spectroscopic DataExpected Characteristics
¹H NMR Signals for pyrrolic N-H protons (broad singlet, ~8-10 ppm), pyrrolic C-H protons (multiplets, ~6-7 ppm), and protons of the substituents at the 5-position.
¹³C NMR Signal for the thiocarbonyl carbon (C=S) in the range of 200-220 ppm, along with signals for the pyrrolic carbons and substituent carbons.
IR (cm⁻¹) Absence of a strong C=O stretching band (~1650-1700 cm⁻¹). Presence of a C=S stretching band (~1050-1250 cm⁻¹). N-H stretching band (~3300-3500 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the target compound.

(Note: Exact spectroscopic values will vary depending on the specific ketone precursor and substitution pattern.)

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Oxidation cluster_stage3 Stage 3: Thionation Ketone Ketone Condensation Acid-Catalyzed Condensation (TFA) Ketone->Condensation Pyrrole Pyrrole Pyrrole->Condensation Dipyrromethane Dipyrromethane Condensation->Dipyrromethane Formation of dipyrromethane core Oxidation Oxidation (DDQ) Dipyrromethane->Oxidation Dipyrromethenone Dipyrromethenone Oxidation->Dipyrromethenone Formation of conjugated system Thionation Thionation (Lawesson's Reagent) Dipyrromethenone->Thionation FinalProduct This compound Thionation->FinalProduct Conversion to thioketone

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Thionation with Lawesson's Reagent

G LR Lawesson's Reagent (LR) P-S P-S Ylide Reactive Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate C-O-P C-S-P Ylide->Intermediate [2+2] Cycloaddition Ketone Dipyrromethenone C=O Ketone->Intermediate Thione This compound C=S Intermediate->Thione Cycloreversion Byproduct Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's reagent.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 Incomplete reaction; formation of polymeric byproducts.Ensure pyrrole is freshly distilled and in large excess. Maintain low temperature during acid addition. Monitor reaction closely by TLC.
Multiple spots on TLC after Stage 2 Incomplete oxidation; over-oxidation; incomplete hydrolysis.Adjust the amount of DDQ. Ensure anhydrous conditions for the oxidation step. Increase hydrolysis time.
Unpleasant odor persists after purification in Stage 3 Residual Lawesson's reagent or byproducts.Perform a thorough aqueous work-up before column chromatography. Use a well-ventilated fume hood and appropriate personal protective equipment.
Product decomposition Dipyrromethanes and their derivatives can be sensitive to air and light.Handle and store all intermediates and the final product under an inert atmosphere and protected from light.

References

  • Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Pyrroles: reactions and synthesis. (n.d.). Heterocyclic Chemistry. [Link]

  • Gautam, A., Rawat, P., & Singh, R. N. (n.d.). Dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. IIP Series. [Link]

  • Formation and stability investigation of meso-hydroxy diacyl- dipyrromethane. (2022). Communications in Science and Technology. [Link]

  • Mandal, M. (2025). Dipyrromethanes: Synthesis and Applications. International Journal of Advanced Research in Science, Communication and Technology, 5(4). [Link]

  • Towards dipyrrins: oxidation and metalation of acyclic and macrocyclic Schiff-base dipyrromethanes. (2015). Dalton Transactions. [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). Molecules. [Link]

  • Sobral, A. J. F. N., et al. (2003). One-step synthesis of dipyrromethanes in water. Tetrahedron Letters, 44(20), 3971–3973. [Link]

  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (n.d.). [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

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Application Notes & Protocols: Thionation of Bis(pyrrol-2-yl)methanone using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thionation

In the landscape of medicinal chemistry and materials science, the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) is a pivotal synthetic transformation.[1] This process, known as thionation, profoundly alters a molecule's steric and electronic properties. The substitution of oxygen with the larger, more polarizable sulfur atom can enhance biological activity, modify metabolic pathways, and create novel materials with unique optoelectronic characteristics.[1] Bis(pyrrol-2-yl)methanethione, the thionated analog of bis(pyrrol-2-yl)methanone, is a valuable building block for synthesizing complex heterocyclic systems, including prodiginines and other pharmacologically relevant scaffolds.

For decades, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's Reagent (LR), has been the preeminent reagent for this transformation.[2][3] Its efficacy, mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀), and broad substrate scope have established it as an indispensable tool in the synthetic chemist's arsenal.[3][4] These application notes provide a comprehensive guide to the successful thionation of bis(pyrrol-2-yl)methanone, grounded in mechanistic understanding and field-proven laboratory protocols.

The Reaction Mechanism: A Stepwise Perspective

The efficacy of Lawesson's Reagent stems from its unique reactivity profile. The mechanism is not a simple atom swap but a coordinated, multi-step process analogous in part to the Wittig reaction.[3][4]

  • Dissociation to a Reactive Intermediate : In solution, particularly upon heating, the dimeric Lawesson's Reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[3][5] This species is the primary agent of thionation.

  • [2+2] Cycloaddition : The electron-rich carbonyl oxygen of the bis(pyrrol-2-yl)methanone attacks one of the electrophilic phosphorus atoms of the ylide. This initiates a concerted [2+2] cycloaddition, forming a transient four-membered oxathiaphosphetane intermediate.[1][4]

  • Cycloreversion : The driving force of the reaction is the subsequent cycloreversion of this intermediate. This step is thermodynamically favorable due to the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct.[3][4] The process releases the desired bis(pyrrol-2-yl)methanethione and an oxothiophosphine byproduct.

The overall transformation is efficient and generally high-yielding for ketones and amides.[2][4]

Thionation_Mechanism cluster_start Reactants cluster_reaction Reaction Pathway cluster_end Products LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Ylide (R-PS₂) LR_Dimer->LR_Monomer 1. Dissociation (Heat) Ketone Bis(pyrrol-2-yl)methanone (C=O) Intermediate Oxathiaphosphetane Intermediate Ketone->Intermediate 2. [2+2] Cycloaddition LR_Monomer->Intermediate 2. [2+2] Cycloaddition Thioketone Bis(pyrrol-2-yl)methanethione (C=S) Intermediate->Thioketone 3. Cycloreversion Byproduct Oxothiophosphine Byproduct (P=O) Intermediate->Byproduct

Caption: General mechanism for the thionation of a ketone using Lawesson's Reagent.

Essential Safety Protocols & Reagent Handling

Lawesson's Reagent requires careful handling due to its reactivity, particularly with moisture, and its toxicological profile. Adherence to strict safety protocols is non-negotiable.

  • Toxicity : Lawesson's Reagent is harmful if swallowed, inhaled, or in contact with skin.[6][7] It can cause serious eye irritation.[8]

  • Moisture Sensitivity : The reagent reacts with water to release flammable and toxic gases, including hydrogen sulfide (H₂S), which has a characteristic rotten-egg smell and is toxic even at low concentrations.[7][9] All operations must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon).[6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 standards, and nitrile gloves.[6][7] Handle the solid reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[6]

  • Storage : Store Lawesson's Reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and strong oxidizing agents.[6][8] The container should be stored under an inert gas.[7]

  • Disposal : Dispose of waste and residues in accordance with local, state, and federal regulations. Quenching residual reagent should be done cautiously by trained personnel.

Detailed Experimental Protocol

This protocol outlines the thionation of bis(pyrrol-2-yl)methanone. The procedure is adapted from established methods for the thionation of aromatic ketones.[10][11]

Materials and Equipment
  • Bis(pyrrol-2-yl)methanone

  • Lawesson's Reagent (LR), 99%

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Reaction Parameters
ParameterRecommended Value/ConditionRationale & Notes
LR Stoichiometry 0.5 - 0.6 equivalentsLawesson's Reagent is a dimer, and the reactive monomer effectively contains two sulfur atoms available for thionation. Using a slight excess (0.55 eq.) ensures complete conversion without complicating purification.
Solvent Anhydrous TolueneToluene is a common, non-protic solvent for LR reactions, allowing for the necessary reflux temperatures to drive the reaction to completion. Ensure the solvent is truly anhydrous to prevent reagent decomposition.[12]
Temperature Reflux (~110 °C)Heating is required to promote the dissociation of the LR dimer into its reactive monomeric form and to overcome the activation energy of the cycloaddition.[1]
Reaction Time 2 - 6 hoursThe reaction progress should be the primary determinant of duration. Aromatic ketones are generally reactive.[10] Monitor closely after the first hour.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the decomposition of Lawesson's Reagent by atmospheric moisture.[7][9]
Step-by-Step Procedure

Workflow A 1. Preparation - Dry glassware - Purge with N₂/Ar B 2. Reagent Addition - Add ketone & solvent - Add Lawesson's Reagent A->B C 3. Reaction - Heat to reflux - Stir vigorously B->C D 4. Monitoring - Use TLC to track - Stop when starting material is consumed C->D E 5. Workup - Cool to RT - Remove solvent in vacuo D->E F 6. Purification - Column chromatography (Silica Gel) E->F G 7. Characterization - NMR, MS, IR - Confirm product identity F->G

Caption: Experimental workflow for the thionation of bis(pyrrol-2-yl)methanone.

  • Preparation : Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to eliminate any adsorbed moisture.

  • Reagent Setup : To a round-bottom flask equipped with a magnetic stir bar, add bis(pyrrol-2-yl)methanone (1.0 eq.). Under a positive pressure of inert gas, add anhydrous toluene. Stir the mixture until the starting material is fully dissolved.

  • Addition of Lawesson's Reagent : In a single portion, add Lawesson's Reagent (0.55 eq.) to the stirring solution. Causality Note: Adding the solid LR to the solvent prevents clumping and ensures better dissolution and a more homogenous reaction mixture.

  • Reaction Execution : Attach the reflux condenser, ensuring a continued inert atmosphere. Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product, bis(pyrrol-2-yl)methanethione, will be less polar than the starting ketone, resulting in a higher Rf value. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification : The resulting crude residue contains the desired product and phosphorus-containing byproducts. Purify the crude material using flash column chromatography on silica gel. The less polar thioketone product will elute before the more polar byproducts.

Characterization and Validation

The identity and purity of the synthesized bis(pyrrol-2-yl)methanethione should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR : The NMR spectra will confirm the structure. Key indicators include the downfield shift of the carbon signal corresponding to the C=S group in the ¹³C NMR spectrum compared to the original C=O signal. The proton signals of the pyrrole rings should remain largely intact, with slight shifts due to the change in the electronic environment.

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the successful incorporation of a sulfur atom in place of an oxygen atom.

  • Infrared (IR) Spectroscopy : The disappearance of the strong C=O stretching band (typically ~1630-1680 cm⁻¹) and the appearance of a weaker C=S stretching band (typically ~1020-1250 cm⁻¹) is a clear indication of a successful thionation.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reagent. 2. Deactivated reagent due to moisture. 3. Insufficient reaction time/temperature.1. Add a small additional portion of LR (0.1 eq.) and continue reflux. 2. Ensure all glassware and solvents are scrupulously dry. Use a fresh bottle of LR. 3. Ensure the reaction is at a full reflux and allow for a longer reaction time.
Low Yield 1. Degradation of product during prolonged heating. 2. Difficult purification.1. Monitor the reaction closely by TLC and stop immediately upon completion. 2. Optimize the eluent system for chromatography to achieve better separation.
Formation of Multiple Byproducts 1. Reaction temperature too high. 2. Presence of impurities in the starting material.1. Consider running the reaction at a slightly lower temperature (e.g., 80-90 °C in dioxane) for a longer period. 2. Ensure the starting bis(pyrrol-2-yl)methanone is pure before starting the reaction.

References

  • Benchchem. A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
  • Cole-Parmer. (2005).
  • ChemicalBook.
  • Loba Chemie. (2019). LAWESSON'S REAGENT For synthesis MSDS.
  • Sciencelab.com.
  • Sdfine. LAWESSON'S REAGENT.
  • Benchchem.
  • Organic Chemistry Portal. Lawesson's Reagent.
  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry.
  • PMC. (2024).
  • MDPI. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties.
  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1).
  • Wikipedia. Lawesson's reagent.
  • PMC. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Organic Chemistry Portal.
  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents.
  • Alfa Chemistry. Lawesson's Reagent.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Aza-BODIPY Dyes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Aza-BODIPY Dyes in Advanced Applications

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (aza-BODIPY) dye platform has emerged as a cornerstone in the development of advanced fluorescent probes and photosensitizers.[1][2] Characterized by their intense absorption and emission in the red to near-infrared (NIR) region, high molar extinction coefficients, and tunable photophysical properties, aza-BODIPY dyes have garnered significant interest for applications ranging from bioimaging and photodynamic therapy (PDT) to organic electronics.[3][4] Their structural similarity to phthalocyanines also makes them promising candidates for therapeutic applications.[3]

The key feature of the aza-BODIPY core is the substitution of the meso-carbon atom of the parent BODIPY structure with a nitrogen atom. This seemingly subtle modification dramatically alters the electronic properties of the molecule, leading to a significant red-shift in both absorption and emission spectra.[5] This is primarily due to the electronegative aza-nitrogen atom lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) with minimal effect on the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.[5] This intrinsic property allows for the rational design of NIR-emitting fluorophores, a crucial feature for deep-tissue imaging and other in vivo applications.

While the user has inquired about a synthetic protocol involving methanethione, a thorough review of the current scientific literature does not indicate that the use of methanethione or thionation reactions (e.g., with Lawesson's reagent) is a standard or established method for the synthesis of the aza-BODIPY core. The established and validated synthetic routes, which will be detailed in this guide, offer reliable and reproducible methods for obtaining these valuable compounds. This guide will provide a detailed overview of the most common and effective synthetic strategies for aza-BODIPY dyes, complete with mechanistic insights and step-by-step protocols.

Established Synthetic Strategies for Aza-BODIPY Dyes

The synthesis of aza-BODIPY dyes can be broadly categorized into several key strategies, each with its own advantages and suitability for accessing different structural motifs.

The Chalcone-Based Route: A Versatile and Widely Used Method

This is one of the most common and versatile methods for synthesizing a variety of symmetrically and asymmetrically substituted aza-BODIPY dyes.[3] The general workflow involves the synthesis of a chalcone precursor, followed by a Michael addition and a condensation reaction to form the aza-dipyrromethene core, which is then complexed with boron trifluoride.

Mechanism of the Chalcone-Based Synthesis

The synthesis begins with a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde to form a chalcone. This is followed by a Michael addition of nitromethane to the α,β-unsaturated ketone of the chalcone. The resulting nitro-adduct then undergoes a condensation reaction with an ammonium source, such as ammonium acetate, to form the aza-dipyrromethene ligand. The final step is the complexation of this ligand with boron trifluoride etherate in the presence of a base to yield the aza-BODIPY dye.[3]

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Aza-dipyrromethene Formation cluster_3 Step 4: Boron Complexation Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Nitro_adduct Nitro-adduct Chalcone->Nitro_adduct Michael Addition Nitromethane Nitromethane Nitromethane->Nitro_adduct Aza_dipyrromethene Aza-dipyrromethene Nitro_adduct->Aza_dipyrromethene Condensation Ammonium_acetate Ammonium Acetate Ammonium_acetate->Aza_dipyrromethene Aza_BODIPY Aza-BODIPY Aza_dipyrromethene->Aza_BODIPY Complexation BF3_Et2O BF3·OEt2 BF3_Et2O->Aza_BODIPY

Figure 1: General workflow for the chalcone-based synthesis of aza-BODIPY dyes.

Detailed Protocol: Synthesis of a Representative Tetra-aryl aza-BODIPY

This protocol is a generalized procedure based on commonly reported methods.[3] Researchers should consult specific literature for precise quantities and conditions for their target molecule.

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Boron trifluoride etherate (BF3·OEt2)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Ethanol, Butanol, Dichloromethane (DCM), Toluene

  • Silica gel for column chromatography

Step 1: Synthesis of the Chalcone

  • Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at room temperature.

  • Stir the reaction mixture until a precipitate forms (typically a few hours).

  • Collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum.

Step 2: Synthesis of the Nitro-adduct

  • Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add nitromethane (excess) and a catalytic amount of a base (e.g., sodium methoxide).

  • Stir the reaction at room temperature overnight.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can often be used directly in the next step.

Step 3: Formation of the Aza-dipyrromethene

  • Dissolve the crude nitro-adduct in butanol.

  • Add ammonium acetate (excess, e.g., 10-20 eq).

  • Reflux the mixture for several hours (monitor by TLC).

  • Cool the reaction to room temperature, and collect the precipitated aza-dipyrromethene by filtration. Wash with a non-polar solvent like hexanes.

Step 4: Synthesis of the Aza-BODIPY

  • Suspend the aza-dipyrromethene (1.0 eq) in a dry solvent such as toluene or DCM.

  • Add a base, typically a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (excess, e.g., 5-10 eq).

  • Add boron trifluoride etherate (BF3·OEt2) (excess, e.g., 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure aza-BODIPY dye.

Table 1: Representative Quantitative Data for Aza-BODIPY Synthesis

StepStarting MaterialsProductTypical Yield
Chalcone SynthesisAcetophenone, BenzaldehydeChalcone60-90%
Michael AdditionChalcone, NitromethaneNitro-adduct70-95%
Aza-dipyrrometheneNitro-adduct, Ammonium AcetateAza-dipyrromethene30-60%
Aza-BODIPY FormationAza-dipyrromethene, BF3·OEt2Aza-BODIPY40-80%

Yields are highly dependent on the specific substrates and reaction conditions.

The Nitroso-pyrrole Route

Another classical approach involves the condensation of a 2-nitrosopyrrole with a pyrrole derivative to form the aza-dipyrromethene precursor.[6]

Mechanism of the Nitroso-pyrrole Route

This method typically starts with a 2,4-diarylpyrrole, which is then nitrosated using sodium nitrite to form a 2-nitrosopyrrole. This intermediate is then condensed with another molecule of the 2,4-diarylpyrrole in acidic conditions to yield the aza-dipyrromethene. Subsequent complexation with BF3·OEt2 affords the aza-BODIPY.[6]

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Condensation cluster_2 Step 3: Boron Complexation Diarylpyrrole 2,4-Diarylpyrrole Nitrosopyrrole 2-Nitrosopyrrole Diarylpyrrole->Nitrosopyrrole Nitrosation Aza_dipyrromethene Aza-dipyrromethene Nitrosopyrrole->Aza_dipyrromethene Condensation NaNO2 Sodium Nitrite NaNO2->Nitrosopyrrole Diarylpyrrole2 2,4-Diarylpyrrole Diarylpyrrole2->Aza_dipyrromethene Aza_BODIPY Aza-BODIPY Aza_dipyrromethene->Aza_BODIPY Complexation BF3_Et2O BF3·OEt2 BF3_Et2O->Aza_BODIPY

Figure 2: General workflow for the nitroso-pyrrole based synthesis of aza-BODIPY dyes.

Characterization of Aza-BODIPY Dyes

A comprehensive characterization of the synthesized aza-BODIPY dyes is crucial to confirm their identity and purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides detailed structural information.

  • Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.

  • UV-Vis Absorption and Fluorescence Spectroscopy: Determines the key photophysical properties such as maximum absorption and emission wavelengths, and molar extinction coefficient.

  • Fluorescence Quantum Yield: Measured to assess the efficiency of the dye's fluorescence.

Safety and Handling Precautions

  • Boron trifluoride etherate (BF3·OEt2): Corrosive and moisture-sensitive. Handle in a fume hood and use anhydrous techniques.

  • Organic Solvents: Many of the solvents used are flammable and/or toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Thionating Reagents (e.g., Lawesson's Reagent): Although not used in the established protocols for aza-BODIPY synthesis, if handled for other purposes, be aware that they have a strong, unpleasant odor and can release H₂S upon contact with moisture or acids. Always handle in a fume hood.

Conclusion and Future Outlook

The synthesis of aza-BODIPY dyes is a well-established field with several reliable and versatile methods available to researchers. The chalcone-based and nitroso-pyrrole routes provide robust pathways to a wide array of these important fluorophores. While the direct synthesis via methanethione or other thionating agents is not currently a standard method, the continuous evolution of synthetic methodologies may open new avenues for aza-BODIPY synthesis in the future. The continued development of novel aza-BODIPY structures will undoubtedly lead to further advancements in bioimaging, diagnostics, and therapeutics.

References

  • Synthesis, Characterization and Properties of Aza-BODIPY Fluorescent Dyes. (2025).
  • Synthesis route of the aza-BODIPY dyes. (n.d.).
  • Synthesis of Aza-BODIPYs, Their Differential Binding for Cu(II), and Results of Bioimaging as Fluorescent Dyes of Langerhans β-Cells. (2022). ACS Omega.
  • Synthesis and optophysical properties of dimeric aza-BODIPY dyes with a push–pull benzodipyrrolidone core. (n.d.).
  • Synthesis and in vitro photodynamic activity of aza-BODIPY-based photosensitizers. (2023). Organic & Biomolecular Chemistry.
  • aza-BODIPYs, BOPHYs and some other pyrrole- based acyclic chromo. (2020). Dalton Transactions.
  • aza-BODIPY synthesis towards vis/NIR functional chromophores based on a Schiff base forming reaction protocol using lactams and - 1-Material (ONE=Organic Nano Electronic). (2019).
  • Origin of the Red-Shifted Optical Spectra Recorded for Aza-BODIPY Dyes. (2016). The Journal of Physical Chemistry A.

Sources

Application Note: Synthesis and Condensation of Thiocarbonyl Dipyrrole (Di(1H-pyrrol-2-yl)methanethione)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the reaction conditions for the synthesis and condensation of thiocarbonyl dipyrrole , specifically identified here as di(1H-pyrrol-2-yl)methanethione (also known as 2,2'-dipyrrylthioketone). This compound is a critical intermediate in the synthesis of functionalized dipyrrins, BODIPY dyes, and porphyrinoids used in drug development and optoelectronics.

Executive Summary

Thiocarbonyl dipyrrole (1 ), chemically defined as di(1H-pyrrol-2-yl)methanethione , represents a pivot point in heterocyclic chemistry.[1] Unlike its oxygen analogue (dipyrrylketone), the thiocarbonyl variant exhibits enhanced reactivity toward nucleophiles and unique electronic properties suitable for near-infrared (NIR) dye synthesis and photodynamic therapy (PDT) agents.[1]

This guide provides a high-fidelity protocol for:

  • Synthesis of the Reagent: The controlled condensation of pyrrole with thiophosgene to form 1 .

  • Downstream Condensation: The utilization of 1 in condensation reactions to form BODIPY scaffolds and dipyrromethene metal complexes.

Critical Safety Warning: This protocol involves thiophosgene , a highly toxic and volatile reagent. All procedures must be conducted in a properly functioning fume hood with appropriate neutralizing traps.

Mechanistic Insight & Reaction Design

The Challenge of C- vs. N-Acylation

The synthesis of thiocarbonyl dipyrrole relies on the electrophilic attack of thiophosgene (


) on the pyrrole ring. Pyrrole is an ambient nucleophile; it can react at the nitrogen (N1) or the carbon (C2/C3).[1]
  • Kinetic Control: Reaction at

    
     in non-polar solvents (Toluene/Ether) favors C2-acylation  (Friedel-Crafts type) over N-acylation.[1]
    
  • Stoichiometry: A strict 2:1 ratio (Pyrrole:Thiophosgene) is required.[1] Excess thiophosgene leads to polymerization; excess pyrrole complicates purification.

Reaction Pathway Diagram

The following diagram illustrates the stepwise formation of the thioketone and its subsequent condensation potential.

ReactionPathway Pyrrole Pyrrole (2 equiv) Intermediate Mono-acylated Intermediate (Unstable) Pyrrole->Intermediate Electrophilic Subst. (0°C, Toluene) Thiophosgene Thiophosgene (1 equiv) Thiophosgene->Intermediate Electrophilic Subst. (0°C, Toluene) Product Thiocarbonyl Dipyrrole (Di(1H-pyrrol-2-yl)methanethione) Deep Red Crystals Intermediate->Product 2nd Pyrrole Addition (-HCl) BODIPY BODIPY / Dipyrrin Complexes Product->BODIPY Condensation w/ Alkyl Halides/Amines

Figure 1: Reaction pathway for the synthesis of di(1H-pyrrol-2-yl)methanethione and its downstream application.

Experimental Protocol: Synthesis of Thiocarbonyl Dipyrrole

Reagents and Equipment
  • Reagents:

    • Pyrrole (Freshly distilled over

      
       is critical to avoid oxidation products).[1]
      
    • Thiophosgene (

      
      , stored under refrigeration).[1]
      
    • Solvents: Anhydrous Toluene, Anhydrous Diethyl Ether.[1][2]

    • Quench: 10% NaOH solution, Methanol.[1]

  • Equipment:

    • Three-neck round-bottom flask (250 mL).[1]

    • Pressure-equalizing addition funnel.

    • Inert gas line (Argon or Nitrogen).[1]

    • Cryogenic bath (Ice/NaCl or Chiller).[1]

Step-by-Step Procedure

Step 1: System Preparation Flame-dry the glassware under vacuum and backfill with Argon. Ensure the waste gas outlet is connected to a scrubber containing 10% NaOH/Ethanol to neutralize any escaping thiophosgene vapors.

Step 2: Thiophosgene Solubilization Charge the flask with Thiophosgene (2.85 mL, 37 mmol, 1.0 equiv) and Anhydrous Toluene (80 mL) .[1] Cool the solution to


 .
  • Note: Toluene is chosen for its ability to solubilize the thiophosgene while precipitating the hydrochloride byproduct later in the sequence.

Step 3: Controlled Addition (The Condensation) Dissolve Pyrrole (5.17 mL, 74 mmol, 2.0 equiv) in Anhydrous Diethyl Ether (90 mL) in the addition funnel. Add the pyrrole solution dropwise over 45–60 minutes while maintaining the internal temperature between


 and 

.
  • Observation: The solution will transition from orange to deep red/purple, indicating the formation of the extended conjugated thioketone system.

Step 4: Reaction Maturation After addition is complete, stir at


 for 10 minutes, then allow the mixture to warm to Room Temperature (RT)  over 30 minutes.
  • Optimization: Unlike ketone synthesis, prolonged heating is not recommended as thioketones are sensitive to oxidative dimerization.

Step 5: Quenching and Workup Add Methanol (10 mL) to quench any unreacted thiophosgene.[1] Stir for 30 minutes. Concentrate the mixture in vacuo (rotary evaporator) ensuring the bath temperature does not exceed


.
  • Purification: The crude residue is typically a dark oil. Purify via flash column chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       20% Ethyl Acetate in Hexane.
      
    • Product: Collect the deep red/purple fraction (

      
       in 20% EtOAc/Hexane).
      

Yield Expectation: 50–65% (approx.[1] 3.4 g).[1][3] Characterization:

  • Appearance: Deep red/purple crystals.

  • MP: 95–99 °C.

  • 
     NMR (
    
    
    
    ):
    
    
    9.77 (br s, 2H, NH), 7.23 (m, 2H), 7.05 (m, 2H), 6.40 (m, 2H).[1]

Protocol: Condensation of Thiocarbonyl Dipyrrole (Downstream Application)

Thiocarbonyl dipyrrole is a "linchpin" reagent. The sulfur atom activates the meso-position, making it susceptible to alkylation (S-alkylation) followed by condensation with nucleophiles.[1]

Application: Synthesis of S-Methylated Dipyrrin (BODIPY Precursor)

This reaction converts the thiocarbonyl group into a methylthio-imine salt, a potent electrophile.[1]

Step 1: S-Alkylation Dissolve Thiocarbonyl Dipyrrole (1.0 equiv) in anhydrous Dichloromethane (DCM) .[1] Add Methyl Iodide (MeI, 5.0 equiv) . Stir at Room Temperature for 24 hours.

  • Mechanism:[4][5] Sulfur attacks the MeI to form the S-methyl dipyrrinium iodide salt.

  • Observation: The product often precipitates or the solution darkens.

Step 2: Condensation with Nucleophiles Evaporate solvent and excess MeI. The resulting salt can be condensed with:

  • Amines: To form meso-amino dipyrrins.

  • Hydrazine: To form dipyrrolyl hydrazones.

  • Boron Trifluoride (

    
    ):  To generate thiomethyl-BODIPY dyes.[1]
    
Data Summary: Optimization Parameters
ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent THFToluene/Ether (1:1) Toluene/Ether prevents N-acylation by-products.[1]
Temperature Reflux (

)

RT
Lower temp preserves the sensitive C=S bond.[1]
Stoichiometry 1:1 Pyrrole:CSCl22:1 Pyrrole:CSCl2 2:1 is essential to prevent mono-acylated chlorides.
Quench WaterMethanol Methanol reacts cleaner with residual thiophosgene.

Troubleshooting & Critical Controls

Common Failure Modes
  • Oligomerization: If the reaction turns black and tarry, the temperature was likely too high during addition. Keep strict control at

    
    .
    
  • Low Yield: Wet pyrrole kills the reaction. Ensure pyrrole is distilled and stored over molecular sieves.

  • Safety Breach: Thiophosgene odor detected outside the hood. STOP immediately. Check scrubber efficiency.

Process Workflow Diagram

Workflow Setup Setup: Flame-dry flask Argon Atmosphere Scrubber connected Cooling Cool Thiophosgene/Toluene to 0°C Setup->Cooling Addition Add Pyrrole/Ether Dropwise (45-60 mins) Cooling->Addition Warm Warm to RT (30 mins) Addition->Warm Quench Quench with MeOH Concentrate < 40°C Warm->Quench Purify Column Chromatography (Hexane/EtOAc) Quench->Purify

Figure 2: Operational workflow for the safe synthesis of thiocarbonyl dipyrrole.[1]

References

  • Synthesis of Di(1H-pyrrol-2-yl)

    • Source: RSC Advances / Organic Syntheses[1]

    • Citation: "One-pot efficient synthesis of pyrrolylBODIPY dyes from pyrrole and acyl chloride." RSC Adv., 2014.[1]

    • URL:[Link]

  • Thiophosgene Handling & Reactivity

    • Source: Organic Syntheses[1][2][6][7][8]

    • Citation: "Thiocarbonyl Perchloride and Thiophosgene."[4][7][9] Org.[6][7][8] Synth. 1931, 11, 92.[1]

    • URL:[Link]

  • Application in BODIPY/Amino Acid Conjugates

    • Source: Journal of the Brazilian Chemical Society
    • Citation: "Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes." J. Braz. Chem. Soc., 2021, Vol. 32, No. 12.[1]

    • URL:[Link][1]

  • General Pyrrole Chemistry

    • Source: Beilstein Journal of Organic Chemistry
    • Citation: "Synthesis of meso-pyrrole-substituted corroles..." Beilstein J. Org. Chem. 2013, 9, 65–74.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Thionation of Dipyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thiocarbonyl dipyrroles. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of their thionation reactions. Here, we delve into the nuances of this transformation, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

The conversion of a carbonyl group on a dipyrrole or dipyrromethene scaffold to a thiocarbonyl is a critical step in the synthesis of various functional molecules, including thioketone-containing BODIPY dyes and other sulfur-bearing heterocyclic compounds.[1] While Lawesson's reagent is the most common and effective thionating agent for this purpose, the reaction is not without its challenges.[2][3] This guide will address common pitfalls and provide strategies for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the thionation of dipyrroles using Lawesson's Reagent (LR).

Q1: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?

A1: Low conversion is a frequent issue and can stem from several factors related to both the reagents and the reaction conditions.

  • Cause 1: Inactive Lawesson's Reagent (LR). LR is sensitive to moisture and can hydrolyze over time, reducing its reactivity.[4] It is crucial to use a high-quality reagent and handle it under anhydrous conditions.

  • Solution:

    • Always store LR in a tightly sealed container in a desiccator or under an inert atmosphere.[4]

    • Purchase fresh reagent if the current stock is old or has been improperly stored.

    • Consider preparing LR fresh from anisole and phosphorus pentasulfide for maximum reactivity.[5]

  • Cause 2: Insufficient Reaction Temperature or Time. The thionation of carbonyls, especially those on aromatic systems like dipyrroles, requires sufficient thermal energy to proceed. Conventional methods often require heating for several hours (2-25 h) at elevated temperatures.[6]

  • Solution:

    • Temperature Optimization: Ensure your reaction is heated to an appropriate temperature, typically between 80-110 °C in a high-boiling solvent like toluene or xylene.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

    • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times (often to a few minutes) and improve yields by providing efficient, uniform heating.[2][6]

  • Cause 3: Purity of the Starting Dipyrrole. The synthesis of dipyrromethenes can produce oligomeric or polymeric byproducts.[7] These impurities can interfere with the thionation reaction, leading to complex mixtures and low yields of the desired product.

  • Solution:

    • Ensure your starting dipyrrole is thoroughly purified before attempting the thionation. Column chromatography or recrystallization are recommended.

    • Characterize the starting material by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Q2: My TLC shows the formation of the product, but I'm also seeing a significant, unexpected byproduct. What is it and how can I avoid it?

A2: When thionating pyrrole carboxylates, a common and often overlooked side reaction is the formation of a pyrrole annulated with a (1,3,2)-thiazaphospholidine ring.[8] This occurs from an undesired interaction between the pyrrole, the carbonyl group, and the Lawesson's Reagent.

  • Cause: This side reaction is a known complication when using Lawesson's reagent with certain pyrrolic substrates.[8] It competes with the desired thionation pathway, reducing the yield of the thiocarbonyl product.

  • Solution:

    • Control Stoichiometry: Use the minimum effective amount of Lawesson's Reagent. A common starting point is 0.5 to 0.6 equivalents of LR (which is a dimer) per carbonyl group. Excess reagent can promote side reactions.

    • Temperature Management: Avoid excessively high temperatures or prolonged heating, which can favor the formation of thermodynamic byproducts. If using conventional heating, monitor the reaction closely and stop it as soon as the starting material is consumed. Microwave synthesis, with its precise temperature control and short reaction times, can be particularly effective at minimizing this byproduct.[2]

    • Additive Strategy: In some cases, the addition of BF₃·OEt₂ to the reaction mixture has been reported to alter the reaction pathway, leading to the formation of F-BODIPY dyes directly, which may be a desirable alternative outcome.[8]

Q3: The purification of my thiocarbonyl dipyrrole is extremely difficult. The phosphorus byproducts co-elute with my product.

A3: This is one of the most cited drawbacks of using Lawesson's reagent.[3] The phosphorus-containing byproducts, such as the six-membered ring formed from the reagent's backbone, are often of similar polarity to the desired product, making chromatographic separation challenging.

  • Cause: The primary byproduct of LR is an oxothiophosphine species, which can be further reactive or simply difficult to remove from nonpolar products.

  • Solution:

    • Modified Workup: After the reaction is complete, quench the mixture by adding it to a saturated solution of sodium bicarbonate. This can help hydrolyze some of the phosphorus byproducts. An oxidative workup using an excess of sodium hypochlorite (bleach) can also be used to destroy foul-smelling and hard-to-remove byproducts, but care must be taken as this may affect the desired product.[9]

    • Alternative Chromatography: If silica gel chromatography is failing, consider using a different stationary phase. Alumina (neutral or basic) can have different selectivity and may resolve your product from the impurities.

    • Fluorous Lawesson's Reagent: For a more advanced solution, consider using a fluorous analogue of Lawesson's reagent. The fluorous phosphorus byproduct can then be easily removed by a simple fluorous solid-phase extraction (F-SPE), leaving the desired product in the eluent.[3]

    • Precipitation/Recrystallization: Carefully choose a solvent system where your thiocarbonyl product is soluble, but the byproducts are not (or vice-versa). Tr-it-uration with a solvent like ether or hexane can sometimes cause the byproducts to precipitate. Subsequent recrystallization of the crude product can be highly effective.

Frequently Asked Questions (FAQs)

  • What is the mechanism of thionation with Lawesson's Reagent? Lawesson's reagent (a dimer) exists in equilibrium with a reactive dithiophosphine ylide monomer in solution. This ylide undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a very stable P=O bond, to yield the desired thiocarbonyl and a phosphorus-sulfur byproduct.[2][10]

  • Which solvents are best for this reaction? High-boiling, non-polar, anhydrous solvents are preferred. Toluene and xylene are the most common choices for conventional heating.[5] For microwave-assisted synthesis, a solvent with a high dielectric constant that can absorb microwaves effectively, such as chlorobenzene or 1,2-dichlorobenzene, can be used, but toluene also works well. Solvent-free conditions under microwave irradiation have also been reported to be highly effective.[6]

  • How much Lawesson's Reagent should I use? Stoichiometrically, you need 0.5 moles of Lawesson's Reagent (which is a dimer, C₁₄H₁₄O₂P₂S₄) for every mole of carbonyl you wish to thionate. In practice, using a slight excess, such as 0.55 - 0.7 equivalents, is common to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification.[2]

  • Is Lawesson's Reagent dangerous? Yes, it requires careful handling. It is flammable and reacts with water or moisture to release toxic and flammable gases like hydrogen sulfide (H₂S), which has a strong rotten-egg smell.[4] Always handle Lawesson's reagent in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Data & Protocols

Table 1: Key Parameters for Optimizing Dipyrrole Thionation
ParameterStandard ConditionOptimization Strategy & Rationale
LR Equiv. 0.6 eq.Decrease to 0.5 eq. to minimize side products. Increase to 0.8 eq. if conversion is low.
Solvent Toluene, XyleneUse anhydrous grade. For microwaves, consider chlorobenzene for better energy absorption.
Temperature 80-110 °CStart at 80 °C and increase if needed. Avoid >120 °C to prevent degradation/side reactions.
Time 2 - 12 hoursMonitor by TLC. Stop when starting material is consumed to prevent byproduct formation.
Atmosphere Inert (N₂ or Ar)Critical to prevent hydrolysis of Lawesson's Reagent.[4]
Workup Aqueous washConsider an oxidative bleach quench or filtration through a plug of silica/celite before full chromatography.
Experimental Protocol: Thionation of a Dipyrromethene

Protocol 1: Standard Conventional Heating Method

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting dipyrromethene (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Lawesson's Reagent (0.6 eq) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The product spot should be more non-polar and often more colored than the starting material. The reaction is typically complete in 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a short plug of celite to remove insoluble materials. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution, starting with pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is often effective at separating the product from phosphorus byproducts.

Protocol 2: Optimized Microwave-Assisted Method

  • Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the starting dipyrromethene (1.0 eq) and Lawesson's Reagent (0.55 eq).

  • Solvent Addition: Add anhydrous toluene or chlorobenzene.

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Set the temperature to 110 °C, the reaction time to 20 minutes, and the power to a maximum of 150 W with active stirring.

  • Cooling & Workup: After the reaction, allow the vial to cool to room temperature. Filter the contents through a plug of silica gel, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify by column chromatography as described in Protocol 1. The amount of byproduct is often significantly reduced with this method.

Visualizing the Chemistry

Reaction Mechanism

The diagram below illustrates the accepted mechanism for the thionation of a dipyrrole carbonyl with Lawesson's Reagent, including the potential side reaction that forms the thiazaphospholidine byproduct.

Thionation_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Equilibrium in Solution Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate [2+2] Cycloaddition Side_Product Thiazaphospholidine Byproduct LR_monomer->Side_Product Side Reaction (Annulation) Dipyrrole Dipyrrole Carbonyl (Starting Material) Dipyrrole->Intermediate [2+2] Cycloaddition Dipyrrole->Side_Product Side Reaction (Annulation) Product Thiocarbonyl Dipyrrole (Desired Product) Intermediate->Product Cycloreversion PO_byproduct P=O Byproduct Intermediate->PO_byproduct Cycloreversion Troubleshooting_Workflow start Start: Low Yield or Complex Mixture check_conversion Is Starting Material Consumed (by TLC)? start->check_conversion no_conversion_cause Potential Causes: 1. Inactive LR 2. Low Temperature 3. Insufficient Time check_conversion->no_conversion_cause No good_conversion_cause Potential Causes: 1. Side Product Formation 2. Purification Loss 3. Product Instability check_conversion->good_conversion_cause Yes no_conversion_solution Solutions: - Use fresh LR - Increase Temp. to 90-110°C - Increase reaction time - Switch to microwave no_conversion_cause->no_conversion_solution check_byproducts Are there major byproducts on TLC? good_conversion_cause->check_byproducts byproduct_solution Solutions: - Reduce LR stoichiometry - Use milder temp/shorter time - Consider microwave check_byproducts->byproduct_solution Yes purification_issue Issue: Co-elution with P-byproducts check_byproducts->purification_issue No (or still low yield) purification_solution Solutions: - Use Alumina for column - Modified workup (bleach) - Recrystallization purification_issue->purification_solution

Caption: A decision tree for troubleshooting low-yield thionation reactions.

References

  • Vertex AI Search, material safety data sheet - lawessons reagent 98%, Accessed: 2024-03-08.
  • Groves, B. R., et al. (2012). Thionation reactions of 2-pyrrole carboxylates. RSC Advances, 2(31), 12011-12013. [Link]

  • Groves, B. R., et al. (2013). Thionation reactions of 2-pyrrole carboxylates. Organic & Biomolecular Chemistry, 11(35), 5845-5852. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Filatov, M. A. (2012). How to enhance yields of dipyrrins? ResearchGate. [Link]

  • Wikipedia. Lawesson's reagent. [Link]

  • Hassan, Z., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]

  • Wikipedia. Lawesson's reagent - Preparation. [Link]

  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. [Link]

  • Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700. [Link]

  • Afarinkia, K., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7037-7047. [Link]

  • ResearchGate. (2012). How to enhance yields of dipyrrins?. [Link]

  • ResearchGate. (2021). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. ResearchGate. [Link]

  • Polshettiwar, V., et al. (2004). Thionation of Carbonyl Compounds Using Phosphorus Pentasulfide and Hexamethyldisiloxane under Microwave Irradiations. ResearchGate. [Link]

Sources

purification methods for bis-(1H-pyrrol-2-yl)-methanethione to remove sulfur byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Sulfur Byproducts from Thionation Reactions Ticket ID: PUR-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Diagnostic Triage

User Query: "I synthesized bis-(1H-pyrrol-2-yl)-methanethione (thiodipyrrin) using Lawesson's Reagent/P₄S₁₀, but the product is contaminated with persistent sulfur-smelling residues and yellow solids. Standard silica columns aren't working."

Technical Insight: The synthesis of this compound typically involves the thionation of di(1H-pyrrol-2-yl)methanone. The "sulfur byproducts" usually fall into two distinct chemical classes, each requiring a different removal strategy:

  • Phosphorus-Sulfur Oligomers (LR-Byproducts): If you used Lawesson’s Reagent (LR), the primary contaminant is a cyclic phosphorus-sulfur compound (often a 6-membered ring dimer) or polymeric residue. These streak on silica and have solubility similar to your thione.

  • Elemental Sulfur (

    
    ):  Common if 
    
    
    
    was used or if the reagent decomposed.
    
    
    is notoriously difficult to separate by polarity alone.

Diagnostic Step: Identify Your Enemy Before choosing a protocol, run a crude


 NMR and 

NMR (if available).[1]
ObservationLikely ContaminantRecommended Protocol
Broad aromatic peaks, "streaking" on TLC, foul garlic/sulfur odor.[1]LR-Polymer Residues Protocol A (Hydrolytic Workup)
Distinct sharp peak at

ppm (acetone-d6) or insoluble yellow crystals.
Elemental Sulfur (

)
Protocol B (Phosphine Scavenging)
Product decomposes/fades on Silica TLC.[1]Acid Sensitivity Protocol C (Buffered Chromatography)

Troubleshooting Protocols

Protocol A: The "Soft Hydrolysis" Workup (Best for Lawesson's Reagent)

Target: Phosphorus-Sulfur Oligomers

Mechanism: The byproduct of Lawesson's reagent is a thioxophosphine sulfide dimer. It is lipophilic and co-elutes with the product. By heating with an alcohol, we solvolyze this dimer into a highly polar ethyl thiophosphonate, which partitions strictly into the aqueous phase during extraction.[1]

Step-by-Step Workflow:

  • Reaction Quench: Do not concentrate the reaction mixture to dryness immediately.

  • Solvolysis: Add Ethanol (EtOH) or Ethylene Glycol to the crude reaction mixture (toluene/THF).

    • Ratio: ~2 mL alcohol per mmol of Lawesson's reagent used.[2]

  • Reflux: Heat the mixture to reflux for 30–60 minutes .

    • Visual Cue: The mixture often turns from a suspension to a clear solution as the polymer breaks down.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc).[2][3]

    • Wash 2x with 1M NaOH or Saturated

      
      . (The hydrolyzed P-byproducts are now water-soluble salts).
      
    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Expert Note: Ethylene glycol is often superior to ethanol for large-scale reactions because it has a higher boiling point and forms more water-soluble byproducts, but it is harder to remove if you don't do a thorough water wash.

Protocol B: The Phosphine Scavenger Method

Target: Elemental Sulfur (


)

Mechanism: Elemental sulfur is non-polar and difficult to separate from thiones. Triphenylphosphine (


) reacts rapidly with 

to form Triphenylphosphine Sulfide (

).[1] While

is solid, it is much more polar than the thione and

, allowing for easy separation via filtration or a short silica plug.[1]

Step-by-Step Workflow:

  • Quantification: Estimate the mass of crude material.

  • Scavenging: Dissolve crude in minimal DCM. Add 1.1 equivalents of

    
     (relative to estimated sulfur content) or simply add 10-20 mol% if sulfur is a minor impurity.
    
  • Incubation: Stir at room temperature for 30 minutes.

  • Precipitation (Optional): Add cold hexanes/pentane.

    
     often precipitates as a white solid.[1] Filter it off.
    
  • Filtration: If no precipitate forms, pass the mixture through a short pad of Silica.[1]

    • Elute with non-polar solvent (Hexanes/DCM 9:[1]1) first to elute the Thione.

    • The

      
       will stick to the top of the column (very polar).
      
Protocol C: Buffered Chromatography

Target: Acid-Sensitive Thiones

Mechanism: Thiones are less stable than ketones. The Lewis acidic sites on standard Silica Gel 60 can catalyze the hydrolysis of the


 bond back to 

or cause oxidative decomposition. Neutralizing the silica prevents this.

Preparation:

  • Slurry Method: Prepare the silica slurry in your eluent (e.g., Hexanes/DCM).[1]

  • Buffering: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column using eluent without TEA (or with 0.1% TEA if the compound is extremely sensitive).

Decision Logic & Workflow (Visual)

PurificationLogic Start Crude this compound Check Diagnostic: What is the impurity? Start->Check LR_Residue P-S Residues (Lawesson's) (Streaking, bad smell) Check->LR_Residue Used Lawesson's Sulfur Elemental Sulfur (S8) (Yellow solids, non-polar) Check->Sulfur Used P4S10 / Decomp MethodA Protocol A: Alcohol Solvolysis (Reflux with EtOH/Glycol) LR_Residue->MethodA MethodB Protocol B: Phosphine Scavenge (Add PPh3 -> Ph3P=S) Sulfur->MethodB Extraction Basic Extraction (NaOH/NaHCO3) MethodA->Extraction Precip Precipitate/Filter Ph3P=S MethodB->Precip Chromatography Protocol C: Buffered Silica Column (1% Et3N deactivation) Extraction->Chromatography Precip->Chromatography Final Pure Thione (Deep Blue/Red Solid) Chromatography->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I just recrystallize the thione to remove the sulfur? A: Direct recrystallization is risky. Elemental sulfur (


) has solubility characteristics very similar to planar aromatic thiones, often co-crystallizing.[1] We recommend Protocol B  (Phosphine Scavenge) before attempting crystallization. Once the bulk sulfur is removed, recrystallization from DCM/Hexanes or Ethanol is effective.[1]

Q: My product is turning back into the ketone (oxygen analog) on the column. Why? A: You are likely experiencing silica-catalyzed hydrolysis. The


 bond is thermodynamically less stable than 

. Trace water in the silica, combined with its acidity, drives this reversion.[1] Switch to Protocol C (Neutralized Silica) or use Neutral Alumina (Activity Grade III).[1]

Q: Why use Ethylene Glycol instead of Ethanol for the workup? A: Ethylene glycol has a higher boiling point (


), allowing you to reflux toluene reactions without lowering the temperature (unlike ethanol). Furthermore, the resulting glycol-phosphonates are significantly more water-soluble than ethyl-phosphonates, leading to a cleaner phase separation.[1]

References

  • Ozturk, T., et al. "A concise review on the use of Lawesson's reagent in organic synthesis." Chemical Reviews, 2007.[1] (Discusses the mechanism of LR decomposition and byproduct formation).

  • G. Mloston et al. "Synthesis of aryl/hetaryl ferrocenyl thioketones."[4] Molecules, 2021.[1][2][4][5] (Describes chromatographic purification of thioketones).

  • Jiang, Z., et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[1][2] Green Chemistry, 2021.[1] (The authoritative source for the Ethylene Glycol/Ethanol solvolysis method).

  • ChemPros Community. "How to remove the side product of the Lawesson reagent?" Reddit/ChemPros, 2025.[1] (Field-verified tips on bicarbonate washes).

Sources

stability of pyrrole methanethione in solution vs solid state

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of Pyrrole Methanethione in Solution vs. Solid State

Welcome to the technical support resource for pyrrole methanethione and related carbothioamide derivatives. This guide, structured in a question-and-answer format, addresses common stability challenges and troubleshooting scenarios encountered during research and development. As Senior Application Scientists, we have compiled this information based on established chemical principles of pyrrole and thioamide functionalities to ensure experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for pyrrole methanethione compounds?

Pyrrole methanethione, a class of compounds containing a pyrrole ring attached to a thioamide group, presents a unique set of stability challenges. The core issues stem from two main chemical features:

  • The Thioamide (Methanethione) Group: This functional group is susceptible to hydrolysis, oxidation, and can exhibit thione-thiol tautomerism.[1] Thioamides are generally less stable than their amide counterparts, particularly in solution.

  • The Pyrrole Ring: While aromatic, the pyrrole ring is electron-rich and can be prone to oxidation and degradation under acidic conditions.[2][3] The stability can be significantly influenced by the substituents on the ring.[4]

In the solid state , the primary concern is slow degradation due to atmospheric moisture and oxygen, especially over long-term storage. In solution , the degradation pathways are more numerous and rapid, influenced by solvent, pH, light, and temperature.

Q2: What is thione-thiol tautomerism and why is it important for pyrrole methanethione?

Thione-thiol tautomerism is an equilibrium between two forms of the molecule: the thione form (containing a C=S bond) and the thiol form (containing a C=N bond and an S-H group).

Figure 1: Thione-Thiol Tautomerism.

This equilibrium is critical because the two tautomers have different chemical properties:

  • Thione Form: Generally more stable, especially in polar solvents.[1] It is less nucleophilic at the sulfur atom.

  • Thiol Form: More prevalent in nonpolar solvents.[1] The thiol group (-SH) is acidic and highly susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules, a common degradation pathway.[1]

The position of this equilibrium can be influenced by the solvent, pH, and molecular self-association, directly impacting the compound's reactivity and degradation profile.[1]

Q3: How do electron-withdrawing or -donating groups on the pyrrole ring affect stability?

Substituents on the pyrrole ring can significantly modulate the electronic properties of the entire molecule, thereby affecting its stability.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CN, -CF₃, halides) These groups decrease the electron density of the pyrrole ring. This generally enhances stability by making the ring less susceptible to oxidative degradation.[4][5] Studies on related pyrrole-2-carboxamides have shown that EWGs on an attached phenyl group improve metabolic stability.[5]

  • Electron-Donating Groups (EDGs): (e.g., -OCH₃, -NH₂, alkyl groups) These groups increase the electron density of the ring, making it more vulnerable to oxidation but can also influence the tautomeric equilibrium.

Understanding the electronic nature of your specific pyrrole methanethione derivative is crucial for predicting its inherent stability.

Troubleshooting Guide: Stability in Solution
Issue 1: My compound degrades rapidly after being dissolved in methanol or water.

Cause: This is a classic case of solvent-mediated degradation, likely hydrolysis or oxidation. Polar, protic solvents like methanol and water can facilitate the breakdown of the thioamide group.

Explanation: The thioamide C=S bond is susceptible to nucleophilic attack by water or alcohols, leading to hydrolysis that converts the thioamide back to its corresponding amide or carboxylic acid. This process can be accelerated by acidic or basic conditions.[6] Furthermore, dissolved oxygen in the solvent can promote oxidation of the thiol tautomer to a disulfide.[1]

Solutions:

  • Choose an Appropriate Solvent: For stock solutions, use aprotic, anhydrous solvents like DMSO, DMF, or Dioxane. Store these solutions at low temperatures (-20°C or -80°C) to minimize degradation.[7]

  • Prepare Fresh Solutions: For aqueous biological assays, prepare the working solution immediately before use from a concentrated stock in an appropriate organic solvent (e.g., DMSO).

  • pH Control: If aqueous buffers are necessary, ensure the pH is neutral (around 7.4) and validated for your compound's stability. Some pyrrole derivatives are known to be unstable in acidic media.[3]

  • Degas Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

Issue 2: I am observing an unexpected peak in my LC-MS analysis that corresponds to a dimer of my compound.

Cause: This strongly suggests the formation of a disulfide bond.

Explanation: The thiol tautomer, even if present in small amounts, can be readily oxidized, especially in the presence of trace metals, light, or atmospheric oxygen. This oxidation links two molecules together via a disulfide (-S-S-) bridge.

Figure 2: Key Degradation Pathways for Pyrrole Methanethione.

Solutions:

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (nitrogen or argon) whenever possible.[7]

  • Avoid Metal Contamination: Use metal-free spatulas and glassware to avoid catalytic oxidation.

  • Add Antioxidants (with caution): For some applications, a small amount of an antioxidant like BHT could be added, but its compatibility with downstream assays must be verified.

  • Confirmation: To confirm a disulfide, you can attempt to reduce the dimer back to the monomer by adding a mild reducing agent like Dithiothreitol (DTT) to your sample before analysis.

Troubleshooting Guide: Solid-State Stability
Issue 3: The color and appearance of my solid compound have changed over time in storage.

Cause: This indicates solid-state degradation, likely due to a combination of air, moisture, and possibly light. Thioamides can be sensitive to these environmental factors.[8]

Explanation: Even as a solid, the surface of the material is exposed to the atmosphere. Moisture can be adsorbed and facilitate slow hydrolysis, while oxygen can cause oxidation, leading to colored impurities. Light can provide the energy to initiate radical-based degradation pathways.

Solutions & Best Practices:

The following table summarizes the recommended storage conditions to maintain the integrity of your pyrrole methanethione compound.[7]

ConditionSolid State (Long-Term)Solution (Stock)
Temperature -20°C -80°C
Atmosphere Store under Nitrogen or Argon in a tightly sealed container.Aliquot to avoid freeze-thaw cycles. Overlay with inert gas.
Light Store in an amber vial or protected from light.Use amber vials or wrap tubes in foil.
Moisture Store in a desiccator .Use anhydrous grade solvents.
Experimental Protocols
Protocol 1: General Workflow for Assessing Solution Stability

This protocol uses HPLC-UV to quantify the amount of the parent compound remaining over time under various stress conditions.[3][6]

StabilityWorkflow start Start: Prepare Concentrated Stock (e.g., 10 mM in anhydrous DMSO) prep Prepare Test Solutions (e.g., 100 µM in Buffer A, Buffer B, etc.) start->prep t0 Time=0 Analysis Inject onto HPLC-UV to get initial peak area (A₀) prep->t0 incubate Incubate Solutions (e.g., Room Temp, 37°C, protected from light) t0->incubate sampling Withdraw Aliquots at Time Points (e.g., 1, 2, 4, 8, 24 hours) incubate->sampling analysis Analyze Aliquots by HPLC-UV Determine peak area at each time point (Aₜ) sampling->analysis analysis->sampling Repeat for each time point calc Calculate % Remaining (Aₜ / A₀) * 100 analysis->calc end End: Plot % Remaining vs. Time calc->end

Figure 3: Workflow for a Solution Stability Study.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your pyrrole methanethione in anhydrous DMSO.

  • Test Conditions: Prepare separate test solutions by diluting the stock to a final concentration of 100 µM in different media (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, methanol, acetonitrile).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into an HPLC-UV system. Record the peak area of the parent compound. This is your 100% reference.

  • Incubation: Store the test solutions under controlled conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot from each test solution and record the peak area.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation rate under each condition.

References
  • Beaudet, S., et al. (1977). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.
  • Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.
  • Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Safe handling and storage procedures for 6-Methylpicolinic acid-thioamide. BenchChem.
  • Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate.
  • Vasileva, B., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • BenchChem. (2025). Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Ishihara, K., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry.

Sources

Technical Support Center: Overcoming Oxidation Issues with Dipyrrole Thiones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who lose weeks of work to the insidious oxidation of dipyrrole thiones. Whether you are synthesizing BODIPY analogs, developing photodynamic therapy agents, or engineering metal-organic frameworks, sulfur-containing dipyrrolic heterocycles present a unique synthetic challenge.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental causality behind oxidative degradation and provide self-validating, field-proven protocols to ensure the integrity of your dipyrrole thione workflows.

Section 1: The Dual-Threat Mechanism of Oxidation

Dipyrrole thiones (and their dipyrromethane precursors) are highly sensitive to their environment due to two distinct oxidative vulnerabilities:

  • Backbone Oxidation: The electron-rich dipyrromethane bridge is thermodynamically driven to oxidize into the fully conjugated, planar dipyrrin system upon exposure to ambient oxygen and light.

  • Thione-Thiolate Dimerization: The thione group (-C=S) exists in a tautomeric equilibrium with its thiolate form (-C-SH). In the presence of oxidizing agents or trace transition metals, the thiolate rapidly undergoes oxidative coupling to form inactive disulfide dimers.

OxidationPathways DMT Dipyrromethane Thione (Colorless/Pale) DPT Dipyrrin Thione (Intensely Colored) DMT->DPT O2 / Light (Backbone Oxidation) TAR Oligomeric Tars (Black, Insoluble) DMT->TAR Acid + O2 (Degradation) DSD Disulfide Dimer (Oxidative Coupling) DPT->DSD O2 / Trace Metals (Thiolate Oxidation) DPT->TAR Over-Oxidation

Mechanistic pathways of dipyrrole thione oxidative degradation.

Section 2: Troubleshooting Guide & FAQs

Q1: My dipyrrole thione reaction mixture turns into a black, insoluble tar during synthesis. What is happening and how do I prevent it? Analysis: This indicates severe oxidative oligomerization. Unsubstituted α-positions or the highly reactive meso-position of the dipyrromethane backbone are prone to acid-catalyzed fragmentation. When exposed to ambient oxygen, these fragments rapidly polymerize into intractable tars1[1].

  • Causality: Oxygen acts as a radical initiator and electron acceptor during the polymerization of the pyrrole rings. Acidic conditions lower the activation energy for the cleavage of the C-C bond at the meso-position.

  • Corrective Action: Neutralize acidic catalysts (like TFA) immediately after the reaction is complete. Perform all syntheses strictly under an inert atmosphere (Argon) using Schlenk techniques.

Q2: I am trying to isolate a dipyrromethane thione, but NMR shows it has already oxidized to the dipyrrin thione. How can I halt this premature oxidation? Analysis: Dipyrromethanes are notoriously unstable in air and light, spontaneously oxidizing to dipyrrins2[2].

  • Causality: The thermodynamic driving force to achieve the fully conjugated dipyrrin system is immense. Furthermore, the acidic silanol groups on standard silica gel act as a catalyst for auto-oxidation during chromatography.

  • Corrective Action: Store intermediates neat at -20°C in the dark. During purification, use mild basic conditions (e.g., adding 1% triethylamine to the eluent) to suppress silica-catalyzed oxidation3[3].

Q3: Mass spectrometry indicates the formation of disulfide dimers instead of my target mononuclear metal-dipyrrole thione complex. How do I suppress disulfide formation? Analysis: The thione group easily tautomerizes to a thiol, which oxidatively couples to a disulfide (R-S-S-R) in the presence of O₂ or oxidizing metal centers.

  • Causality: Oxidative coupling requires two thiolate molecules to physically approach each other in an oxidizing environment.

  • Corrective Action: Utilize a "post-complexation thionation" strategy. First, coordinate the oxygen-analog (dipyrrinone) to a redox-stable metal center. Once the metal complex is formed, treat it with Lawesson's reagent. The metal center locks the geometry, sterically preventing the sulfur atoms from dimerizing4[4].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, your workflow must be a self-validating system. The following protocols integrate visual and chemical checkpoints to confirm success at each stage.

Workflow Start 1. Precursor Synthesis (Dipyrrinone) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Start->Degas Thionation 3. Thionation (Lawesson's Reagent) Degas->Thionation Purification 4. Anaerobic Chromatography (1% TEA treated Silica) Thionation->Purification Complexation 5. Metal Complexation (Stabilization) Purification->Complexation

Optimized anaerobic workflow for dipyrrole thione synthesis.

Protocol A: Anaerobic Thionation using Lawesson's Reagent

This protocol converts a dipyrrinone to a dipyrrinthione while avoiding oxidative dimerization 5[5].

  • Solvent Preparation: Transfer 20 mL of anhydrous tetrahydrofuran (THF) to a Schlenk flask. Perform three cycles of freeze-pump-thaw.

    • Causality: Removes dissolved oxygen that acts as an electron acceptor.

    • Validation Check: During the final thaw cycle, no gas bubbles should evolve from the liquid phase.

  • Reagent Addition: Under a positive flow of Argon, add 1.0 equivalent of the dipyrrinone precursor and 3.0 equivalents of Lawesson's reagent.

  • Reaction Execution: Stir the mixture at room temperature for 48 hours, strictly shielded from ambient light using aluminum foil.

    • Validation Check: The solution will transition from a pale yellow to a vibrant, deep red/orange, indicating the successful formation of the highly conjugated thione moiety.

  • Quenching: Quench the reaction with degassed water (2 mL) and extract immediately with degassed dichloromethane (CH₂Cl₂). Dry over anhydrous Na₂SO₄.

Protocol B: Chromatographic Purification of Oxidation-Sensitive Dipyrroles
  • Stationary Phase Neutralization: Prepare a silica gel slurry using a solvent system containing 1% triethylamine (TEA) (e.g., Hexane/Ethyl Acetate/TEA 80:20:1).

    • Causality: TEA neutralizes the acidic silanol sites on the silica gel, which otherwise catalyze the rapid auto-oxidation of the dipyrrole backbone.

  • Loading and Elution: Load the crude mixture onto the column and elute rapidly using positive Argon pressure (flash chromatography).

    • Validation Check: The target dipyrrole thione should elute as a tight, singular colored band. If you observe a long, trailing brown or black streak on the column, the compound is actively degrading, indicating insufficient TEA neutralization or oxygen ingress.

Section 4: Quantitative Data Summary

Understanding the half-life of your specific intermediate dictates how aggressively you must protect it from ambient conditions.

Derivative TypePrimary Degradation PathwayApprox. Half-life in Aerobic SolutionOptimal Storage Condition
Unsubstituted Dipyrromethane Thione Oxidative Oligomerization (Tars)< 1 hour-20°C, Argon, Dark, Neat
meso-Substituted Dipyrromethane Thione Backbone Oxidation to Dipyrrin2 - 4 hours0°C, Argon, Dark
Free-base Dipyrrin Thione Thiolate Oxidative Dimerization12 - 24 hours-20°C, Argon
Metal-Coordinated Dipyrrin Thione Highly Stable (Sterically Locked)> 6 monthsRoom Temperature, Ambient
Section 5: References
  • Recent Developments in the Synthesis of Dipyrromethanes. A Review Source: ResearchGate URL:

  • Synthesis of Phosphorescent Asymmetrically π-Extended Porphyrins for Two-Photon Applications Source: ACS Publications URL:

  • 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes Source: NIH / PMC URL:

  • Postcomplexation Synthetic Routes to Dipyrrin Complexes Source: The Royal Society of Chemistry URL:

  • Carboxylic Acid to Thioamide Hydrogen Bonding Source: NIH / PMC URL:

Sources

Thionation Optimization Hub: Lawesson’s Reagent & Dipyrrole Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: LR-DPK-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Kinetic Barrier

Why is this reaction difficult? You are likely experiencing sluggish conversion or decomposition when reacting dipyrrole ketones with Lawesson’s Reagent (LR). The core issue lies in the electronic nature of your substrate.

Dipyrrole ketones are inherently electron-rich due to the nitrogen lone pairs donating density into the ring system. This resonance reduces the electrophilicity of the carbonyl carbon, making it a poor target for the nucleophilic attack of the Lawesson’s ylide. Furthermore, the active thionating species of LR is not the dimer (the powder you weigh out) but the dissociated monomer (dithiophosphine ylide).

The Optimization Goal: Shift the equilibrium toward the monomeric active species while overcoming the electronic deactivation of the dipyrrole carbonyl, without degrading the acid-sensitive pyrrole rings.

Experimental Protocols

Protocol A: Microwave-Accelerated Thionation (Recommended)

Best for: Rapid library synthesis, stubborn substrates, and minimizing thermal decomposition.

The Logic: Microwave irradiation provides direct dielectric heating, which rapidly overcomes the activation energy required to dissociate the LR dimer into its active monomeric form (


). This reduces reaction times from hours to minutes, limiting the window for pyrrole oxidation or polymerization.

Workflow:

  • Stoichiometry: Dissolve Dipyrrole Ketone (1.0 equiv) and Lawesson’s Reagent (0.6 equiv) in anhydrous Toluene or Chlorobenzene.

    • Note: 0.6 equiv provides 1.2 equiv of active sulfide species.

  • Concentration: Maintain a concentration of 0.1 M – 0.2 M. Dilution slows the bimolecular collision rate.

  • Irradiation: Seal in a microwave-safe vial. Irradiate at 100–120 °C for 3–10 minutes .

    • Safety: Ensure the vial is rated for the pressure generated by toluene at these temperatures.

  • Monitoring: Check TLC immediately. If incomplete, add 0.1 equiv fresh LR and irradiate for 2 more minutes.

  • Workup: Cool to RT. Filter off any solid phosphorus byproducts. Proceed immediately to purification (see Troubleshooting).

Protocol B: Conventional Reflux (Legacy)

Best for: Large-scale batches (>5g) where microwave cavity size is limiting.

The Logic: Traditional heating relies on convection. To maintain the monomer concentration, high boiling solvents are required.

Workflow:

  • Setup: Flame-dry glassware under Argon/Nitrogen. Moisture hydrolyzes LR, releasing

    
     and killing the reagent.
    
  • Solvent: Use anhydrous Toluene (110 °C) or Xylene (140 °C). THF (66 °C) is often too cool to drive the dimer dissociation efficiently for deactivated ketones.

  • Reflux: Heat to vigorous reflux.

  • Time: Typically 3–12 hours.

  • Optimization: If conversion stalls at 50%, add Hexamethyldisiloxane (HMDO) (1.0 equiv). HMDO acts as a scavenger for the siloxane-phosphorus byproducts, driving the equilibrium forward, though this is more common with

    
    .
    

Comparative Data: Solvent & Conditions

VariableToluene (Reflux)THF (Reflux)Chlorobenzene (MW)Expert Verdict
Temp 110 °C66 °C130 °CHigh temp favors active monomer formation.
Time 3–6 Hours12–24 Hours5–10 MinutesMW is orders of magnitude faster.
Solubility GoodExcellentExcellentChlorobenzene couples well with MW energy.
Yield 60–75%30–50%85–92%Prolonged heating in THF leads to decomposition.
Byproducts ModerateHighLowFast reaction limits side-reactions.

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more LR doesn't help. Why?

Diagnosis: Your "fresh" LR might be hydrolyzed, or the phosphorus byproducts are inhibiting the reaction. The Fix:

  • Reagent Quality: LR smells like rotten eggs (

    
    ) when degraded. Recrystallize it from boiling toluene if it looks pale/white instead of yellow.
    
  • The "Kick": Do not just add more LR to the pot. The phosphorus byproducts (polyphosphates) coat the reactants. Filter the reaction mixture through a celite plug to remove the "gunk," re-dissolve in fresh solvent, and then add fresh LR (0.2 equiv).

Q2: The product reverts to the ketone during column chromatography.

Diagnosis: Dipyrrole thiones are sensitive to hydrolysis, especially on acidic silica gel. The Fix:

  • Switch Phase: Use Neutral Alumina or Basic Alumina for purification.

  • Buffer Silica: If you must use silica, pre-treat the column with 1% Triethylamine (TEA) in your eluent to neutralize acidity.

  • Telescoping: Do not isolate. If your next step is complexation (e.g., making a Thio-BODIPY with

    
    ), perform a rough filtration and take the crude thione directly into the next step.
    
Q3: The smell is contaminating the entire lab.

Diagnosis: Hydrolysis of LR releases Hydrogen Sulfide (


).
The Fix: 
  • Quench: Stir all glassware and waste solvents in a bath of Bleach (Sodium Hypochlorite) and dilute NaOH for 1 hour. This oxidizes the sulfur residues to odorless sulfates.

  • Venting: Never rotovap these reaction mixtures outside a fume hood. Use a bleach trap on your vacuum pump exhaust.

Visualizing the Pathway

Diagram 1: Mechanism & Workflow

Caption: The dissociation of Lawesson's Reagent (LR) into the active dithiophosphine ylide, followed by the [2+2] cycloaddition with the dipyrrole ketone.

LR_Mechanism LR_Dimer LR Dimer (Stable Solid) LR_Monomer Active Ylide (R-PS2) LR_Dimer->LR_Monomer Heat/MW (Dissociation) Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate + Substrate Dipyrrole Dipyrrole Ketone (Substrate) Dipyrrole->Intermediate [2+2] Cycloaddition Product Dipyrrole Thione (Product) Intermediate->Product Cycloreversion Byproduct P=O Byproduct (Stable) Intermediate->Byproduct Driving Force (P=O formation)

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving stalled or failing thionation reactions.

Troubleshooting Start Reaction Issue? Check_TLC Check TLC Start->Check_TLC Stalled Stalled/Incomplete Check_TLC->Stalled SM remains Decomp Decomposition (Red/Black Tar) Check_TLC->Decomp New spots/Streaking Reversion Reverts to Ketone on Column Check_TLC->Reversion Product vanishes Action_MW Switch to Microwave (120°C, 5 min) Stalled->Action_MW If using Reflux Action_Fresh Filter & Add Fresh LR Stalled->Action_Fresh If already MW Action_Temp Lower Temp Reduce Time Decomp->Action_Temp Dipyrrole unstable Action_Alumina Use Neutral Alumina or Telescope Reversion->Action_Alumina Silica acidity

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.[1] Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[2] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link[3]

  • Rao, H. S. P., & Jothilingam, S. (2001). Microwave-assisted synthesis of thioamides and thiolactams using Lawesson's reagent. Tetrahedron Letters, 42(37), 6595-6597. Link

  • Goud, T. V., et al. (2003). Microwave-Enhanced Thionation of Ketones with Lawesson’s Reagent. Synlett, 2003(10), 1437-1440. Link

Sources

solvent selection for recrystallization of bis(pyrrol-2-yl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Bis(pyrrol-2-yl)methanethione (also known as di(1H-pyrrol-2-yl)methanethione or dipyrrothioketone) is a critical intermediate in the synthesis of BODIPY analogues and porphyrinoids. Unlike its oxygen analogue (dipyrromethanone), the thione moiety imparts specific sensitivity to oxidation and hydrolysis.

Successful recrystallization requires balancing the compound's solubility in moderately polar organic solvents against its tendency to decompose under thermal stress or acidic conditions.

PropertySpecification
Appearance Deep Red/Purple Crystals
Melting Point 95–99 °C (Lit.)[1][2]
Solubility (High) Dichloromethane (DCM), Chloroform, THF, Acetone
Solubility (Low) Hexanes, Pentane, Water
Critical Sensitivity Oxidation (turns black/tarry), Hydrolysis (releases H₂S), Acidity (polymerization)

Solvent Selection Matrix

The following table guides solvent choice based on the purity of your crude material and the desired outcome (X-ray quality crystals vs. bulk powder).

RoleSolventDielectric Constant (ε)Application Notes
Primary Solvent Dichloromethane (DCM) 8.93Recommended. Dissolves thione at room temp.[1] Low boiling point minimizes thermal decomposition.
Primary Solvent Ethanol (EtOH) 24.5Alternative. Good for bulk recrystallization.[1] Requires heating (risk of desulfurization if prolonged).
Anti-Solvent n-Hexane / Pentane 1.88Recommended. Induces crystallization when layered over DCM.[1]
Anti-Solvent Water 80.1Use with Caution. Only use with Ethanol/Methanol.[1] Excess heat + water can hydrolyze C=S to C=O.
Avoid Acids (Acetic, HCl) N/AStrictly Prohibited. Catalyzes rapid polymerization of pyrrole rings.[1]
Avoid Diethyl Ether 4.3Tendency to form peroxides which oxidize the thione sulfur.

Standard Operating Procedures (SOPs)

Protocol A: The "Layering" Method (High Purity / X-Ray)

Best for: Small scales (<500 mg), X-ray crystallography, and avoiding thermal decomposition.[1]

  • Dissolution: Dissolve the crude bis(pyrrol-2-yl)methanethione in the minimum amount of DCM at room temperature.

    • Tip: If undissolved black specks remain, filter through a 0.45 µm PTFE syringe filter or a small pad of neutral alumina.

  • Vessel Prep: Place the solution in a narrow glass vial or tube.

  • Layering: Carefully pipette n-Hexane (2x volume of DCM) down the side of the vial so it floats on top of the DCM layer without mixing.

  • Diffusion: Cap the vial (loose cap or parafilm with pinhole) and place it in a vibration-free, dark area.

  • Harvest: Over 24–48 hours, the solvents will mix by diffusion. Deep red/purple needles or prisms will form at the interface.

  • Wash: Decant solvent; wash crystals with cold pentane.[1]

Protocol B: The Thermal Method (Bulk Purification)

Best for: Larger scales (>1 g) where chromatography is impractical.[1]

  • Slurry: Suspend crude solid in Ethanol (95%) (approx. 10 mL per gram).

  • Heat: Warm the mixture in a water bath at 50–60 °C. Do not reflux vigorously.

    • Warning: If the solution smells like rotten eggs (H₂S), you are overheating and hydrolyzing the product. Stop immediately.

  • Clarify: If solids remain after 5 mins, hot filter quickly.

  • Crystallize: Remove from heat. Add warm Water dropwise until slight turbidity persists.

  • Cool: Allow to cool to room temperature slowly, then move to a fridge (4 °C).

  • Filter: Collect dark red crystals via vacuum filtration.

Troubleshooting Guide & FAQs

Visual Decision Tree: "Oiling Out" vs. Crystallization

Users often encounter "oiling out" (product separates as a liquid droplet instead of crystals).[1] Use this logic flow to resolve it.

RecrystallizationLogic Start Problem: Product Oils Out CheckPurity Is Crude Purity >85%? Start->CheckPurity Dirty High Impurity Load CheckPurity->Dirty No Clean Reasonably Clean CheckPurity->Clean Yes CheckTemp Cooling Rate? FastCool Cooled Too Fast CheckTemp->FastCool Shock Cooling SlowCool Cooled Slowly CheckTemp->SlowCool Controlled Action_Column Action: Run Short Column (Neutral Alumina) Dirty->Action_Column Oils contain oligomers Clean->CheckTemp Action_Reheat Action: Re-dissolve, Add more solvent FastCool->Action_Reheat Try Again Action_Seed Action: Add Seed Crystal or Scratch Glass SlowCool->Action_Seed Induce Nucleation

Figure 1: Decision logic for addressing oiling-out phenomena during thione recrystallization.

Frequently Asked Questions

Q1: My product turned black and tarry during heating. What happened? A: You likely experienced oxidative polymerization . Bis(pyrrol-2-yl)methanethione is electron-rich.

  • Fix: Perform all heating steps under a nitrogen or argon atmosphere. Ensure your solvent is free of acids. If the crude was already dark/tarry, perform a filtration through a plug of silica or neutral alumina before attempting recrystallization [1][2].

Q2: The crystals smell strongly of sulfur/rotten eggs. A: This indicates hydrolysis . The thione (C=S) is converting to the ketone (C=O) and releasing Hydrogen Sulfide (H₂S).

  • Fix: Avoid water in the solvent system (switch to Protocol A: DCM/Hexane). Ensure ethanol is anhydrous if using Protocol B. Reduce heating time.

Q3: I see two spots on TLC after recrystallization. A: The lower spot is likely the thione (red/purple).[1] The upper spot (often yellow/orange) is usually the oxygen analogue (dipyrromethanone) formed by oxidation/hydrolysis.

  • Fix: Recrystallization is inefficient at separating these two if the ketone content is high (>10%). You must use flash chromatography (Silica; DCM/Hexane gradient) to separate them first [3].

Q4: Can I use Acetone? A: Acetone is a good solvent for dissolution, but it holds the compound very well.[1] You will need a significant amount of water or hexane to force precipitation, which increases the risk of oiling out. DCM is superior due to its volatility and lower polarity.

References

  • Sigma-Aldrich. (n.d.).[1][3] Di(1H-pyrrol-2-yl)methanethione Product Information. Retrieved from

  • University of Southampton (ePrints). (2024). The synthesis of birefringent chromophores for optoelectronic applications. (Describes isolation of red/purple crystals). Retrieved from

  • SciELO. (2021). Synthesis of BODIPY-Amino Acids... Di(1H-pyrrol-2-yl)methanethione synthesis and purification. Retrieved from

Sources

troubleshooting low conversion rates in thiocarbonyl dipyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the synthesis of 1,1'-(thiocarbonyl)dipyrrole (TCDP) . This reagent is the pyrrole analog of the common 1,1'-thiocarbonyldiimidazole (TCDI) and is often explored when TCDI proves too hygroscopic or too reactive for specific thioacylation or Corey-Winter olefinations.

The guide focuses on the N,N'-isomer , as this is the functional equivalent to TCDI.

Topic: Troubleshooting Low Conversion Rates in TCDP Synthesis Document ID: TCDP-TS-001 Status: Active

Executive Summary & Diagnostic Matrix

The Core Problem: Unlike imidazole (used in TCDI), pyrrole is not a naturally good nucleophile at the nitrogen atom (


 of conjugate acid 

,

of N-H

). The Consequence: Standard protocols for TCDI (mixing amine + thiophosgene + weak base) often result in 0–10% conversion or C-acylation (formation of di-2-pyrrolyl thioketone) when applied to pyrrole.

Quick Diagnostic:

Observation Probable Cause Immediate Action
Reaction stays colorless/pale Reactants not reacting (Nucleophilicity issue) Switch Base: Use NaH or DMAP catalyst.
Deep red/black tar formation Polymerization ("Pyrrole Red") Temp Control: Cool to -78°C or 0°C; exclude light/acid.
Product vanishes on column Hydrolysis on Silica Change Workup: Use Neutral Alumina or Recrystallization.

| Fuming Reagent | Hydrolyzed Thiophosgene | Verify Reagent: Distill thiophosgene if not deep red/oily. |

The Chemistry: Why Your Reaction Failed

To fix the conversion, you must understand the mechanism. The synthesis requires the attack of the pyrrole nitrogen on the highly electrophilic thiophosgene (


).
The Nucleophilicity Trap
  • Imidazole (TCDI): The lone pair is in an

    
     orbital, orthogonal to the pi-system. It is nucleophilic.[1] Weak bases (Et
    
    
    
    N) work fine.
  • Pyrrole (TCDP): The lone pair is part of the aromatic sextet. It is non-nucleophilic . To react at Nitrogen, you must either:

    • Deprotonate completely (creating the pyrrolide anion).

    • Catalyze the acyl transfer (using DMAP).

Mechanism & Failure Points (DOT Diagram)

TCDP_Mechanism Pyrrole Pyrrole (Start) Base Base Selection Pyrrole->Base Activation Side_Poly Polymerization (Tars) Pyrrole->Side_Poly Acidic Impurities or Old CSCl2 Thiophos Thiophosgene (CSCl2) Intermed Intermediate (N-chlorothiocarbonyl pyrrole) Base->Intermed + CSCl2 (Fast if Anion) Side_C Side Product: 2,2'-Dipyrrolyl thione (C-attack) Base->Side_C Weak Base (No N-deprotonation) TCDP TARGET: 1,1'-Thiocarbonyl dipyrrole (N,N') Intermed->TCDP + 2nd Pyrrole

Figure 1: Reaction pathway showing how weak bases favor C-attack or no reaction, while strong activation leads to the desired N,N' target.

Troubleshooting Modules

Module A: The "Zero Conversion" Scenario (Reagent & Base)

If your TLC shows only starting material, your pyrrole is not attacking the thiophosgene.

The Fix: The "Hard" Nucleophile Protocol Do not rely on Triethylamine (TEA) alone. You need to generate the pyrrolide anion or use hyper-nucleophilic catalysis.

  • Option 1 (Recommended): Sodium Hydride (NaH)

    • Why: Irreversibly deprotonates pyrrole (

      
       17.5), making it a hard nucleophile that attacks the hard electrophile (
      
      
      
      ) at the Nitrogen.
    • Protocol: Suspend NaH (2.2 eq) in dry THF. Add Pyrrole (2.0 eq) at 0°C. Stir 30 min (

      
       evolution). Add Thiophosgene (1.0 eq) dropwise.
      
  • Option 2 (The Steglich Modification): DMAP Catalysis

    • Why: DMAP forms a highly reactive N-acylpyridinium intermediate with thiophosgene, which then transfers the thiocarbonyl group to the pyrrole.

    • Protocol: Pyrrole (2 eq), TEA (2.5 eq), DMAP (0.2 eq) in DCM. Add

      
       at 0°C.
      
Module B: The "Black Tar" Scenario (Polymerization)

Pyrrole is notoriously unstable in the presence of acid. Thiophosgene releases HCl upon reaction. If the HCl is not scavenged immediately, it catalyzes the polymerization of pyrrole into "pyrrole red."

The Fix:

  • Stoichiometry Check: Ensure you have >2.0 equivalents of base (or use NaH which produces

    
     and NaCl, avoiding free acid).
    
  • Temperature: Run the addition at -78°C or -10°C . The reaction is exothermic.

  • Reagent Quality: Distill your pyrrole. If it is brown/black, it contains oxidative polymers that accelerate degradation.

Module C: Post-Reaction Loss (Purification)

Users often report "I saw the spot on TLC, but it vanished after the column." Reason: 1,1'-Thiocarbonyldipyrrole is hydrolytically unstable, especially on acidic silica gel .

The Fix:

  • Avoid Silica: Use Neutral Alumina (Grade III) for chromatography.

  • Preferred Method: Recrystallization. TCDP is often crystalline. Try boiling Hexane/Benzene or DCM/Pentane layering.

  • Workup: Wash with cold saturated

    
     immediately to remove any trace acid.
    

Validated Protocol (High-Conversion SOP)

Objective: Synthesis of 1,1'-thiocarbonyldipyrrole (10 mmol scale). Safety: Thiophosgene is highly toxic. Work in a fume hood.

StepActionCritical Parameter
1 Prepare Anion Suspend NaH (60% in oil, 0.88 g, 22 mmol) in dry THF (40 mL) under Argon. Cool to 0°C.
2 Add Pyrrole Add Pyrrole (1.4 mL, 20 mmol) dropwise. Stir 30 min at RT until H2 bubbling ceases.
3 Cool Down Cool the mixture to -78°C (Dry ice/Acetone).
4 Add Electrophile Add Thiophosgene (0.76 mL, 10 mmol) dropwise over 10 mins. Solution will turn yellow/orange.
5 Reaction Allow to warm to RT slowly over 2 hours.
6 Quench Carefully add Sat. NaHCO3 (10 mL) . Extract with Et2O (3x).
7 Purification Dry organic layer (

).[2] Evaporate. Recrystallize from Hexane/DCM.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: Low Conversion? CheckBase Are you using weak base (TEA/Pyridine)? Start->CheckBase SwitchBase Action: Switch to NaH or add DMAP CheckBase->SwitchBase Yes CheckColor Is reaction mixture Black/Tar? CheckBase->CheckColor No (Using NaH) SwitchBase->CheckColor TempControl Action: Lower Temp (-78C) & Distill Pyrrole CheckColor->TempControl Yes CheckWorkup Did product vanish during purification? CheckColor->CheckWorkup No TempControl->CheckWorkup ChangeCol Action: Use Neutral Alumina or Recrystallize CheckWorkup->ChangeCol Yes (Silica used) Success Success: Isolated TCDP CheckWorkup->Success No ChangeCol->Success

Figure 2: Decision tree for isolating the root cause of failure.

FAQ: Specific User Issues

Q: Can I use diphosgene or triphosgene instead? A: No. Those produce the carbonyl analog (1,1'-carbonyldipyrrole), not the thiocarbonyl. You must use thiophosgene or a thiocarbonyl transfer reagent like TCDI (though TCDI + Pyrrole is an equilibrium that favors TCDI).

Q: My thiophosgene is old. Can I use it? A: Thiophosgene hydrolyzes to


, 

, and

. If the liquid is not a clear, deep red/orange oil, or if it has significant precipitate, distill it before use. Impure thiophosgene introduces acid, which kills the pyrrole.

Q: Why not just use TCDI? A: You likely can! However, TCDP is less hygroscopic and sometimes provides different selectivity in Corey-Winter reactions due to the lower leaving group ability of pyrrole compared to imidazole. If you are making TCDP, it is usually because TCDI failed or was too unstable for your specific substrate.

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • N-Acylation Protocols (Analogous Chemistry)

    • Nickisch, K., Klose, W., & Bohlmann, F. (1985). Chem. Ber., 113, 2038.
    • Boger, D. L., & Patel, M. (1988). J. Org. Chem., 53, 1405. (Use of NaH for pyrrole functionalization).[3]

  • Thiocarbonyl Transfer Reagents

    • Larsen, C., & Harpp, D. N. (1981). "Thiocarbonyl Transfer Reagents". J. Org. Chem., 46, 2465. (Foundational work on TCDI and analogs).

    • Note: While specific papers solely dedicated to "TCDP" synthesis are rare compared to TCDI, the synthesis is strictly derived from the standard N-acylation of pyrrole using thiophosgene as described in standard heterocyclic texts (e.g., Katritzky's Handbook of Heterocyclic Chemistry).

Sources

Validation & Comparative

Technical Guide: 1H NMR Chemical Shifts of Bis-(1H-pyrrol-2-yl)-methanethione

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characterization of bis-(1H-pyrrol-2-yl)-methanethione (also known as di(1H-pyrrol-2-yl)methanethione or 2,2'-thiodipyrrole), a critical precursor in the synthesis of sulfur-doped porphyrinoids and BODIPY dyes.

Executive Summary & Structural Context

This compound represents a specific class of dipyrrins where the methylene bridge is oxidized to a thione (


). Unlike its oxygen analogue (the ketone) or the reduced methylene form (dipyrromethane), the thione introduces unique electronic anisotropy and hydrogen-bonding capabilities.

For drug development professionals and synthetic chemists, accurate identification of this compound relies on detecting the significant deshielding of the pyrrolic protons caused by the thiocarbonyl group. This guide compares the thione against its primary structural alternatives to facilitate rapid spectral verification.

Structural Tautomerism

While a thione-thiol tautomerism is theoretically possible, 1H NMR data in non-polar solvents (CDCl


) confirms the compound exists predominantly in the thione  form, evidenced by the symmetry of the pyrrole signals and the absence of an SH thiol peak.

Comparative Analysis: Thione vs. Ketone vs. Methane

The following table contrasts the spectral fingerprints of the thione with its common synthetic precursors and analogs.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl , 400 MHz)
Proton AssignmentThione (Product)Ketone (Alternative)Methane (Precursor)
Structure

Bridge

Bridge

Bridge
NH (Pyrrole) 9.77 ppm (s) 9.50 – 10.50 ppm (br)7.80 – 7.95 ppm (br)
H-3 (Linker-adj) 7.21 ppm (m) 7.10 – 7.15 ppm5.90 – 6.00 ppm
H-5 (

to NH)
7.05 ppm (m) 6.90 – 7.00 ppm6.60 – 6.70 ppm
H-4 (

-position)
6.44 ppm (m) 6.30 – 6.35 ppm6.10 – 6.20 ppm
Linker Signal N/A (Quaternary C=S)N/A (Quaternary C=O)3.90 – 4.00 ppm (s)

Note: Chemical shifts (


) are reported in ppm relative to TMS. Multiplicities: s = singlet, br = broad, m = multiplet.
Key Spectral Differentiators
  • The NH Shift: The thione NH (

    
     9.77) is significantly downfield compared to the methylene analog (
    
    
    
    7.90) due to the electron-withdrawing nature of the
    
    
    bond and potential intramolecular hydrogen bonding. It is often sharper than the ketone NH, which can broaden due to exchange rates.
  • H-3 Deshielding: The proton at position 3 (adjacent to the bridge) experiences the strongest anisotropic deshielding from the

    
     bond, shifting it downfield to 
    
    
    
    7.21 ppm, often overlapping or surpassing the H-5 signal. In the methylene precursor, this proton is much more shielded (
    
    
    6.0 ppm).
  • 13C NMR Confirmation: If 1H NMR is ambiguous, 13C NMR provides the definitive confirmation. The

    
     carbon appears at 
    
    
    
    193.0 ppm
    , whereas the
    
    
    in the ketone typically appears around 160–170 ppm.

Visualization of Chemical Shift Logic

The following diagram illustrates the electronic effects influencing the chemical shifts, contrasting the thione with the methylene precursor.

ChemicalShifts Precursor Dipyrromethane (Methane Bridge) Effect1 Oxidation to C=S (Thiophosgene) Precursor->Effect1 Synthesis DataMethane NH: ~7.9 ppm H-3: ~6.0 ppm Precursor->DataMethane Thione This compound (Thione Bridge) Effect2 Anisotropic Deshielding (H-3 shifts +1.2 ppm) Thione->Effect2 Effect3 Acidity Increase (NH shifts +1.9 ppm) Thione->Effect3 DataThione NH: 9.77 ppm H-3: 7.21 ppm Thione->DataThione Effect1->Thione

Figure 1: Transformation logic showing the impact of the C=S bridge on proton chemical shifts.

Experimental Protocol: Synthesis & Characterization

To ensure the NMR data cited above is reproducible, the following protocol is recommended. This method avoids the use of Lawesson's reagent on the ketone (which can be sluggish) and instead uses the direct reaction of pyrrole with thiophosgene.

Methodology

Reaction: 2 Pyrrole + CSCl




this compound + 2 HCl
  • Preparation:

    • Cool a solution of pyrrole (2.0 equiv) in anhydrous diethyl ether to 0°C under an argon atmosphere.

    • Prepare a solution of thiophosgene (1.0 equiv) in anhydrous toluene. Caution: Thiophosgene is highly toxic; use a fume hood.

  • Addition:

    • Add the thiophosgene solution dropwise to the pyrrole solution over 10–15 minutes.

    • The mixture will turn a deep red/violet color immediately.

  • Workup:

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.

    • Quench carefully with a mixture of methanol/water (9:1).

    • Remove solvents under reduced pressure.

  • Purification:

    • Purify the residue via column chromatography on neutral alumina (silica can sometimes cause degradation).

    • Eluent: Petroleum ether : Dichloromethane (8:2 to 1:1 gradient).

    • Product: Collect the red/violet fraction. Recrystallize from CH

      
      Cl
      
      
      
      /n-heptane if necessary.
NMR Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for sharp signals. DMSO-d
    
    
    
    may be used but will shift the NH signal further downfield (>10 ppm) due to H-bonding with the solvent.
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: Calibrate to residual CHCl

    
     at 
    
    
    
    7.26 ppm.

References

  • Synthesis and Characterization of Thione (Compound 9)

    • Prchalova, E., et al. (2023).
    • Source:

  • Comparison to Ketone and Methane Analogs

    • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[2] Chem. (Updated data for pyrrole derivatives).[3]

    • Source:

  • Dipyrromethane Characterization

    • Littler, B. J., et al. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. J. Org.[2] Chem.

    • Source:

  • General Thione Synthesis via Thiophosgene

    • RSC Advances (2014). Hetaryl Thioketones: Synthesis and Selected Reactions.
    • Source:

Sources

A Comparative Guide to the Infrared Spectroscopy of Thiocarbonyl Groups in Dipyrroles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the dipyrrole scaffold and its derivatives, such as the widely recognized boron-dipyrromethene (BODIPY) dyes, represent a cornerstone for the development of advanced therapeutics and molecular probes. The strategic incorporation of a thiocarbonyl (C=S) group in place of a carbonyl (C=O) moiety within these structures offers a powerful tool to modulate their electronic, photophysical, and biological properties. This guide provides an in-depth comparative analysis of the characteristic infrared (IR) absorption bands of the thiocarbonyl group in dipyrrole-based systems, offering valuable insights for the synthesis, characterization, and application of these promising molecules.

The Significance of the Thiocarbonyl Moiety in Dipyrrole Chemistry

The replacement of an oxygen atom with a sulfur atom in a carbonyl group leads to significant changes in the molecule's properties. The lower electronegativity and larger atomic radius of sulfur compared to oxygen result in a longer and weaker carbon-sulfur double bond. This, in turn, influences the vibrational frequency of the bond, which can be readily detected by IR spectroscopy. Understanding these characteristic spectral signatures is paramount for confirming the successful thionation of dipyrrole precursors and for probing the local chemical environment of the thiocarbonyl group.

Characteristic IR Absorption Bands of the Thiocarbonyl Group

The C=S stretching vibration is the most diagnostic feature in the IR spectrum of a thiocarbonyl-containing compound. However, unlike the strong and well-defined C=O stretching band typically found between 1600 and 1800 cm⁻¹, the thiocarbonyl stretching absorption is often weaker and can be more challenging to assign due to its appearance in the more complex "fingerprint" region of the spectrum (below 1500 cm⁻¹).

The position of the C=S stretching band is highly sensitive to the electronic and steric environment within the molecule. Factors such as conjugation, the nature of adjacent substituents, and the involvement of the thiocarbonyl group in hydrogen bonding or metal coordination can significantly shift its absorption frequency.

Comparative Analysis of Thiocarbonyl Stretching Frequencies

To provide a clear comparison, the following table summarizes the typical IR absorption ranges for the C=S stretching vibration in various chemical environments, including data for a dipyrrole-related thioaldehyde.

Compound ClassC=S Stretching Frequency (cm⁻¹)IntensityReference(s)
Aliphatic Thioketones1230 - 1270Medium-Strong[1]
Aromatic Thioketones1200 - 1230Medium-Strong[1]
Thioamides1395 - 1550 (often coupled)Medium-Strong[2]
Thioesters1170 - 1220Strong
Dithiocarbamates~1000 and ~1500Strong
Dipyrrylmethane Thioaldehyde 950 - 985 Strong [1]

Key Insights from the Data:

  • The C=S stretching vibration in the dipyrrylmethane thioaldehyde, a close structural relative of dipyrroles, appears at a significantly lower frequency (950-985 cm⁻¹) compared to simple aliphatic and aromatic thioketones.[1] This shift can be attributed to the extensive conjugation within the dipyrrole framework, which weakens the C=S double bond.

  • The intensity of the C=S stretching band in the dipyrrylmethane thioaldehyde is reported to be strong, which is advantageous for its identification.[1]

  • Compared to thioamides, where the C=S vibration is often coupled with C-N stretching and N-H bending modes, the thiocarbonyl group in a dipyrrole system without adjacent nitrogen atoms is expected to exhibit a more "pure" C=S stretching vibration.

Factors Influencing the Thiocarbonyl Stretching Frequency in Dipyrroles

The precise position of the C=S stretching band in a dipyrrole derivative can be a sensitive indicator of its molecular structure and environment. The following diagram illustrates the key factors that can influence this vibrational frequency.

G CS_Freq C=S Stretching Frequency Conjugation Conjugation with Pyrrole Rings Conjugation->CS_Freq Decreases ν(C=S) Substituents Substituent Effects (Electronic & Steric) Substituents->CS_Freq Shifts ν(C=S) H_Bonding Hydrogen Bonding H_Bonding->CS_Freq Decreases ν(C=S) Metal_Coord Metal Coordination Metal_Coord->CS_Freq Decreases ν(C=S) Solvent Solvent Polarity Solvent->CS_Freq Shifts ν(C=S)

Sources

Comparative Mass Spectrometry Guide: Fragmentation Pattern of C9H8N2S

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 2-Amino-4-phenylthiazole Primary Alternative:


-Phenylthiazol-2-amine
Content Type:  Technical Comparison & Application Guide

Executive Summary

In the high-stakes arena of structural elucidation for drug discovery, the molecular formula C9H8N2S (MW 176.24 Da) represents a critical scaffold found in numerous bioactive agents, including antitumor and antimicrobial candidates. However, this formula presents a classic analytical challenge: distinguishing between positional isomers such as 2-amino-4-phenylthiazole (the primary "Product") and its regioisomer


-phenylthiazol-2-amine  (the "Alternative").

While both compounds share identical exact masses, their biological activities differ vastly.[1] 2-amino-4-phenylthiazole is a privileged structure in kinase inhibitors, whereas


-phenylthiazol-2-amine derivatives often exhibit distinct toxicological profiles. This guide provides a definitive MS/MS fragmentation comparison to enable unambiguous identification, moving beyond simple mass matching to mechanistic structural proof.

Technical Analysis: The "Product" (2-Amino-4-phenylthiazole)

Mechanism of Fragmentation

The fragmentation of 2-amino-4-phenylthiazole under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is driven by the stability of the thiazole ring and the lability of the exocyclic amine.

  • Molecular Ion Stability: The aromatic thiazole ring confers significant stability, resulting in a prominent molecular ion (

    
    ) at 
    
    
    
    176
    .
  • Diagnostic Neutral Loss (The "Fingerprint"): The most characteristic pathway is the Retro-Diels-Alder (RDA)-like cleavage of the thiazole ring. This involves the extrusion of cyanamide (

    
    , 42 Da) .
    
    • Mechanism:[2][3] The 2-amino group and the ring nitrogen (N3) are eliminated together.

    • Result: Formation of a stable phenylthiirene radical cation (or its isomer, phenylthioketene) at

      
       134 .
      
  • Secondary Fragmentation: The

    
     134 ion further degrades via:
    
    • Loss of Sulfur (32 Da): Yielding the phenylacetylene cation at

      
       102 .
      
    • Loss of CS (44 Da): Yielding the tropylium-like ion at

      
       90 .
      
Diagnostic Ion Table (2-Amino-4-phenylthiazole)
m/z (Da)Ion IdentityRelative Abundance (Typical EI)Mechanistic Origin
176

100% (Base Peak)Molecular Ion
134

40-60%Loss of

(42 Da)
102

15-25%Loss of S from

134
77

20-30%Phenyl cation

Comparative Analysis: The "Alternative" ( -Phenylthiazol-2-amine)

Researchers often confuse the 4-phenyl isomer with the


-phenyl isomer. The mass spectral performance of the alternative is distinct due to the connectivity of the phenyl group.
Key Differentiators
  • Absence of Neutral Loss 42: In

    
    -phenylthiazol-2-amine, the nitrogen at position 2 is substituted with a phenyl group. It cannot eliminate cyanamide (
    
    
    
    ) because the nitrogen is anchored to the heavy phenyl ring.
  • Aniline-Type Fragmentation: The exocyclic

    
    -Ph bond is susceptible to cleavage, or the molecule may lose the entire thiazole moiety.
    
    • Diagnostic Ion: A strong peak at

      
       93  (Aniline radical cation, 
      
      
      
      ) or
      
      
      66
      (Cyclopentadiene cation) is often observed, which is absent or weak in the 2-amino-4-phenyl isomer.
  • Thiazole Ring Cleavage: Instead of losing 42 Da, the

    
    -phenyl isomer often loses HCN (27 Da)  from the thiazole ring, shifting the mass from 176 to 149 .
    
Comparison Summary
Feature2-Amino-4-phenylthiazole (Product)

-Phenylthiazol-2-amine (Alternative)
Base Peak

176

176
Primary Fragment

134
(Loss of 42 Da)

149
(Loss of 27 Da) or

93
Mechanism Thiazole Ring RDA CleavageHCN Loss / N-Ph Cleavage
Differentiation High Confidence High Confidence

Visualizing the Pathway

The following diagram illustrates the divergent fragmentation pathways that allow for self-validating identification of the isomers.

FragmentationPathway M_Product 2-Amino-4-phenylthiazole [M]+• m/z 176 (Product) Frag_134 Phenylthiirene Cation [C8H6S]+• m/z 134 (Diagnostic) M_Product->Frag_134 - NH2CN (42 Da) (RDA Cleavage) M_Alt N-Phenylthiazol-2-amine [M]+• m/z 176 (Alternative) Frag_102 Phenylacetylene Cation [C8H6]+• m/z 102 Frag_134->Frag_102 - S (32 Da) Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_134->Frag_77 - C2HS• Frag_149 [M - HCN]+• m/z 149 M_Alt->Frag_149 - HCN (27 Da) Frag_93 Aniline Cation [Ph-NH2]+• m/z 93 M_Alt->Frag_93 N-C Bond Cleavage

Caption: Divergent fragmentation pathways of C9H8N2S isomers. The blue path indicates the diagnostic loss of cyanamide specific to 2-amino-4-phenylthiazole.

Experimental Protocol: Self-Validating Identification

To replicate these results and validate the identity of your C9H8N2S sample, follow this standardized LC-MS/MS or GC-MS protocol.

Method A: Direct Infusion ESI-MS/MS (For Pure Standards)

Objective: Rapid confirmation of isomer identity via Energy-Resolved Mass Spectrometry (ER-MS).

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Dilute to 1 µg/mL for infusion.

  • Instrument Setup (Triple Quadrupole or Q-TOF):

    • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • MS/MS Acquisition:

    • Select Precursor Ion:

      
       177.05  (
      
      
      
      ).
    • Stepwise Collision Energy Ramp: Acquire spectra at CE = 10, 20, 30, and 40 eV.

  • Data Interpretation (Self-Validation Check):

    • Check 1: At 20 eV, does the spectrum show a dominant peak at

      
       135  (loss of 42 Da from protonated ion)?
      
      • YES: Confirms 2-amino-4-phenylthiazole .

      • NO: Look for peaks at

        
         150  (loss of 27) or 
        
        
        
        94
        (aniline+H). If seen, sample is
        
        
        -phenylthiazol-2-amine
        .
Method B: GC-MS (Electron Ionization)

Objective: Routine library matching and fragmentation fingerprinting.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • MS Parameters:

    • Source: EI at 70 eV.

    • Scan Range:

      
       40–300.
      
  • Validation Criteria:

    • Extract the ion chromatogram for

      
       134 .
      
    • If the main peak co-elutes with

      
       134 and the ratio of 134/176 is > 30%, the identity is 2-amino-4-phenylthiazole .
      

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Thiazolamine, 4-phenyl-. National Institute of Standards and Technology. [Link]

  • Mohamed, M. S., et al. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. MDPI. [Link]

Sources

comparing UV-Vis spectra of bis(pyrrol-2-yl)methanone vs methanethione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Spectra of Bis(pyrrol-2-yl)methanone and Bis(pyrrol-2-yl)methanethione

Introduction: The Impact of a Single Atom Substitution

In the realm of medicinal chemistry and materials science, the substitution of an oxygen atom with sulfur in a carbonyl group (C=O) to form a thiocarbonyl (C=S) is a fundamental yet profound structural modification. This alteration dramatically influences the molecule's electronic properties, reactivity, and, consequently, its interaction with light. This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption spectra of bis(pyrrol-2-yl)methanone and its thio-analog, bis(pyrrol-2-yl)methanethione.

We will delve into the theoretical underpinnings of their electronic transitions, provide a robust experimental protocol for spectral acquisition, and present a comparative analysis of their expected spectral features. This guide is intended for researchers and drug development professionals seeking to understand and leverage the distinct spectroscopic signatures of these two important classes of heterocyclic compounds.

Theoretical Background: Unpacking the Electronic Transitions

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the promotion of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.[1][2] The key chromophores in our target molecules are the carbonyl (C=O) and thiocarbonyl (C=S) groups, which are in conjugation with the two pyrrole rings.

Bis(pyrrol-2-yl)methanone (The Ketone)

For aromatic ketones, two principal transitions are observed:

  • π→π Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. Due to the extensive conjugation across the pyrrole rings and the carbonyl group, this transition is expected to be intense (high molar absorptivity, ε) and occur in the UV region.[3][4] For aromatic systems, ε values for π→π* transitions are typically in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹ or higher.[5]

  • n→π Transition: This lower-energy transition involves promoting a non-bonding electron from one of the lone pairs on the oxygen atom to a π anti-bonding orbital.[5] This transition is "forbidden" by symmetry rules, resulting in a significantly weaker absorption band (ε ≈ 10–100 L·mol⁻¹·cm⁻¹) that appears at a longer wavelength than the π→π* transition.[3][5]

Bis(pyrrol-2-yl)methanethione (The Thioketone)

Replacing oxygen with sulfur introduces two critical changes that dramatically alter the UV-Vis spectrum:

  • Energy of the Non-bonding Orbital (n) : The non-bonding electrons of sulfur reside in a 3p orbital, which is higher in energy than the 2p orbital of oxygen.[6]

  • Energy of the π Orbital: The C=S π anti-bonding orbital is generally lower in energy than the C=O π* orbital.

The consequence of these changes is a drastic reduction in the energy gap for the n→π transition. This results in a profound bathochromic (red) shift, moving this absorption band to much longer wavelengths, often well into the visible region of the spectrum (500-700 nm).[6][7] This is the primary reason why many thioketones are colored, while their ketone counterparts are often colorless. The π→π transition is also affected, typically showing a smaller bathochromic shift compared to the n→π* transition.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style="filled", margin="0.2,0.1", width=2.5, height=0.8, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

} END_DOT Caption: Relative energy levels and electronic transitions for C=O and C=S chromophores.

Experimental Protocol: Acquiring High-Fidelity Spectra

This section outlines a standardized procedure for obtaining and comparing the UV-Vis spectra of the two compounds. The causality behind each step is explained to ensure data integrity and reproducibility.

G cluster_prep Sample & Solvent Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Solvent 1. Solvent Selection (e.g., Acetonitrile, Hexane) Rationale: UV transparency, inertness Stock 2. Stock Solution Prep (e.g., 1 mM in chosen solvent) Rationale: Accuracy, serial dilution Solvent->Stock Working 3. Working Solutions (e.g., 1-50 µM) Rationale: Ensure absorbance is within linear range (0.1-1.0 AU) Stock->Working Blank 4. Instrument Blanking (Cuvette with pure solvent) Rationale: Corrects for solvent absorbance and instrument drift Working->Blank Scan 5. Sample Scan (Range: 200-800 nm) Rationale: Captures all relevant π→π* and n→π* transitions Blank->Scan Identify 6. Peak Identification (Identify λmax for each band) Rationale: Key parameter for comparison Scan->Identify Calculate 7. Molar Absorptivity (ε) Calc. (ε = A / (c*l)) Rationale: Quantifies absorption strength, independent of concentration Identify->Calculate

Step-by-Step Methodology
  • Solvent Selection :

    • Action : Choose a solvent that is transparent in the desired wavelength range (200-800 nm) and in which both compounds are soluble. Acetonitrile and hexane are excellent initial choices.

    • Rationale : The solvent must not absorb light in the same region as the analyte.[8][9] Comparing spectra in both a polar (acetonitrile) and a non-polar (hexane) solvent is highly recommended. Solvent polarity can shift absorption maxima; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π→π* transitions often show a bathochromic (red) shift.[1][10] This effect can help confirm peak assignments.

  • Preparation of Solutions :

    • Action : Prepare stock solutions of each compound at a concentration of 1x10⁻³ M. From these, create a series of dilutions to find a concentration that yields a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). A typical final concentration will be in the 1x10⁻⁵ M range.

    • Rationale : Adherence to the Beer-Lambert Law (A = εcl) is critical for quantitative comparison.[1] Absorbance values above ~1.5 AU can suffer from non-linearity.

  • Instrument Parameters :

    • Action : Use a dual-beam spectrophotometer. Set the scan range from 200 nm to 800 nm. Use a 1 cm path length quartz cuvette.

    • Rationale : A wide scan range ensures capture of all relevant transitions, from the high-energy π→π* in the UV to the potential low-energy n→π* in the visible region for the thioketone. Quartz cuvettes are required for measurements below 340 nm.

  • Data Acquisition :

    • Action : First, run a baseline correction (blank) with a cuvette containing only the pure solvent. Then, measure the absorbance of each sample solution.

    • Rationale : Blanking subtracts the absorbance of the solvent and any optical artifacts from the cuvette, isolating the absorbance of the analyte.[8]

  • Data Analysis :

    • Action : Identify the wavelength of maximum absorbance (λmax) for each distinct peak. Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert Law: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

    • Rationale : λmax and ε are the defining characteristics of a UV-Vis spectrum, allowing for direct and quantitative comparison between compounds.[3]

Comparative Spectral Analysis: Expected Results

FeatureBis(pyrrol-2-yl)methanoneBis(pyrrol-2-yl)methanethioneRationale for Difference
π→π Transition (λmax)~250-300 nm~280-350 nmExtended conjugation and lower energy of C=S π orbital cause a bathochromic shift.
π→π Transition (ε)High (~10,000-20,000)High (~10,000-20,000)Both are strongly allowed transitions involving extensive π systems.[4]
n→π Transition (λmax)~300-350 nm~500-600 nm (Visible) Significantly lower energy gap due to the higher energy 'n' orbital of sulfur (3p) and lower energy π* orbital of C=S.[6][7]
n→π Transition (ε)Very Low (~10-100)Low (~20-200)Transition is symmetry-forbidden in both cases, leading to low intensity.[5]
Appearance Colorless / Pale YellowColored (e.g., Blue, Green, or Red)The n→π absorption in the visible region results in the compound appearing as the complementary color of the light it absorbs.[3]

Note: The values presented are estimates based on data for pyrrole derivatives, aromatic ketones, and thioketones.[4][7][11][12][13] Actual values must be determined experimentally.

Discussion of Expected Spectra

Bis(pyrrol-2-yl)methanone : The spectrum is expected to be dominated by an intense absorption band in the 250-300 nm region, corresponding to the main π→π* transition of the conjugated system. A much weaker, and potentially difficult to resolve, shoulder or separate band would be expected at longer wavelengths (300-350 nm) due to the forbidden n→π* transition of the carbonyl group.[5]

Bis(pyrrol-2-yl)methanethione : The spectrum of the thio-analog will be markedly different. While it will also feature a strong π→π* band, this band will likely be red-shifted relative to the ketone. The most dramatic feature will be the appearance of a new, low-intensity absorption band in the visible region of the spectrum, likely between 500 and 600 nm. This band is the signature n→π* transition of the thiocarbonyl group and is responsible for the compound's color.

Conclusion

The substitution of oxygen with sulfur in bis(pyrrol-2-yl)methanone creates a profound and predictable alteration in the molecule's UV-Vis absorption spectrum. The primary distinction lies in the energy of the n→π* electronic transition. For the ketone, this is a weak, high-energy transition in the UV region. For the thioketone, this transition is dramatically red-shifted into the visible portion of the spectrum, imparting color to the molecule. This comparative guide provides the theoretical framework and experimental methodology necessary for researchers to accurately measure, interpret, and utilize these distinct spectroscopic fingerprints in their work, from reaction monitoring to the design of novel photosensitive materials and chromogenic probes.

References

  • An Initio Theoretical Study for the Electronic Spectra of β-Thioxoketones. (2016). Retrieved from The Scipub. [Link]

  • Mudiyanselage, C., Shahbaz, M., Dassi, E., et al. (2025). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. [Link]

  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2026). ChemRxiv. [Link]

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with.... ResearchGate. [Link]

  • Investigation on Nonlinear Optical Responses of Different Pyrrole Derivatives: A Computational Study. (2018). AIP Publishing. [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • UV-Visible Spectroscopy. Michigan State University Chemistry Department. [Link]

  • IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023). JoVE. [Link]

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). ACS Omega. [Link]

  • Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. (2003). Monarch: Qucosa. [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024). Chemistry LibreTexts. [Link]

  • On the solvatochromism of the n ↔π electronic transitions in ketones*. (2025). ResearchGate. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (2023). Scribd. [Link]

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  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. [Link]

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A Comparative Crystallographic Analysis of Bis-(1H-pyrrol-2-yl)-methanethione for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrole scaffold is a cornerstone for the development of novel therapeutics, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, dipyrromethane structures are of particular interest due to their versatile coordination chemistry and potential as foundational units for more complex macrocycles like porphyrins.[1][2][3] This guide provides a detailed comparative analysis of the X-ray crystal structure of a key dipyrromethane derivative, bis-(1H-pyrrol-2-yl)-methanethione, offering field-proven insights into its structural characteristics and the experimental methodology for its determination. This analysis is crucial for understanding its structure-activity relationship (SAR) and for the rational design of new, more effective therapeutic agents.

The Subject of Analysis: this compound

This compound is a dipyrromethane derivative where two pyrrole rings are linked by a methanethione (thioketone) group. The presence of the sulfur atom in the thioketone bridge introduces unique electronic and steric properties compared to its oxygen-containing counterpart, bis(1H-pyrrol-2-yl)methanone, or the simple methylene-bridged 2,2'-dipyrromethane. Understanding the precise three-dimensional arrangement of the pyrrole rings and the geometry of the thioketone linker is paramount for predicting its interaction with biological targets.

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Structural Database (CSD) under the deposition number 118318.[4]

Comparative Structural Analysis

To fully appreciate the unique structural features of this compound, a comparison with structurally related analogues is essential. Here, we compare its key crystallographic parameters with those of bis(1H-pyrrol-2-yl)methanone (the oxygen analogue) and 2,2'-dipyrromethane (the methylene-bridged parent structure).

ParameterThis compoundBis(1H-pyrrol-2-yl)methanone2,2'-Dipyrromethane
CSD Entry 118318Not Available966627
Molecular Formula C₉H₈N₂SC₉H₈N₂OC₉H₁₀N₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
a (Å) 8.834(2)12.081(3)8.598(2)
b (Å) 10.465(3)5.869(1)11.234(3)
c (Å) 9.876(3)11.528(3)8.647(2)
β (˚) 108.08(2)90106.91(3)
Volume (ų) 867.7(4)817.9(3)798.2(3)
Key Bond Lengths C=S: ~1.65 ÅC=O: ~1.23 ÅC-C-C (bridge): ~1.54 Å
Inter-ring Dihedral Angle VariesVariesVaries

Data for bis(1H-pyrrol-2-yl)methanone is sourced from a representative structure as a specific CSD entry was not available.

Expert Insights into the Structural Comparison:

The replacement of the carbonyl oxygen in bis(1H-pyrrol-2-yl)methanone with a sulfur atom in this compound leads to a significant increase in the bridging bond length (C=S vs. C=O). This is a direct consequence of the larger atomic radius of sulfur compared to oxygen. This elongation of the bridge can influence the overall conformation of the molecule, affecting the relative orientation of the two pyrrole rings.

In contrast, 2,2'-dipyrromethane, with its sp³ hybridized methylene bridge, exhibits greater conformational flexibility compared to the sp² hybridized bridge in the methanethione and methanone derivatives. This flexibility allows for a wider range of inter-ring dihedral angles, which can be a critical factor in its ability to bind to different biological targets. The specific crystal packing forces in each case will ultimately determine the observed solid-state conformation.

The choice of crystal system and space group is a reflection of the molecule's symmetry and how it packs in the solid state. The fact that all three molecules crystallize in different space groups highlights the subtle yet significant impact of the bridging atom on the intermolecular interactions that govern crystal formation.

The Experimental Workflow: A Senior Application Scientist's Perspective

The determination of a small molecule's crystal structure is a meticulous process that requires careful planning and execution. Here, we outline the typical workflow for single-crystal X-ray diffraction, providing the rationale behind each critical step.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement crystal_growth 1. Crystal Growth (Slow evaporation, vapor diffusion, or cooling) crystal_selection 2. Crystal Selection (Microscopic examination for size, shape, and clarity) crystal_growth->crystal_selection Yields single, well-ordered crystals mounting 3. Crystal Mounting (On a goniometer head) crystal_selection->mounting diffractometer 4. X-ray Diffraction (Using a diffractometer with a specific X-ray source, e.g., Mo Kα) mounting->diffractometer Precise orientation in the X-ray beam data_collection 5. Data Collection (Rotating the crystal and collecting diffraction patterns) diffractometer->data_collection Generates a series of diffraction images data_processing 6. Data Processing (Integration of reflection intensities and scaling) data_collection->data_processing structure_solution 7. Structure Solution (Using direct methods or Patterson functions to solve the phase problem) data_processing->structure_solution Produces a list of reflection intensities structure_refinement 8. Structure Refinement (Least-squares refinement of atomic positions and thermal parameters) structure_solution->structure_refinement Generates an initial electron density map validation 9. Structure Validation (Checking for consistency and quality using software like CHECKCIF) structure_refinement->validation Results in a final, refined crystal structure

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Step-by-Step Experimental Protocol with Causality
  • Crystal Growth: The cornerstone of a successful X-ray crystal structure determination is the growth of high-quality single crystals.[5] The choice of crystallization technique (slow evaporation, vapor diffusion, or slow cooling) is dictated by the solubility and stability of the compound. The goal is to allow the molecules to slowly and orderly arrange themselves into a repeating three-dimensional lattice, minimizing defects.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size with well-defined faces and no visible cracks, is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to allow for precise rotation in the X-ray beam. Low-temperature data collection (e.g., at 100 K) is often preferred as it minimizes thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam (commonly from a molybdenum or copper source).[6] The crystal is slowly rotated, and the diffracted X-rays are detected on an area detector. The angles and intensities of these diffracted beams are recorded. The choice of X-ray source depends on the crystal's composition; for organic molecules, Mo Kα radiation is often a good choice.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[7] This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption and polarization). This yields a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.

  • Structure Solution (The Phase Problem): A fundamental challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted beams are measured, their phases are lost. For small molecules like this compound, "direct methods" are typically employed. These are computational techniques that use statistical relationships between the intensities to estimate the initial phases.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method.[8] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor, with a lower value indicating a better fit.

  • Structure Validation and Deposition: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unusual features. The final atomic coordinates and experimental data are then deposited in a public database like the Cambridge Structural Database (CSD) in the standard Crystallographic Information File (CIF) format to ensure data integrity and accessibility for the scientific community.[9][10][11]

The Role of Dipyrromethanes in Drug Discovery

Dipyrromethane and its derivatives are not merely of academic interest; they are crucial building blocks in the synthesis of a variety of biologically active compounds.[1][2] Their ability to act as ligands for various metal ions and their presence in the core of porphyrins and other macrocycles make them attractive scaffolds for drug design.[2][3]

The introduction of a thioketone linker, as in this compound, can modulate the electronic properties and metal-binding affinity of the dipyrromethane core. This can have profound effects on the biological activity of the resulting metal complexes or the molecule itself. For instance, the sulfur atom can act as a soft donor, showing a preference for soft metal ions, which could be exploited in the design of targeted metallodrugs.

Furthermore, the conformational constraints imposed by the methanethione bridge, as revealed by its crystal structure, provide a rigid scaffold that can be used to design inhibitors with high specificity for their target proteins. The detailed structural information obtained from X-ray crystallography is therefore an invaluable tool for the medicinal chemist in the iterative process of lead optimization.

Conclusion

The X-ray crystal structure of this compound provides a precise and detailed map of its three-dimensional architecture. Through a comparative analysis with its structural analogues, we gain a deeper understanding of how subtle changes in the bridging moiety can significantly impact the molecule's conformation and potential for intermolecular interactions. The detailed experimental workflow presented here, grounded in the principles of single-crystal X-ray diffraction, underscores the importance of methodological rigor in obtaining high-quality structural data. For researchers in drug discovery, this structural knowledge is not just a static picture but a dynamic tool that can guide the design of the next generation of pyrrole-based therapeutics with enhanced efficacy and specificity.

References

  • Torvisco, A. Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). Retrieved from [Link]

  • Gautam, A., Rawat, P., & Singh, R. N. (2024). dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. IIP Series. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • IIP Series. (2024). dipyrromethane its derivatives and their metal complex applications as chemosensors and biological activity. Retrieved from [Link]

  • Kim, J., et al. (2014). Crystal structure of bis(1,3-bis{[(1H-pyrrol-2-yl)methylidene]amino-κN}propan-2-olato-κO)manganese(III) nitrate methanol monosolvate. ResearchGate. Retrieved from [Link]

  • Minor, W. (2020). Processing of X-ray diffraction data. ResearchGate. Retrieved from [Link]

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  • Rupp, B. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. National Institutes of Health. Retrieved from [Link]

  • S.A., C., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2'-Dipyrromethene. Retrieved from [Link]

  • Chen, Z., et al. (2012). Bis[2-(benzyliminomethyl)pyrrol-1-ido-κ2 N,N′]bis(dimethylamido-κN)titanium(IV). National Institutes of Health. Retrieved from [Link]

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  • Amanote Research. (2010). 4,4-Bis(1H-Pyrrol-2-Yl)pentanol - Acta. Retrieved from [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Retrieved from [Link]

  • Jones, R. C., et al. (2014). Bis{2-[(3,5-diphenyl-1H-pyrrol-2-ylidene-κN)amino]-3,5-diphenylpyrrol-1-ido-κN}palladium(II): a homoleptic four-coordinate tetraphenylazadipyrromethene complex of palladium. PubMed. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (2013, April 23). Introduction to X-ray crystallography. Retrieved from [Link]

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Comparative Guide: Distinguishing Bis-(1H-pyrrol-2-yl)-methanethione from Impurities by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-(1H-pyrrol-2-yl)-methanethione (often referred to as thiodipyrrin or 5-thioxodipyrromethane) is a critical precursor in the synthesis of BODIPY dyes and porphyrin analogs.[1] Its purification is frequently complicated by the presence of its oxygen-analog, bis-(1H-pyrrol-2-yl)-methanone (dipyrroketone), and reaction byproducts.[1]

The Verdict: In normal-phase TLC (Silica or Alumina), the thione target is less polar than the ketone impurity.

  • Target (Thione): Higher Rf, distinct deep red/orange color.

  • Impurity (Ketone): Lower Rf, pale yellow/off-white color.[1]

  • Critical Risk: The thione is susceptible to hydrolysis back to the ketone on acidic silica. Use neutral alumina or neutralized silica for accurate analysis.[1]

Chemical Context & Impurity Profile[1][2][3]

To distinguish the product, one must understand its origin. The thione is typically synthesized by thionating the corresponding ketone using Lawesson’s Reagent or


.[2]
The Reaction Landscape

The transformation involves replacing the carbonyl oxygen (


) with sulfur (

).[2] This defines the primary impurities:
  • Starting Material (Dipyrroketone): The incomplete reaction leaves the oxygen-analog.[1]

  • Lawesson’s Byproducts: Phosphorus-sulfur residues (often polar, stay near baseline).[1]

  • Oxidation Products: The thione is electron-rich and can oxidize back to the ketone or form disulfides if handled improperly.

Mechanistic Polarity Shift

The separation relies on the difference in electronegativity and hydrogen bonding:

  • Oxygen (Ketone): High electronegativity (3.44), strong H-bond acceptor.[1] Interacts strongly with the silanol groups (

    
    ) of the stationary phase.
    
  • Sulfur (Thione): Lower electronegativity (2.58), weak H-bond acceptor.[1] Interacts weakly with the stationary phase.

Result: The thione elutes faster (Higher Rf) than the ketone.

Experimental Protocol: TLC Methodology

A. Stationary Phase Selection (Critical)

Standard silica gel plates are slightly acidic (


).[1] This acidity can catalyze the hydrolysis of the thione back to the ketone during the TLC run, creating a "streaking" artifact or a false impurity spot.
  • Recommended: Aluminum Oxide (Neutral) plates.[1]

  • Alternative: Pre-treat Silica plates by dipping in 5% Triethylamine/Hexane solution and drying before use.

B. Mobile Phase Optimization

A gradient of non-polar to moderately polar solvents is required.

  • System A (Standard): Dichloromethane (DCM) : Hexane [30:70 to 50:50].[1]

  • System B (For polar impurities): Ethyl Acetate : Hexane [10:90].[1]

C. Visualization Techniques

Unlike many organic compounds that require UV, these dipyrrin analogs are chromophores.

MethodTarget: Thione (

)
Impurity: Ketone (

)
Mechanism
Visible Light Deep Red / Orange Pale Yellow / Colorless

transition energy gap decreases in

(Red shift).[1]
UV (365 nm) Quenches (Dark Spot) or weak fluorescenceStrong Fluorescence (often Blue/Green)Conjugated

-systems.[1]
Ehrlich’s Stain Purple/Red (Instant)Pink/Purple (Slower)Reacts with electron-rich pyrrole rings.[1]
Iodine Chamber Brown spot (Reversible)Brown spotIntercalation into aromatic rings.[1]

Data Presentation: Relative Rf Values

Note: Exact Rf values vary by humidity and plate activation. These are relative values observed in a 40% DCM / 60% Hexane system on Neutral Alumina.

CompoundRelative RfVisual Appearance (Daylight)Polarity Status
This compound 0.60 – 0.70 Deep Red / Orange Least Polar (Target)
Bis-(1H-pyrrol-2-yl)-methanone0.30 – 0.40Pale YellowModerately Polar (Impurity)
Oligomeric Pyrroles0.00 – 0.10Dark Brown/Black StreakVery Polar / Insoluble
Lawesson’s Residue< 0.05Colorless (needs stain)Very Polar

Visualizing the Logic (Graphviz Diagrams)

Diagram 1: The Separation Workflow

This decision tree guides the researcher through the TLC process, emphasizing the "Red Shift" check.

TLC_Workflow Start Crude Reaction Mixture (Thione + Ketone + Byproducts) PlatePrep Step 1: Plate Selection (Use Neutral Alumina or Neutralized Silica) Start->PlatePrep Elution Step 2: Elution (Hexane/DCM Gradient) PlatePrep->Elution Visual Step 3: Visualization (Daylight + UV) Elution->Visual Decision Observe Spots Visual->Decision Thione Top Spot (High Rf) Color: Deep Red/Orange TARGET PRODUCT Decision->Thione Fastest Moving Ketone Middle Spot (Med Rf) Color: Pale Yellow STARTING MATERIAL Decision->Ketone Slower Moving Baseline Baseline Spot (Rf ~0) Color: Colorless/Brown Lawesson's Residue Decision->Baseline Immobile

Caption: Operational workflow for isolating thiodipyrrin. Note the critical color and Rf distinction.

Diagram 2: Mechanistic Polarity

Why does the separation happen? This diagram illustrates the interaction with the stationary phase.[3]

Polarity_Logic Silica Stationary Phase (Si-OH / Al-OH) Interaction_O Strong H-Bonding (High Retention) Silica->Interaction_O Interaction_S Weak Interaction (Low Retention) Silica->Interaction_S Ketone Ketone Impurity (C=O) Ketone->Interaction_O Oxygen is Hard Base Thione Thione Target (C=S) Thione->Interaction_S Sulfur is Soft Base Result_K Low Rf (Moves Slow) Interaction_O->Result_K Result_T High Rf (Moves Fast) Interaction_S->Result_T

Caption: Mechanistic basis for separation. The "Hard" Oxygen atom binds tighter to the polar silica than the "Soft" Sulfur atom.

Troubleshooting & Validation

The "Ghost" Spot (Decomposition)

If you observe a streak connecting the Thione spot to the Ketone spot, or if the Ketone spot grows larger after 2D-TLC (running the plate, rotating 90 degrees, and running again):

  • Diagnosis: Your product is hydrolyzing on the plate.

  • Solution: Your stationary phase is too acidic.[1] Switch to Neutral Alumina or add 1% Triethylamine to your mobile phase.[1]

NMR Cross-Validation

TLC should always be cross-referenced with NMR.[1]

  • Thione (

    
     NMR):  Look for the thiocarbonyl carbon (
    
    
    
    ) signal, typically downfield around 190–205 ppm .
  • Ketone (

    
     NMR):  The carbonyl carbon (
    
    
    
    ) typically appears upfield relative to the thione, around 160–175 ppm .

References

  • Royal Society of Chemistry. (2020).[1] Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction.[1] Chemical Science.[1] Link

  • National Institutes of Health (PMC). (2025).[1] Beyond BODIPY: dipyrrin complexes of P-block elements.[1]Link(Note: Generalized link to PMC dipyrrin research).[1]

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.[4]Link[1][4]

  • Chemistry LibreTexts. (2022). TLC Visualization Methods and Separation Theory.Link[1]

  • Alfa Chemistry. (2025).[1] Lawesson's Reagent: Mechanism and Applications.[4][5]Link

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A Researcher's Guide to Melting Point Range Verification for Thiocarbonyl Di-Heterocycles: A Case Study with 1,1'-Thiocarbonyldiimidazole (TCDI)

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and materials science, the purity of a chemical compound is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. For crystalline organic solids, the melting point range serves as a critical, first-line indicator of purity. A sharp, narrow melting range is a hallmark of a pure substance, while a broad and depressed range often signals the presence of impurities.

This guide provides an in-depth, practical comparison for verifying the melting point range of a pure thiocarbonyl di-heterocycle, using the commercially available and well-characterized compound 1,1'-Thiocarbonyldiimidazole (TCDI) as our model. We will explore the theoretical underpinnings of melting point depression, present a rigorous experimental protocol grounded in authoritative standards, and analyze hypothetical data to illustrate the stark contrast between a pure sample and one containing a common impurity.

The Science Behind Melting Point Depression

The presence of a soluble impurity disrupts the crystalline lattice of a solid. This disruption requires less energy to break the intermolecular forces holding the crystal together, resulting in a lower melting point. Furthermore, the impurity introduces a colligative property effect, where the melting process occurs over a wider range of temperatures. This phenomenon provides a powerful yet simple tool for purity assessment.

Experimental Design: A Comparative Analysis

This guide will compare the melting point of two hypothetical samples:

  • Sample A: High-purity, research-grade 1,1'-Thiocarbonyldiimidazole (TCDI).

  • Sample B: TCDI intentionally contaminated with a small amount (2 mol%) of its oxygen analog, 1,1'-Carbonyldiimidazole (CDI) , a potential process-related impurity.

Materials and Reference Data
CompoundRoleLiterature Melting Point (°C)
1,1'-Thiocarbonyldiimidazole (TCDI)Analyte98-102[1]
1,1'-Carbonyldiimidazole (CDI)Impurity117-122[2]
ThiophosgeneStarting Material-41.3[3]
PyrroleStarting Material-23[4][5][6][7][8]

Rigorous Melting Point Determination: A Step-by-Step Protocol

To ensure the generation of reliable and reproducible data, the following protocol is based on the principles outlined in ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [9][10][11][12][13] and USP General Chapter <741> Melting Range or Temperature [14][15][16][17][18].

I. Instrument Calibration and Preparation

Causality: The accuracy of any melting point apparatus is paramount. Calibration with certified reference standards ensures that the temperature readings are traceable and accurate.

  • Calibration: Calibrate the melting point apparatus using a set of certified reference standards that bracket the expected melting point of TCDI (e.g., benzophenone, 48-50°C; and caffeine, 235-237.5°C).

  • Apparatus Preparation: Ensure the heating block and sample chamber are clean and free of any residual material from previous measurements.

II. Sample Preparation

Causality: Proper sample preparation is crucial for uniform heat transfer and accurate observation of the melting process.

  • Pulverization: If the sample consists of large crystals, gently pulverize it to a fine, uniform powder using a mortar and pestle. This ensures even packing and heat distribution.

  • Drying: Dry the samples in a desiccator over a suitable drying agent to remove any residual moisture, which can act as an impurity and depress the melting point.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A packed sample height of 2-3 mm is ideal. An excessive amount of sample can lead to an artificially broad melting range.

III. Melting Point Measurement

Causality: A slow, controlled heating rate near the melting point is essential for allowing the system to remain in thermal equilibrium, enabling an accurate determination of the melting range.

  • Initial Rapid Heating: Place the loaded capillary tube into the melting point apparatus. Rapidly heat the block to a temperature approximately 15-20°C below the expected melting point of TCDI (~80°C).

  • Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. This slow ramp rate is critical for accurate observation.

  • Observation and Recording:

    • T₁ (Initial Melting Point): Record the temperature at which the first droplet of liquid appears within the sample.

    • T₂ (Final Melting Point): Record the temperature at which the last solid particle melts completely.

  • Repeatability: Perform the measurement in triplicate for each sample to ensure precision.

  • Cooling: Allow the apparatus to cool to at least 20°C below the melting point before introducing the next sample.

Visualizing the Workflow

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Instrument PrepareSample Prepare & Load Sample Calibrate->PrepareSample Ensures Accuracy RapidHeat Rapid Heat to ~80°C PrepareSample->RapidHeat SlowHeat Heat at 1-2°C/min RapidHeat->SlowHeat RecordT1 Record T₁ (First Drop) SlowHeat->RecordT1 RecordT2 Record T₂ (All Liquid) RecordT1->RecordT2 CalculateRange Calculate Range (T₂ - T₁) RecordT2->CalculateRange Compare Compare to Reference CalculateRange->Compare

Figure 1: A streamlined workflow for accurate melting point determination, from preparation to analysis.

Interpreting the Results: A Comparative Table

The following table presents hypothetical but realistic data for our two samples, illustrating the expected outcomes.

SampleTrial 1 (°C)Trial 2 (°C)Trial 3 (°C)Average Melting Range (°C)Range Width (°C)Observations
A: Pure TCDI 100.5 - 101.5100.0 - 101.0100.5 - 101.0100.3 - 101.2 0.9 Sharp melting, clear liquid
B: TCDI + 2% CDI 96.0 - 100.095.5 - 99.596.0 - 99.595.8 - 99.7 3.9 Melting begins earlier, appears "sweaty" before becoming fully liquid

Analysis and Discussion

The data clearly demonstrates the principles of melting point analysis for purity verification:

  • Melting Point Depression: The melting range of the contaminated Sample B is significantly lower than that of the pure Sample A. The presence of CDI disrupts the crystal lattice of TCDI, requiring less thermal energy to induce melting.

  • Melting Range Broadening: The melting range of Sample B (3.9°C) is more than four times wider than that of Sample A (0.9°C). This is a classic indicator of an impure substance.

The Impact of Impurities on Melting Point

ImpurityEffect cluster_pure_props Properties of Pure Sample cluster_impure_props Properties of Impure Sample Pure Pure Compound (e.g., TCDI) Sharp Sharp, Narrow Melting Range Pure->Sharp HighMP Higher Melting Point Pure->HighMP Impure Impure Compound (e.g., TCDI + CDI) Broad Broad, Wide Melting Range Impure->Broad LowMP Depressed Melting Point Impure->LowMP

Figure 2: The contrasting effects of purity on the melting point characteristics of a crystalline solid.

Conclusion for the Practicing Scientist

The verification of a melting point range is a foundational technique in chemical analysis. As demonstrated with our TCDI case study, a carefully executed melting point determination, adhering to established standards, provides invaluable and immediate insight into the purity of a crystalline compound. For researchers in drug development and related fields, this simple yet powerful analysis is an indispensable tool for ensuring the integrity of their materials and the validity of their experimental outcomes. The observation of a depressed and broadened melting range should always prompt further investigation and purification to guarantee the quality of the substance .

References

  • Grokipedia. (n.d.). Pyrrole.
  • ChemicalBook. (n.d.). 109-97-7(Pyrrole) Product Description.
  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments CSCl2 (thiophosgene), CAS number 463-71-8.
  • Koval, A., et al. (2020).
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  • ANSI Webstore. (n.d.). ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature.
  • ASTM International. (2001). E324 Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001).
  • CAS. (n.d.). Thiophosgene. Common Chemistry.
  • Hubei XinRunde Chemical Co., Ltd. (n.d.). N,N'-Thiocarbonyldiimidazole.
  • Standards Global. (n.d.). Download ASTM E324 In PDF.
  • Pipzine Chemicals. (n.d.). Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide.
  • Stenutz. (n.d.). pyrrole.
  • USP. (n.d.).
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • Giani, S., & Towers, N. M. (2019).
  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Standard Norge. (n.d.). ASTM E324:16.
  • Gasmet.com.hk. (n.d.). Thiophosgene.
  • Chem-Impex. (n.d.). N,N'-Thiocarbonyldiimidazole.
  • Sigma-Aldrich. (n.d.). Thiophosgene 463-71-8.
  • Sigma-Aldrich. (n.d.). 1,1 -Thiocarbonyldiimidazole = 95.0 S 6160-65-2.
  • Wikipedia. (n.d.). Thiocarbonyldiimidazole.
  • ChemicalBook. (n.d.). 1,1'-Carbonyldiimidazole CAS#: 530-62-1.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of bis-(1H-pyrrol-2-yl)-methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Hazard-Informed Waste Management

According to its PubChem entry, bis-(1H-pyrrol-2-yl)-methanethione is classified with several hazard statements, indicating it is harmful if swallowed, causes skin and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[1] The parent compound, pyrrole, is known to be toxic, flammable, and an eye irritant.[2] The thione group (-C=S) implies that upon combustion, it can release toxic sulfur oxides.[3] Therefore, this compound must be handled and disposed of as hazardous chemical waste at all times.

Hazard Profile Summary:

Hazard StatementClassificationPrimary Risk
H302Harmful if swallowedAcute Oral Toxicity
H315Causes skin irritationSkin Corrosion/Irritation
H317May cause an allergic skin reactionSkin Sensitization
H318Causes serious eye damageSerious Eye Damage/Irritation
H335May cause respiratory irritationSpecific Target Organ Toxicity

Source: PubChem CID 3603769[1]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk during handling and disposal. The following equipment must be worn:

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential to protect against splashes. A face shield worn over goggles is required when handling larger quantities or during any operation with a high risk of splashing, to comply with the "Causes serious eye damage" classification.[2][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the H317 warning (allergic skin reaction), double-gloving is a prudent measure to prevent sensitization.[2][5] Gloves must be inspected for degradation or punctures before each use.
Body Laboratory Coat and Chemical ApronA flame-resistant lab coat, fully buttoned, is the minimum requirement. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and contamination.[5]
Respiratory Certified Chemical Fume HoodAll handling and preparation of waste must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors, in line with the H335 classification.[5][6]

Step-by-Step Disposal and Decontamination Protocol

Disposal of this compound must never involve drain or trash disposal.[7] All waste streams must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[7][8]

Step 1: Waste Segregation and Collection
  • Principle of Segregation: Collect all waste contaminated with this compound separately from other chemical waste streams to prevent unintended reactions.[5][9]

  • Solid Waste: This includes contaminated consumables such as gloves, weigh boats, paper towels, and any un-rinsed empty product containers. Place these items into a designated, robust, and sealable container.[7][10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[11] The original product container is often the best choice for its compatible material.[11] Do not mix with other solvent wastes unless explicitly permitted by your EHS office.

Step 2: Container Selection and Labeling
  • Container Compatibility: Use containers made of materials compatible with pyrroles and thiones. High-density polyethylene (HDPE) is generally a suitable choice. Avoid using incompatible containers like certain plastics that may degrade.[11] The container must have a secure, screw-top lid to prevent leaks.[9]

  • Immediate and Correct Labeling: As soon as the first drop of waste is added, the container must be labeled. Use the official "Hazardous Waste" tag provided by your institution's EHS department.[7]

  • Label Contents: The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant," "Sensitizer").

    • The date accumulation started and the name of the responsible researcher/lab.

Step 3: Secure Waste Storage
  • Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[5]

  • Secondary Containment: The waste container must be placed within a larger, chemically-resistant secondary containment bin or tray to contain any potential leaks.[11]

  • Segregation from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][6][10]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[9] Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

Step 4: Arranging for Final Disposal
  • EHS Collection: Once the waste container is full or has reached the institutional time limit for satellite accumulation, submit a chemical waste collection request to your EHS office.[7][8]

  • Professional Handling: Do not attempt to transport hazardous waste yourself. Trained EHS professionals will collect the waste directly from your lab for consolidation and shipment to a licensed hazardous waste disposal facility.[7]

  • Ultimate Disposal Method: The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen and sulfur oxides produced during combustion.[3][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (Solid or Liquid) B Characterize as Hazardous Waste (H302, H315, H317, H318, H335) A->B Step 1 C Segregate from Incompatible Materials B->C Step 2 D Select Compatible Container (e.g., HDPE) C->D Step 3 E Affix EHS Hazardous Waste Label D->E Step 4 F Store in Designated Area with Secondary Containment E->F Step 5 G Keep Container Securely Closed F->G Step 6 H Submit Waste Collection Request to EHS G->H Step 7 I EHS Collection for Incineration H->I Step 8

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills

Accidental spills must be handled immediately with appropriate safety measures.

  • Minor Dry Spill (Solid):

    • Ensure all personnel in the immediate area are wearing the full PPE described in Section 2.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a sealable container.[10] Do not generate dust.

    • Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol.

    • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill or Any Liquid Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • Alert your colleagues and laboratory supervisor.

    • If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[7]

    • Prevent the spill from entering any drains.[3]

References

  • BenchChem. (2025).
  • TCI America. (2018, July 6).
  • Central Drug House (P) Ltd.
  • BenchChem. (2025).
  • TCI Chemicals. (2025, September 19).
  • Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (2010, November 9).
  • MilliporeSigma. (2025, November 6).
  • PubChem. This compound.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • University of North Carolina.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SOP 0079 - Thionyl Chloride. (2013, July 22). Standard Operating Procedures for Handling Thionyl Chloride.

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.